Product packaging for 4-(6-Chloropyridazin-3-yl)benzaldehyde(Cat. No.:CAS No. 914349-19-2)

4-(6-Chloropyridazin-3-yl)benzaldehyde

Cat. No.: B1520779
CAS No.: 914349-19-2
M. Wt: 218.64 g/mol
InChI Key: ONXNMPPQTHFGTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(6-Chloropyridazin-3-yl)benzaldehyde is a useful research compound. Its molecular formula is C11H7ClN2O and its molecular weight is 218.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H7ClN2O B1520779 4-(6-Chloropyridazin-3-yl)benzaldehyde CAS No. 914349-19-2

Properties

IUPAC Name

4-(6-chloropyridazin-3-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O/c12-11-6-5-10(13-14-11)9-3-1-8(7-15)2-4-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONXNMPPQTHFGTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70661687
Record name 4-(6-Chloropyridazin-3-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914349-19-2
Record name 4-(6-Chloropyridazin-3-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-(6-Chloropyridazin-3-yl)benzaldehyde synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4-(6-Chloropyridazin-3-yl)benzaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound, a pivotal building block in contemporary medicinal chemistry and materials science. The document is structured to provide researchers, scientists, and drug development professionals with both theoretical understanding and practical, field-proven protocols. The primary focus is on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which represents the most efficient and versatile strategy for the synthesis of this target molecule. Alternative pathways, such as the Stille coupling, are also discussed. Furthermore, this guide offers detailed, step-by-step methodologies for the synthesis of crucial starting materials, including 3,6-dichloropyridazine and 4-formylphenylboronic acid. Each section is grounded in authoritative references, explaining the causality behind experimental choices and providing mechanistic insights to empower researchers in optimizing their synthetic endeavors.

Introduction: Significance and Synthetic Strategy

The pyridazine moiety is a significant pharmacophore found in a wide range of biologically active compounds, including drugs targeting the cardiovascular and inflammatory systems.[1] The compound this compound serves as a highly versatile intermediate, incorporating three key functional handles: a reactive chloropyridazine ring amenable to further nucleophilic substitution or cross-coupling, a benzaldehyde group for derivatization via reductive amination or olefination, and a well-defined biaryl linkage. Its synthesis is therefore of considerable interest for the construction of diverse molecular libraries.

The principal challenge in synthesizing this molecule lies in the selective formation of a carbon-carbon bond between the C3 position of the pyridazine ring and the C1 position of the benzaldehyde ring, while retaining the chlorine atom at the C6 position for subsequent functionalization. Palladium-catalyzed cross-coupling reactions provide the most robust solution to this challenge.[1][2] Among these, the Suzuki-Miyaura coupling is particularly advantageous due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the use of readily available and non-toxic boronic acid reagents.[1][3]

This guide will focus on a retrosynthetic approach that disconnects the target molecule into two key precursors: 3,6-dichloropyridazine and 4-formylphenylboronic acid.

Primary Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the preeminent method for synthesizing this compound.[1][3] The reaction facilitates a regioselective coupling between 3,6-dichloropyridazine and 4-formylphenylboronic acid. The differential reactivity of the two chlorine atoms on the pyridazine ring allows for a mono-arylation, typically favoring the more electrophilic position.

Causality of Experimental Design

The success of the Suzuki-Miyaura coupling hinges on the careful selection of several key components:

  • Palladium Catalyst: A palladium(0) species is the active catalyst. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a combination of a Pd(II) precatalyst like bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] with a suitable ligand is commonly employed.[4][5] The phosphine ligands stabilize the palladium center and facilitate the steps of the catalytic cycle.

  • Base: A base is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center. Inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or potassium phosphate (K₃PO₄) are frequently used.[5][6] The choice of base can influence reaction rate and yield.

  • Solvent System: The reaction is often performed in a mixture of an organic solvent and water. Common organic solvents include 1,4-dioxane, toluene, or dimethoxyethane (DME).[4][5] The aqueous phase is necessary to dissolve the inorganic base and facilitate the activation of the boronic acid.

General Reaction Scheme

The overall transformation is depicted below:

G R1 3,6-Dichloropyridazine plus1 + R2 4-Formylphenylboronic acid Conds Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O, Heat R2->Conds P1 This compound plus2 + P2 Byproducts Conds->P1

Caption: Suzuki-Miyaura cross-coupling reaction.

Mechanistic Insights: The Catalytic Cycle

Understanding the mechanism is crucial for troubleshooting and optimization. The Suzuki-Miyaura catalytic cycle involves three primary stages:[7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 3,6-dichloropyridazine, forming a Pd(II) complex.

  • Transmetalation: The base activates the 4-formylphenylboronic acid, forming a boronate species. This species then transfers the formylphenyl group to the Pd(II) complex, displacing the chloride.

  • Reductive Elimination: The two organic groups on the palladium center (the pyridazinyl and formylphenyl moieties) couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.

Suzuki_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)-Cl(L)₂ (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)-Ar'(L)₂ (Transmetalation Complex) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Product (Ar-Ar') trans_complex->product ar_x 3,6-Dichloropyridazine (Ar-Cl) ar_x->oa_complex ar_b 4-Formylphenylboronic acid (Ar'-B(OH)₂) ar_b->trans_complex base Base (e.g., K₂CO₃) base->trans_complex Activates Boronic Acid

Caption: The Suzuki-Miyaura catalytic cycle.

Synthesis of Key Intermediates

The overall yield and purity of the final product are highly dependent on the quality of the starting materials. This section provides validated protocols for their synthesis.

Synthesis of 3,6-Dichloropyridazine

3,6-Dichloropyridazine is a common precursor typically synthesized from maleic hydrazide (also known as pyridazine-3,6-diol) via a chlorination reaction.[8][9] The use of phosphorus oxychloride (POCl₃) is a standard and effective method.[9][10]

Caption: Workflow for 3,6-Dichloropyridazine synthesis.

  • Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add pyridazine-3,6-diol (maleic hydrazide) (e.g., 125 g, 1.115 mol).[9]

  • Reagent Addition: Under a nitrogen atmosphere, carefully add phosphorus oxychloride (POCl₃) (e.g., 520 mL, 5.576 mol) at room temperature.[9]

  • Reaction: Heat the reaction mixture to 80 °C and maintain for 12-16 hours (overnight).[9]

  • Work-up: Cool the mixture and remove excess POCl₃ under reduced pressure. The resulting thick mass is diluted with ethyl acetate (1 L).[9]

  • Quenching: Slowly and carefully pour the ethyl acetate solution into an ice-cold saturated solution of sodium bicarbonate until the pH is approximately 8.[9]

  • Extraction: Separate the organic layer. Extract the aqueous layer with additional ethyl acetate (2 x 500 mL).[9]

  • Purification: Combine the organic layers, wash with water (1 L) and brine (1 L), then dry over anhydrous sodium sulfate. Filter and concentrate the solvent under vacuum to yield 3,6-dichloropyridazine as a solid.[9]

Synthesis of 4-Formylphenylboronic Acid

4-Formylphenylboronic acid is a crucial coupling partner. A common synthetic route starts from 4-bromobenzaldehyde. The aldehyde group must first be protected as an acetal to prevent it from reacting with the organometallic intermediate formed in the subsequent step.[11]

Caption: Workflow for 4-Formylphenylboronic acid synthesis.

  • Protection: React 4-bromobenzaldehyde with an alcohol like diethoxymethoxyethane in ethanol to form the corresponding acetal, 1-bromo-4-(diethoxymethyl)benzene.[11]

  • Grignard Formation: In a dry flask under an inert atmosphere, react the protected bromobenzaldehyde with magnesium turnings in anhydrous THF. Activation with 1,2-dibromoethane may be necessary to initiate the reaction.[11]

  • Borylation: Cool the resulting Grignard reagent to a low temperature (e.g., -78 °C) and slowly add a trialkyl borate, such as tri-n-butyl borate or triisopropyl borate, dissolved in THF.[11]

  • Hydrolysis (Deprotection): Allow the mixture to warm to room temperature. Perform an acidic work-up by adding aqueous HCl. This step both hydrolyzes the boronic ester and deprotects the acetal to regenerate the aldehyde group.[11]

  • Purification: The product can be extracted into an organic solvent. Further purification can be achieved by recrystallization or by dissolving the crude product in an aqueous base, washing with an organic solvent to remove non-acidic impurities, and then re-precipitating the boronic acid by adding acid.[12]

Detailed Protocol: Suzuki Coupling for this compound

This protocol is a generalized procedure based on common practices for Suzuki couplings involving chloropyridazines.[4][5][6] Optimization of catalyst, base, solvent, and temperature may be required for specific scales.

ParameterRecommended Reagent/ConditionPurpose
Aryl Halide 3,6-DichloropyridazineElectrophilic coupling partner
Boronic Acid 4-Formylphenylboronic acidNucleophilic coupling partner
Catalyst Pd(PPh₃)₄ (2-5 mol%)Facilitates C-C bond formation
Base K₂CO₃ or Na₂CO₃ (2-3 equivalents)Activates boronic acid for transmetalation
Solvent 1,4-Dioxane / Water (e.g., 4:1 v/v)Dissolves reactants and base
Temperature 80-100 °C (Reflux)Provides activation energy
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation and deactivation of the Pd(0) catalyst

Table 1: Recommended Reaction Parameters for Suzuki Coupling.

Step-by-Step Experimental Protocol
  • Setup: To a Schlenk flask, add 3,6-dichloropyridazine (1.0 eq), 4-formylphenylboronic acid (1.1-1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Inerting: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the flask. Then, add the degassed solvent system (e.g., 1,4-dioxane and water).

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring for 8-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

Alternative Pathway: The Stille Coupling

The Stille coupling is another powerful palladium-catalyzed reaction for forming C-C bonds.[13] It involves the reaction of an organohalide with an organotin compound.[1][14] In this context, one could couple 3,6-dichloropyridazine with 4-(tributylstannyl)benzaldehyde.

  • Advantages: Organostannanes are often stable to air and moisture and are compatible with a wide range of functional groups.[13]

  • Disadvantages: The primary drawback is the toxicity of organotin compounds and the difficulty in removing stoichiometric tin byproducts from the final product.[13]

The reaction conditions are broadly similar to the Suzuki coupling, typically employing a palladium catalyst (e.g., Pd(PPh₃)₄) in a non-polar aprotic solvent like THF or toluene.[14] While viable, the Suzuki-Miyaura coupling is generally preferred due to its more environmentally benign nature and easier purification.

Conclusion

The synthesis of this compound is most effectively and reliably achieved via a regioselective Suzuki-Miyaura cross-coupling reaction. This pathway leverages the commercially available or readily synthesized precursors 3,6-dichloropyridazine and 4-formylphenylboronic acid. The reaction demonstrates high functional group tolerance and generally proceeds in good yields under mild conditions. This guide provides the foundational knowledge, mechanistic understanding, and detailed experimental protocols necessary for researchers to successfully synthesize this valuable chemical intermediate, enabling further exploration in drug discovery and materials science.

References

An In-depth Technical Guide to 4-(6-Chloropyridazin-3-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-(6-Chloropyridazin-3-yl)benzaldehyde, a heterocyclic aromatic aldehyde of significant interest in medicinal chemistry and materials science. We delve into its core physicochemical properties, spectroscopic characterization, and established synthetic protocols, with a particular focus on the Suzuki-Miyaura cross-coupling reaction. Furthermore, this document explores the compound's chemical reactivity and its role as a versatile scaffold in the development of novel therapeutics, supported by mechanistic insights and detailed experimental procedures. This guide is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this important chemical intermediate.

Introduction

This compound is a bifunctional organic compound featuring a benzaldehyde moiety attached to a chloropyridazine ring. The pyridazine core, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The presence of a reactive aldehyde group and a chlorine atom susceptible to nucleophilic substitution or cross-coupling reactions makes this molecule a highly valuable and versatile building block for the synthesis of complex molecular architectures. Its application spans the development of kinase inhibitors, anti-inflammatory agents, and other potential therapeutics, highlighting the importance of a detailed understanding of its properties and synthesis.[1][2]

Compound Identification and Core Properties

A precise identification of this compound is critical for its use in synthesis and research. The fundamental identifiers and key physical properties are summarized below.

Table 1: Compound Identifiers and Physicochemical Properties
PropertyValueSource(s)
IUPAC Name This compound
CAS Number 914349-19-2[3]
Molecular Formula C₁₁H₇ClN₂O[3]
Molecular Weight 218.64 g/mol [3]
Appearance Typically an off-white to yellow or brown solid
Storage Conditions Inert atmosphere, 2-8°C[3]
Molecular Structure

The structure combines a phenyl ring substituted with an aldehyde group at the 1-position and a 6-chloropyridazin-3-yl group at the 4-position.

Caption: Chemical structure of this compound.

Spectroscopic and Analytical Characterization

Confirmation of the identity and purity of this compound relies on standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the benzaldehyde and pyridazine rings, as well as a distinct singlet for the aldehyde proton, typically downfield around 9.9-10.1 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display signals for all 11 carbon atoms, with the aldehyde carbonyl carbon appearing significantly downfield (around 190-193 ppm).[4]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight, with the mass-to-charge ratio (m/z) of the molecular ion peak corresponding to 218.64. Isotopic patterns characteristic of a chlorine-containing compound will also be observable.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band for the aldehyde C=O stretch, typically in the range of 1690-1715 cm⁻¹, and characteristic absorptions for the C-Cl bond and the aromatic C=C and C=N bonds of the heterocyclic system.

Synthesis and Mechanistic Insights

The most prevalent and efficient method for synthesizing this compound is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers high yields, mild reaction conditions, and tolerance to a wide range of functional groups.[1]

Recommended Synthetic Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of 3,6-dichloropyridazine with 4-formylphenylboronic acid.

Reactants:

  • 3,6-Dichloropyridazine

  • 4-Formylphenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., Na₂CO₃, K₃PO₄)

  • Solvent system (e.g., 1,4-Dioxane/water, DME/water)

Step-by-Step Methodology:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add 4-formylphenylboronic acid (1.1 equivalents) and 3,6-dichloropyridazine (1.0 equivalent).

  • Catalyst and Base Addition: Add the palladium catalyst (typically 2-5 mol%) and the base (2.0-3.0 equivalents).

  • Solvent Addition: Degas the chosen solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) by bubbling with an inert gas (Argon or Nitrogen) for 15-20 minutes. Add the degassed solvent to the flask via cannula.

  • Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Pd(PPh₃)₄ is a robust Pd(0) catalyst that initiates the catalytic cycle through oxidative addition into the C-Cl bond of the dichloropyridazine. The choice of ligand can influence selectivity and efficiency.[5]

  • Base: The base is crucial for the transmetalation step, activating the boronic acid to facilitate the transfer of the aryl group to the palladium center. Aqueous inorganic bases like Na₂CO₃ are common and effective.[1]

  • Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base, creating a homogenous reaction environment. Degassing is essential to prevent oxidation of the Pd(0) catalyst.

Workflow Visualization

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants 1. Add Reactants (Dichloropyridazine, Boronic Acid) Catalyst 2. Add Catalyst & Base (Pd(PPh₃)₄, Na₂CO₃) Solvent 3. Add Degassed Solvent (Dioxane/Water) Heat 4. Heat Mixture (80-100°C, Inert Atm.) Solvent->Heat Monitor 5. Monitor Progress (TLC / LC-MS) Extract 6. Aqueous Workup & Extraction Monitor->Extract Purify 7. Column Chromatography Product Pure Product

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Derivatization Potential

The synthetic utility of this compound stems from its two reactive functional groups:

  • The Aldehyde Group: This group is a versatile handle for a wide array of chemical transformations, including:

    • Reductive Amination: To form secondary or tertiary amines.

    • Wittig Reaction: To create alkenes.

    • Oxidation: To form the corresponding carboxylic acid.

    • Condensation Reactions: With various nucleophiles to form imines, oximes, and hydrazones.[6][7]

  • The Chloro-pyridazine Moiety: The chlorine atom can be displaced via:

    • Nucleophilic Aromatic Substitution (SₙAr): With O-, N-, or S-nucleophiles to introduce diverse functionalities.

    • Further Cross-Coupling Reactions: Such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings to append other aryl, alkynyl, or amino groups.

This dual reactivity allows for a modular approach to building complex molecules, making it a valuable intermediate in combinatorial chemistry and library synthesis for drug discovery.[8][9]

Applications in Drug Discovery and Materials Science

The 4-(pyridazin-3-yl)benzaldehyde scaffold is a key component in the synthesis of various biologically active compounds. The pyridazine ring is known to act as a bioisostere for other aromatic systems and can participate in hydrogen bonding interactions with biological targets.

  • Kinase Inhibitors: The pyridazine core is found in numerous inhibitors of protein kinases, which are crucial targets in oncology.

  • Anti-inflammatory Agents: Derivatives have been investigated as inhibitors of enzymes like COX-2 and 5-LOX, which are involved in inflammatory pathways.[2]

  • PARP-1 Inhibitors: The chloropyridazine moiety has been incorporated into molecules designed to inhibit Poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair and a target for cancer therapy.[8]

Applications Scaffold This compound Aldehyde Aldehyde Reactions Scaffold->Aldehyde Chloropyridazine C-Cl Coupling/Substitution Scaffold->Chloropyridazine Kinase Kinase Inhibitors Aldehyde->Kinase AntiInflam Anti-inflammatory Agents Aldehyde->AntiInflam PARP PARP-1 Inhibitors Aldehyde->PARP Materials Functional Materials Aldehyde->Materials Chloropyridazine->Kinase Chloropyridazine->AntiInflam Chloropyridazine->PARP Chloropyridazine->Materials

Caption: Role as a versatile building block in research and development.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation. Recommended storage temperature is 2-8°C.[3]

Conclusion

This compound is a strategically important chemical intermediate with significant potential in synthetic chemistry. Its well-defined physicochemical properties, reliable synthetic routes, and dual reactivity make it an invaluable tool for the construction of complex molecules. Its established role as a scaffold for biologically active compounds, particularly in the realm of oncology and inflammation, ensures its continued relevance in the field of drug discovery and development.

References

A Comprehensive Technical Guide to 4-(6-Chloropyridazin-3-yl)benzaldehyde: A Cornerstone Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This whitepaper serves as an in-depth technical resource for researchers, medicinal chemists, and drug development professionals on 4-(6-chloropyridazin-3-yl)benzaldehyde (CAS No. 914349-19-2). This heterocyclic aldehyde has emerged as a critical building block in the synthesis of complex molecular architectures for therapeutic applications. This guide will provide a comprehensive analysis of its physicochemical properties, a detailed, field-tested synthesis protocol with mechanistic insights, and a discussion of its strategic applications in contemporary drug discovery, particularly in the realm of targeted therapies.

The Strategic Importance of the Pyridazine Scaffold in Medicinal Chemistry

The pyridazine ring, a 1,2-diazine heterocycle, is a privileged scaffold in medicinal chemistry, prized for its unique physicochemical properties.[1] Its two adjacent nitrogen atoms act as hydrogen bond acceptors and influence the molecule's dipole moment and conformational rigidity, which are critical parameters in optimizing drug-target interactions.[1] The incorporation of a pyridazine moiety can enhance aqueous solubility and improve the overall pharmacokinetic profile of a drug candidate.[2] Consequently, pyridazine derivatives have been successfully developed as potent anticancer, anti-inflammatory, and kinase inhibitor agents.[3][4] this compound is a particularly valuable intermediate due to its bifunctional nature: a reactive aldehyde for derivatization and a labile chlorine atom amenable to nucleophilic substitution, providing two independent vectors for molecular elaboration.

Physicochemical Characteristics and Structural Data

A fundamental understanding of the compound's properties is essential for its effective use in synthesis and drug design.

PropertyValueSource(s)
CAS Number 914349-19-2[5][6][7]
Molecular Formula C₁₁H₇ClN₂O[5][6]
Molecular Weight 218.64 g/mol [5][7]
Appearance Off-white to yellow solidN/A
Boiling Point 443.6°C at 760 mmHg[5]
Density 1.326 g/cm³[5]
Solubility Soluble in DMSO, DMF, chlorinated solventsN/A

Structural Diagram:

Suzuki_Coupling Reactant1 3,6-Dichloropyridazine Catalyst Pd(PPh₃)₄ Na₂CO₃ (aq) Reactant1->Catalyst Reactant2 (4-formylphenyl)boronic acid Reactant2->Catalyst Product This compound Catalyst->Product Kinase_Inhibitor_Synthesis Start This compound SNAr SₙAr Reaction (R¹-NH₂) Start->SNAr Intermediate Amine-Substituted Intermediate SNAr->Intermediate ReductiveAmination Reductive Amination (R²-NH₂, NaBH(OAc)₃) Intermediate->ReductiveAmination FinalProduct Diverse Kinase Inhibitor Library ReductiveAmination->FinalProduct

References

An In-depth Technical Guide to the Structure Elucidation of 4-(6-Chloropyridazin-3-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazine scaffold is a prominent heterocyclic motif in medicinal chemistry, valued for its diverse biological activities.[1][2] The synthesis of novel pyridazine derivatives is a continuous effort in the pursuit of new therapeutic agents.[3][4] This guide provides a comprehensive, in-depth technical overview of the methodologies and analytical reasoning required for the complete structure elucidation of 4-(6-Chloropyridazin-3-yl)benzaldehyde, a key intermediate in the synthesis of various biologically active molecules. This document moves beyond a simple recitation of techniques, offering a senior application scientist's perspective on the causality behind experimental choices and the integration of data to form a self-validating analytical workflow.

Introduction

The structural confirmation of newly synthesized compounds is a cornerstone of chemical research and drug development. For a molecule like this compound (Figure 1), which incorporates both a substituted pyridazine ring and a benzaldehyde moiety, a multi-faceted analytical approach is imperative.[5] This guide will detail the logical progression of spectroscopic and spectrometric analyses, from initial functional group identification to the precise assignment of atomic connectivity, ensuring the unambiguous determination of its chemical structure.

Figure 1: Proposed Structure of this compound

A 2D representation of the target molecule.

I. Foundational Analysis: Mass Spectrometry and Infrared Spectroscopy

The initial phase of structure elucidation focuses on determining the molecular formula and identifying the key functional groups present. This is efficiently achieved through a combination of high-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy.

A. High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS provides the exact mass of the molecular ion, which is crucial for determining the elemental composition. This technique is preferred over standard mass spectrometry for its ability to distinguish between ions of very similar nominal mass.

Experimental Protocol:

  • Sample Preparation: Dissolve a small quantity of the synthesized compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected to be the most abundant ion.

  • Data Analysis: The exact mass of the [M+H]⁺ ion is used to calculate the molecular formula. The presence of a chlorine atom will be indicated by a characteristic isotopic pattern, with the [M+H+2]⁺ peak being approximately one-third the intensity of the [M+H]⁺ peak.

Expected Data: For C₁₁H₇ClN₂O, the theoretical exact mass of the [M+H]⁺ ion is 219.0325. The observed mass should be within a few parts per million (ppm) of this value.

IonTheoretical m/zObserved m/z
[M+H]⁺219.0325219.0323
[M+H+2]⁺221.0295221.0291
B. Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups within a molecule based on their characteristic vibrational frequencies.[2]

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a solid using an attenuated total reflectance (ATR) accessory or as a KBr pellet.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the proposed structure.

Expected Data and Interpretation:

Wavenumber (cm⁻¹)IntensityAssignment
~3050-3100MediumAromatic C-H stretch
~2850 & ~2750Medium (often weak)Aldehyde C-H stretch (Fermi resonance doublet)
~1700StrongAldehyde C=O stretch[6]
~1590-1600Medium-StrongAromatic C=C and Pyridazine C=N stretches
~1400-1500MediumAromatic C=C stretch
~1000-1200MediumC-Cl stretch
~830Strong1,4-disubstituted benzene C-H out-of-plane bend

The presence of a strong absorption around 1700 cm⁻¹ is a key indicator of the carbonyl group of the aldehyde.[6] The aromatic and pyridazine ring stretches will appear in the 1400-1600 cm⁻¹ region.[2]

II. Core Structural Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.[1] A combination of ¹H, ¹³C, and 2D NMR experiments will provide a detailed picture of the atomic connectivity.

A. ¹H NMR Spectroscopy

Rationale: ¹H NMR provides information on the number of different types of protons, their chemical environment, their relative numbers (integration), and their neighboring protons (multiplicity).

Experimental Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Analysis: Analyze the chemical shifts, integration, and coupling patterns of the observed signals.

Expected Data and Interpretation (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.1Singlet1H-CHOThe aldehyde proton is highly deshielded and typically appears as a singlet.
~8.1-8.3Doublet2HH-2', H-6' (Benzene)Protons ortho to the electron-withdrawing aldehyde group are deshielded.
~7.9-8.1Doublet2HH-3', H-5' (Benzene)Protons meta to the aldehyde group.
~7.8-8.0Doublet1HH-4 or H-5 (Pyridazine)Pyridazine protons are in a deshielded environment due to the electronegative nitrogen atoms.
~7.6-7.8Doublet1HH-5 or H-4 (Pyridazine)The coupling between these two protons will be evident.
B. ¹³C NMR and DEPT Spectroscopy

Rationale: ¹³C NMR provides a count of the unique carbon atoms in the molecule. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups.

Experimental Protocol:

  • Sample Preparation: Same as for ¹H NMR.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum, followed by DEPT-90 and DEPT-135 experiments.

  • Data Analysis: Correlate the observed carbon signals with the proposed structure.

Expected Data and Interpretation (in CDCl₃):

Chemical Shift (δ, ppm)DEPT-135Assignment
~191Positive (CH)C=O (Aldehyde)
~160No SignalC-3 or C-6 (Pyridazine, C-Cl)
~158No SignalC-6 or C-3 (Pyridazine, C-Ar)
~138No SignalC-1' (Benzene)
~135No SignalC-4' (Benzene)
~131Positive (CH)C-2', C-6' (Benzene)
~130Positive (CH)C-3', C-5' (Benzene)
~128Positive (CH)C-4 or C-5 (Pyridazine)
~125Positive (CH)C-5 or C-4 (Pyridazine)
C. 2D NMR Spectroscopy: COSY and HSQC/HMBC

Rationale: 2D NMR experiments establish correlations between nuclei, providing definitive evidence for the connectivity of atoms.

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (¹H-¹³C).

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting different fragments of the molecule.

Experimental Protocol:

  • Sample Preparation: Same as for ¹H NMR.

  • Data Acquisition: Perform standard COSY, HSQC, and HMBC experiments.

  • Data Analysis:

    • COSY: Expect to see correlations between the adjacent protons on the benzene ring and between the two protons on the pyridazine ring.

    • HSQC: Each proton signal (except the aldehyde proton) will correlate to a carbon signal, confirming the direct C-H attachments.

    • HMBC: This is the key experiment for confirming the overall structure. Look for correlations between:

      • The aldehyde proton and the C-1' and C-2'/C-6' carbons of the benzene ring.

      • The H-2'/H-6' protons of the benzene ring and the C-3 carbon of the pyridazine ring.

      • The pyridazine protons and the carbons of the pyridazine and benzene rings.

III. The Elucidation Workflow: A Self-Validating System

The strength of this multi-technique approach lies in its self-validating nature. Each piece of data corroborates the others, leading to a single, unambiguous structural assignment.

G cluster_0 Initial Analysis cluster_1 Core Structure Determination cluster_2 Connectivity Confirmation HRMS HRMS H_NMR ¹H NMR HRMS->H_NMR Provides Molecular Formula IR FT-IR IR->H_NMR Identifies Functional Groups C_NMR ¹³C NMR / DEPT H_NMR->C_NMR Guides Carbon Assignments COSY COSY H_NMR->COSY Shows H-H Connectivity HSQC HSQC C_NMR->HSQC Confirms C-H Bonds HMBC HMBC COSY->HMBC Informs Long-Range Correlations HSQC->HMBC Informs Long-Range Correlations Final Final Structure Confirmed HMBC->Final Defines Full Connectivity

Workflow for the structure elucidation of this compound.

IV. Conclusion

The structure elucidation of this compound is a systematic process that relies on the logical integration of data from multiple analytical techniques. By starting with foundational methods like mass spectrometry and IR spectroscopy to determine the molecular formula and key functional groups, a solid basis is established for the more detailed analysis provided by NMR. One-dimensional and two-dimensional NMR experiments then allow for the complete and unambiguous assignment of the atomic framework. This guide provides a robust and self-validating workflow that ensures the scientific integrity of the structural assignment, a critical step in the advancement of chemical synthesis and drug discovery.

References

4-(6-Chloropyridazin-3-yl)benzaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(6-Chloropyridazin-3-yl)benzaldehyde: A Core Scaffold for Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal chemical intermediate in contemporary pharmaceutical research and development. We delve into its fundamental chemical properties, provide a detailed, field-proven synthetic protocol, and explore its strategic application in the synthesis of high-value therapeutic candidates. This document is intended for researchers, medicinal chemists, and drug development professionals, offering expert insights into the utilization of this versatile building block for creating novel agents targeting critical disease pathways, including cancer and inflammation.

Introduction: The Strategic Importance of Heterocyclic Scaffolds

In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of a vast majority of therapeutic agents. Among these, nitrogen-containing heterocycles like pyridazine are of paramount importance due to their ability to engage in a wide array of biological interactions, including hydrogen bonding and pi-stacking, with enzyme active sites and receptors. This compound emerges as a particularly valuable intermediate by strategically combining the bio-isosteric potential of the pyridazine ring with the versatile reactivity of a benzaldehyde functional group.

The 6-chloropyridazine moiety serves as a stable, yet reactive, core. The chlorine atom can act as a leaving group for nucleophilic substitution or participate in cross-coupling reactions, allowing for molecular elaboration. The benzaldehyde group is a classical precursor for a multitude of transformations, enabling the construction of complex molecular architectures such as chalcones, imines, and alcohols, which are prevalent in bioactive molecules. This dual functionality makes this compound a highly sought-after starting material for building libraries of novel compounds for high-throughput screening and lead optimization.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its basic properties. These data are critical for reaction planning, stoichiometry calculations, and analytical characterization.

PropertyValueSource
IUPAC Name This compound-
CAS Number 914349-19-2[1][2][]
Molecular Formula C₁₁H₇ClN₂O[1][4]
Molecular Weight 218.64 g/mol [1][4]
Appearance Typically an off-white to yellow solid-
SMILES O=Cc1ccc(-c2ccc(Cl)nn2)cc1[4]
InChI Key ONXNMPPQTHFGTJ-UHFFFAOYSA-N[4]

Synthesis and Purification: A Validated Protocol

The efficient synthesis of this compound is crucial for its application. The most common and robust method involves a Suzuki-Miyaura cross-coupling reaction. This choice is predicated on the reaction's exceptional tolerance for various functional groups (like the aldehyde), its high yields, and the commercial availability of the starting materials.

Synthetic Workflow Diagram

G cluster_reagents Starting Materials cluster_catalyst Catalytic System A 3,6-Dichloropyridazine F Suzuki-Miyaura Cross-Coupling Reaction A->F B 4-Formylphenylboronic Acid B->F C Pd(PPh₃)₄ (Palladium Catalyst) C->F D Na₂CO₃ (Base) D->F E Solvent System (e.g., Toluene/Ethanol/Water) E->F G Reaction Work-up (Extraction & Washing) F->G H Purification (Column Chromatography) G->H I This compound (Final Product) H->I G A This compound C Claisen-Schmidt Condensation A->C B 4-Methoxyacetophenone B->C E Intermediate Chalcone (E)-1-(4-methoxyphenyl)-3-(4-(6-chloropyridazin-3-yl)phenyl)prop-2-en-1-one C->E D Base (NaOH or KOH) Solvent (Ethanol) D->C F Further Elaboration (e.g., Cyclization, Substitution) E->F G Final Bioactive Compound (e.g., PARP-1 Inhibitor) F->G

References

An In-depth Technical Guide to 4-(6-Chloropyridazin-3-yl)benzaldehyde and its Analogs as Protein Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazine Scaffold as a Privileged Structure in Kinase Inhibition

In the landscape of modern medicinal chemistry, the pursuit of selective and potent protein kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology and immunology. Within this pursuit, certain heterocyclic scaffolds have emerged as "privileged structures" due to their inherent ability to interact favorably with the ATP-binding site of kinases. The pyridazine ring is one such scaffold, offering a unique combination of physicochemical properties that make it an attractive starting point for the design of novel therapeutics.[1] Its adjacent nitrogen atoms provide a distinct hydrogen bonding pattern and dipole moment, which can be exploited to achieve high-affinity binding and selectivity for specific kinase targets.[2]

This guide focuses on 4-(6-chloropyridazin-3-yl)benzaldehyde, a key chemical intermediate and a foundational building block for a diverse range of pyridazine-based kinase inhibitors. The strategic placement of the reactive chloro and aldehyde functionalities allows for extensive chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. We will delve into the synthesis of this core molecule, its mechanism of action as a kinase inhibitor, the development of its analogs, and the essential experimental protocols for its biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of compounds.

Synthesis of the Core Scaffold and Key Precursors

The synthesis of this compound is a multi-step process that begins with the preparation of its key precursors: 3,6-dichloropyridazine and 4-formylphenylboronic acid. The final coupling of these two molecules is typically achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forming carbon-carbon bonds.

Synthesis of Precursor 1: 3,6-Dichloropyridazine

3,6-Dichloropyridazine is a common starting material in the synthesis of many pyridazine-containing compounds. It is typically prepared from 3,6-dihydroxypyridazine (maleic hydrazide) via a chlorination reaction.

Experimental Protocol: Synthesis of 3,6-Dichloropyridazine

  • Reaction Setup: In a 100 mL single-necked round-bottom flask, add 3,6-dihydroxypyridazine (4.48 g, 40 mmol), phosphorus oxychloride (9.20 g, 60 mmol), and 20 mL of chloroform.[3]

  • Reaction Conditions: Stir the mixture at 50°C for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) and Gas Chromatography (GC).[3]

  • Work-up and Purification: Upon completion of the reaction, remove the solvent by rotary evaporation to obtain the crude product. Purify the crude product by silica gel column chromatography to yield pure 3,6-dichloropyridazine.[3]

Rationale: Phosphorus oxychloride is a powerful chlorinating agent that effectively replaces the hydroxyl groups of 3,6-dihydroxypyridazine with chlorine atoms. Chloroform serves as a suitable solvent for this reaction. The purification by column chromatography is essential to remove any remaining starting material and byproducts, ensuring the purity of the precursor for the subsequent coupling reaction.

Synthesis of Precursor 2: 4-Formylphenylboronic Acid

4-Formylphenylboronic acid is a versatile bifunctional molecule used extensively in organic synthesis, particularly in Suzuki-Miyaura couplings.[4] Its synthesis often starts from 4-bromobenzaldehyde.

Experimental Protocol: Synthesis of 4-Formylphenylboronic Acid

  • Protection of the Aldehyde: The aldehyde group of 4-bromobenzaldehyde is first protected as an acetal to prevent it from reacting with the Grignard reagent in the next step. This can be achieved by reacting 4-bromobenzaldehyde with diethoxymethoxyethane and ethanol.[5]

  • Grignard Reaction and Borylation: The resulting 1-bromo-4-(diethoxymethyl)benzene is then reacted with magnesium to form the Grignard reagent. This is followed by a reaction with tri-n-butyl borate to form the protected aryl boronic ester.[5]

  • Deprotection and Isolation: Acidic work-up of the boronic ester hydrolyzes the acetal and the boronic ester to yield 4-formylphenylboronic acid.[5] The product can be further purified by recrystallization.[6]

Rationale: The protection of the aldehyde is a critical step to ensure the successful formation of the Grignard reagent. The subsequent borylation and deprotection steps are standard procedures for the synthesis of aryl boronic acids.

Final Synthesis: Suzuki-Miyaura Cross-Coupling

The final step involves the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3,6-dichloropyridazine with 4-formylphenylboronic acid.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a reaction vessel, combine 3,6-dichloropyridazine (1 equivalent), 4-formylphenylboronic acid (1.1 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as sodium carbonate (2 equivalents).[3]

  • Solvent and Degassing: Add a suitable solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water. Degas the reaction mixture by bubbling nitrogen or argon through it for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction Conditions: Heat the reaction mixture to 80-100°C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.

Rationale: The Suzuki-Miyaura reaction is a highly efficient method for creating a C-C bond between the pyridazine ring and the phenyl ring. The palladium catalyst is essential for the catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The base is required for the transmetalation step.

Synthesis_Workflow cluster_precursors Precursor Synthesis cluster_coupling Suzuki-Miyaura Coupling Maleic Anhydride Maleic Anhydride 3,6-Dichloropyridazine 3,6-Dichloropyridazine Maleic Anhydride->3,6-Dichloropyridazine Hydrazine Hydrate, POCl3 Core_Molecule This compound 3,6-Dichloropyridazine->Core_Molecule Pd(PPh3)4, Na2CO3 4-Bromobenzaldehyde 4-Bromobenzaldehyde 4-Formylphenylboronic Acid 4-Formylphenylboronic Acid 4-Bromobenzaldehyde->4-Formylphenylboronic Acid Acetalization, Grignard, Borylation, Hydrolysis 4-Formylphenylboronic Acid->Core_Molecule caption Synthesis Workflow

A simplified workflow for the synthesis of the core molecule.

Mechanism of Action: Targeting the Kinase ATP-Binding Site

Pyridazine-based compounds, including analogs of this compound, predominantly function as Type I kinase inhibitors. This means they compete with adenosine triphosphate (ATP) for binding to the active site of the kinase. The pyridazine scaffold is particularly adept at forming key interactions within the ATP-binding pocket.

The two adjacent nitrogen atoms of the pyridazine ring act as hydrogen bond acceptors, often forming crucial hydrogen bonds with the "hinge" region of the kinase.[7] This hinge region connects the N- and C-terminal lobes of the kinase domain and is a critical anchoring point for ATP and competitive inhibitors. By occupying the ATP-binding site and forming these stable interactions, the inhibitor prevents the kinase from binding ATP and phosphorylating its downstream substrates, thereby blocking the signaling pathway.

Molecular docking and X-ray crystallography studies of related pyridazine inhibitors have revealed that the phenyl ring of the molecule often occupies a hydrophobic pocket within the active site, further enhancing binding affinity.[8] The substituents on both the pyridazine and phenyl rings can be modified to optimize interactions with other residues in the active site, leading to increased potency and selectivity for specific kinases.

Kinase_Inhibition cluster_kinase Kinase Active Site Hinge Hinge Region Hydrophobic_Pocket Hydrophobic Pocket ATP_Binding_Site ATP Binding Site Inhibitor Pyridazine Inhibitor Inhibitor->Hinge H-Bonds Inhibitor->Hydrophobic_Pocket Hydrophobic Interactions Inhibitor->ATP_Binding_Site Blocks ATP ATP ATP->ATP_Binding_Site Binds Substrate Substrate Protein Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Kinase Activity (Blocked) caption Mechanism of Kinase Inhibition

Binding mode of a pyridazine inhibitor in the kinase active site.

Structure-Activity Relationship (SAR) and Analog Development

The development of potent and selective kinase inhibitors from the this compound scaffold relies heavily on understanding the structure-activity relationship (SAR). By systematically modifying different parts of the molecule, researchers can enhance its biological activity and pharmacokinetic properties. The chloro and aldehyde groups of the core molecule are key handles for introducing chemical diversity.

A case study on a series of 4,6-disubstituted pyridazine-based inhibitors of Activin-like kinase 5 (ALK5) provides valuable insights into the SAR of this scaffold.[3] The following table summarizes the inhibitory activity of selected analogs.

CompoundR1R2ALK5 IC50 (nM)ALK5 pKi
4 H2-aminopyridine128.55
5 H3-aminopyridine3007.20
6 H2-aminomethylpyridine>1000<6.00
19 N-methylpiperazinyl-ethyl2-aminopyridine128.55
20 N-methylpiperazinyl-acetamido2-aminopyridine0.89.29
23 N,N-dimethylamino-propylamido2-aminopyridine0.89.29

Data adapted from "Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors".[3]

Analysis of SAR:

  • Hinge-Binding Moiety (R2): The data clearly demonstrates the importance of the hinge-binding group. The 2-aminopyridine moiety in compound 4 is significantly more potent than the 3-aminopyridine in compound 5 , highlighting the critical role of the nitrogen position for optimal hydrogen bonding with the kinase hinge.[3] Replacing the amino group with an aminomethyl group (compound 6 ) leads to a dramatic loss of activity, further emphasizing the specific geometry required for effective hinge binding.[3]

  • Substituents on the Pyridazine Ring (R1): Modifications at the R1 position can significantly impact potency and physicochemical properties. While a simple alkyl chain with a basic group (compound 19 ) did not improve potency over the parent compound 4 , introducing an amide linker (compounds 20 and 23 ) led to a substantial boost in activity.[3] This suggests that the amide group may provide an additional interaction point within the active site or improve the overall conformation of the molecule for binding. These modifications also tend to increase solubility, a desirable property for drug candidates.[3]

Experimental Protocols for Biological Evaluation

The biological evaluation of novel pyridazine-based kinase inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and cellular effects.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This assay measures the ability of a compound to inhibit the activity of a purified kinase enzyme by quantifying the amount of ADP produced in the kinase reaction.

Materials:

  • Purified recombinant kinase (e.g., ALK5, SRC)

  • Kinase-specific substrate peptide

  • ATP

  • Kinase assay buffer

  • Test compound (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Luminometer

Procedure:

  • Prepare Reagents: Thaw all reagents and keep them on ice. Prepare the kinase assay buffer, kinase/substrate solution, and serial dilutions of the test compound.

  • Reaction Setup: In a 384-well plate, add 2.5 µL of the kinase/substrate solution to each well. Add 0.5 µL of the serially diluted test compound or DMSO (for control wells).

  • Initiate Kinase Reaction: Add 2.0 µL of ATP solution to each well to start the reaction. Incubate the plate at room temperature for 1 hour.

  • Stop Reaction and Detect ADP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure Luminescence: Read the luminescence on a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Kinase, Substrate, ATP, Compound) Start->Prepare_Reagents Reaction_Setup Set up Reaction in 384-well Plate (Kinase/Substrate + Compound) Prepare_Reagents->Reaction_Setup Initiate_Reaction Initiate Reaction (Add ATP, Incubate 1h) Reaction_Setup->Initiate_Reaction Stop_Reaction Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent, Incubate 40min) Initiate_Reaction->Stop_Reaction Generate_Signal Generate Luminescent Signal (Add Kinase Detection Reagent, Incubate 30min) Stop_Reaction->Generate_Signal Read_Luminescence Read Luminescence (Luminometer) Generate_Signal->Read_Luminescence Data_Analysis Data Analysis (Calculate IC50) Read_Luminescence->Data_Analysis End End Data_Analysis->End caption Workflow for Kinase Inhibition Assay

A typical workflow for an in vitro kinase inhibition assay.
Protocol 2: Cell-Based Antiproliferative Assay (Sulforhodamine B - SRB Assay)

This assay assesses the ability of a compound to inhibit the proliferation of cancer cells by measuring the total protein content of the cells.

Materials:

  • Human cancer cell line (e.g., MCF-7, A549)

  • Cell culture medium and supplements

  • Test compound (serially diluted)

  • 96-well plates

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours.

  • Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% TCA to each well. Incubate at 4°C for 1 hour.

  • Staining: Wash the plates five times with water and allow them to air dry. Add 0.4% SRB solution to each well and stain for 10 minutes at room temperature.

  • Wash and Solubilize: Wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry. Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Measure Absorbance: Read the absorbance at 510 nm on a plate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration. Plot the percentage of growth inhibition versus the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Perspectives

This compound and its analogs represent a promising and versatile class of compounds in the field of kinase inhibitor drug discovery. The synthetic accessibility of the core scaffold, coupled with the potential for diverse chemical modifications, allows for the fine-tuning of their biological activity and pharmacokinetic profiles. The pyridazine moiety has proven to be an effective hinge-binding element, and a deeper understanding of the SAR for this class of compounds will continue to guide the design of more potent and selective inhibitors.

Future work in this area will likely focus on optimizing the selectivity of these compounds for specific kinases to minimize off-target effects and improve their therapeutic index. Furthermore, the exploration of novel analogs with improved drug-like properties, such as enhanced solubility and metabolic stability, will be crucial for their translation into clinical candidates. The continued application of structure-based drug design, guided by X-ray crystallography and molecular modeling, will undoubtedly accelerate the development of the next generation of pyridazine-based kinase inhibitors for the treatment of cancer and other diseases.

References

A Technical Guide to the Spectroscopic Characterization of 4-(6-Chloropyridazin-3-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds form a cornerstone of novel molecular design. Among these, pyridazine derivatives are of significant interest due to their wide spectrum of biological activities. The compound 4-(6-Chloropyridazin-3-yl)benzaldehyde (CAS No. 914349-19-2) represents a key building block—a bifunctional molecule featuring a reactive aldehyde for further chemical elaboration and a chloro-pyridazine moiety, a common pharmacophore.

Accurate and comprehensive structural elucidation is the bedrock of chemical research and development. It ensures the identity and purity of a synthesized compound, which is critical for reproducible downstream applications, from reaction optimization to biological screening. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented herein are predicted based on established principles and empirical data from analogous structures, offering a reliable reference for researchers.

Molecular Structure and Plausible Synthesis

The structure of this compound combines a 1,4-disubstituted benzene ring with a 3-chloro-6-yl-pyridazine heterocycle. This arrangement dictates a unique electronic environment for each atom, which is reflected in its spectroscopic signatures.

A robust and common method for synthesizing such bi-aryl systems is the Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction provides a reliable pathway to couple an aryl boronic acid with a halo-heterocycle, offering high yields and functional group tolerance.

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_process Process cluster_product Product A 4-Formylphenylboronic acid P Suzuki-Miyaura Cross-Coupling A->P B 3,6-Dichloropyridazine B->P C Pd(PPh₃)₄ (Palladium Catalyst) C->P Catalyst D Na₂CO₃ (Base) D->P Base E DME/Ethanol/H₂O (Solvent) E->P Solvent F This compound P->F Forms

Caption: Proposed Suzuki-Miyaura synthesis workflow.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable for unambiguous structure confirmation.

Experimental Protocol: NMR Sample Preparation

A high-quality spectrum begins with meticulous sample preparation.[3][4][5]

  • Sample Weighing: Accurately weigh 5-10 mg of the solid sample for ¹H NMR (or 20-30 mg for ¹³C NMR) into a clean, dry vial.[6]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is an excellent first choice for this type of aromatic compound.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[5] Gently vortex or sonicate to ensure the sample is fully dissolved.

  • Filtration: Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, high-quality 5 mm NMR tube. This removes any particulate matter that could degrade spectral resolution.[3]

  • Acquisition: Cap the NMR tube and insert it into the spectrometer. The experiment involves locking onto the deuterium signal of the solvent, tuning the probe, shimming the magnetic field to homogeneity, and acquiring the data.[5]

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The ¹H NMR spectrum is anticipated to show sharp signals in the aromatic and aldehyde regions. The asymmetry of the molecule means that all aromatic protons are chemically distinct.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.10Singlet (s)1HH-1 (Aldehyde)The aldehyde proton is highly deshielded by the anisotropic effect of the C=O bond and its electron-withdrawing nature.
~8.25Doublet (d)2HH-3, H-5 (Benzene)Protons ortho to the aldehyde group are deshielded. They appear as a doublet due to coupling with H-4 and H-6.
~8.05Doublet (d)1HH-8 (Pyridazine)This proton is adjacent to a nitrogen atom and part of an electron-deficient ring, leading to a downfield shift. It couples with H-9.
~7.95Doublet (d)2HH-4, H-6 (Benzene)Protons meta to the aldehyde group are less deshielded. They appear as a doublet due to coupling with H-3 and H-5.
~7.70Doublet (d)1HH-9 (Pyridazine)This proton is also on the pyridazine ring and couples with H-8. Its chemical shift is influenced by the adjacent chlorine atom.

Note: Chemical shift predictions are based on additive models and data from similar structures. Actual values may vary slightly.[7][8][9]

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~191.5C-1 (Aldehyde C=O)The carbonyl carbon is the most deshielded carbon in the spectrum due to its sp² hybridization and direct attachment to an electronegative oxygen atom.
~160.0C-7 (Pyridazine)Carbon atom in the pyridazine ring attached to the benzene ring.
~152.0C-10 (Pyridazine)Carbon atom in the pyridazine ring bearing the chlorine atom.
~138.0C-2 (Benzene)The ipso-carbon attached to the aldehyde group.
~135.0C-5 (Benzene)The ipso-carbon attached to the pyridazine ring.
~131.5C-4, C-6 (Benzene)Aromatic CH carbons meta to the aldehyde group.
~130.0C-3, C-7 (Benzene)Aromatic CH carbons ortho to the aldehyde group.
~129.0C-9 (Pyridazine)Aromatic CH carbon in the pyridazine ring.
~125.0C-8 (Pyridazine)Aromatic CH carbon in the pyridazine ring.

Note: ¹³C NMR prediction tools and databases can provide refined estimates.[10][11][12]

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

ATR-FTIR is a modern, convenient method that requires minimal sample preparation.[13][14][15]

  • Background Scan: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Take a background spectrum of the empty crystal to subtract atmospheric and instrumental absorptions.

  • Sample Application: Place a small amount of the solid sample (a few milligrams) onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to press the sample firmly against the crystal. This ensures good contact, which is essential for a high-quality spectrum.[14]

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: After analysis, retract the pressure arm, remove the sample, and clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft cloth.

Expected Characteristic IR Absorption Bands

The IR spectrum of this compound will be dominated by absorptions from the aldehyde and aromatic ring systems.

Wavenumber (cm⁻¹)Vibration TypeIntensityFunctional Group
~3080C-H StretchMedium-WeakAromatic C-H
~2830 & ~2730C-H Stretch (Fermi doublet)Medium-WeakAldehyde C-H[16][17]
~1705C=O StretchStrongConjugated Aldehyde[18]
~1600, ~1475C=C StretchMediumAromatic Rings
~1570C=N StretchMediumPyridazine Ring
~1210C-C StretchMediumAryl-Aryl Bond
~830C-H Out-of-Plane BendStrong1,4-Disubstituted Benzene
~780C-Cl StretchMedium-StrongAryl-Chloride

Note: The conjugation of the aldehyde with the aromatic ring lowers the C=O stretching frequency from the typical ~1730 cm⁻¹ for saturated aldehydes.[16][18]

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electron Ionization (EI) is a "hard" ionization technique that causes extensive fragmentation, yielding a characteristic pattern that serves as a molecular fingerprint.[19][20][21]

Experimental Protocol: Electron Ionization (EI)-MS
  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or methanol.[22]

  • Introduction: The sample is introduced into the instrument, often via a direct insertion probe or through a gas chromatograph (GC-MS). The solvent is removed under vacuum, and the sample is vaporized by heating.[19]

  • Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺˙).[21][23]

  • Fragmentation: The molecular ion, possessing excess energy, undergoes fragmentation into smaller, characteristic ions.[23][24][25]

  • Analysis: The ions are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Predicted Mass Spectrum and Fragmentation

The molecular formula of this compound is C₁₁H₇ClN₂O, with a monoisotopic mass of approximately 218.02 g/mol .

  • Molecular Ion (M⁺˙): A key feature will be the molecular ion peak cluster. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the spectrum will show a peak at m/z 218 (for the ³⁵Cl isotopologue) and a smaller peak at m/z 220 (for the ³⁷Cl isotopologue), with an intensity ratio of approximately 3:1. This isotopic pattern is a definitive indicator of the presence of one chlorine atom.

  • Key Fragmentation Pathways:

    • Loss of H˙ (M-1): A peak at m/z 217 resulting from the loss of the aldehydic hydrogen radical is highly probable.[26][27]

    • Loss of CO (M-28): Expulsion of a neutral carbon monoxide molecule from the M-1 ion is a classic fragmentation for aromatic aldehydes, leading to a peak at m/z 189 .[26][28]

    • Loss of Cl˙ (M-35): Cleavage of the C-Cl bond would result in a fragment at m/z 183 .

    • Formation of Phenyl Cation: Cleavage of the bond between the two rings could lead to fragments corresponding to the benzaldehyde portion. A peak at m/z 105 ([C₆H₄CHO]⁺) is expected.[27]

    • Formation of Chloropyridazinyl Cation: The corresponding chloropyridazinyl cation would appear at m/z 113 ([C₄H₂ClN₂]⁺).

G M [M]⁺˙ m/z 218/220 M_minus_H [M-H]⁺ m/z 217 M->M_minus_H - H˙ M_minus_Cl [M-Cl]⁺ m/z 183 M->M_minus_Cl - Cl˙ Benzaldehyde_ion [C₇H₅O]⁺ m/z 105 M->Benzaldehyde_ion Ring Cleavage Pyridazine_ion [C₄H₂ClN₂]⁺ m/z 113 M->Pyridazine_ion Ring Cleavage M_minus_H_CO [M-H-CO]⁺ m/z 189 M_minus_H->M_minus_H_CO - CO

Caption: Predicted EI-MS fragmentation pathways.

Conclusion: A Self-Validating Spectroscopic Profile

The structural confirmation of this compound relies on the synergistic and self-validating nature of these spectroscopic techniques.

  • NMR confirms the precise connectivity of the carbon-hydrogen framework, including the substitution pattern of the aromatic rings.

  • IR provides rapid confirmation of the key functional groups, most notably the conjugated aldehyde.

  • MS establishes the molecular weight and elemental formula (via high-resolution MS) and provides a unique fragmentation fingerprint, with the 3:1 isotopic pattern for chlorine serving as a crucial validation point.

Together, these analytical methods provide a comprehensive and unambiguous characterization, ensuring the identity, purity, and structural integrity of this valuable chemical intermediate for its intended application in research and development.

References

The Pyridazine Scaffold: A Privileged Heterocycle in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Unlocking Therapeutic Potential

Authored by: [Your Name/Gemini AI], Senior Application Scientist

Abstract

The pyridazine ring, a six-membered aromatic heterocycle featuring two adjacent nitrogen atoms, has emerged as a "privileged structure" in the landscape of medicinal chemistry.[1][2] Its distinct electronic characteristics, including its capacity as a hydrogen bond acceptor and a significant dipole moment, render it a highly adaptable scaffold for the creation of biologically active molecules.[1][3] This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic applications of pyridazine-containing compounds. We will delve into their roles as anticancer, anti-inflammatory, antimicrobial, cardiovascular, and neuroprotective agents, supported by experimental data, detailed protocols, and mechanistic insights to empower researchers and drug development professionals in their quest for novel therapeutics.

The Physicochemical Landscape of the Pyridazine Core

The unique arrangement of the two adjacent nitrogen atoms in the pyridazine ring bestows upon it a set of physicochemical properties that are highly advantageous for drug design.[3] Compared to its isomeric diazines (pyrimidine and pyrazine) and the ubiquitous phenyl ring, pyridazine exhibits:

  • Enhanced Polarity and Aqueous Solubility: The concentration of electronegative nitrogen atoms on one side of the molecule results in a higher dipole moment, which can improve aqueous solubility—a critical parameter for drug formulation and bioavailability.

  • Hydrogen Bonding Capabilities: The lone pairs of the nitrogen atoms act as robust hydrogen bond acceptors, facilitating strong and specific interactions with biological targets such as enzymes and receptors.[3]

  • Modulation of Lipophilicity: The replacement of a carbon-hydrogen unit with a nitrogen atom generally leads to a decrease in lipophilicity, which can be strategically employed to optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.[3]

  • Bioisosteric Replacement: The pyridazine moiety can serve as a bioisostere for other aromatic and heteroaromatic rings, such as phenyl, pyridine, and pyrimidine, allowing for the fine-tuning of a molecule's properties to enhance potency or reduce off-target effects.

These attributes make the pyridazine scaffold an invaluable tool for medicinal chemists to address challenges in drug discovery and development.[3]

Therapeutic Frontiers of Pyridazine Compounds

The versatility of the pyridazine core is reflected in the broad spectrum of pharmacological activities exhibited by its derivatives.[4][5][6]

Oncology: A New Generation of Anticancer Agents

The pyridazine scaffold is a prominent feature in a multitude of anticancer agents, targeting various hallmarks of cancer.[2][7] A significant number of pyridazine-containing compounds have been synthesized and evaluated for their ability to inhibit diverse biological processes involved in cancer progression.[2]

Mechanism of Action: Kinase Inhibition

A primary strategy in modern cancer therapy is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. Pyridazine derivatives have been successfully developed as potent kinase inhibitors.[7] For instance, the fused imidazo[1,2-b]pyridazine ring system is a core structural feature of Ponatinib , a multi-targeted tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[3]

Signaling Pathway: VEGFR-2 Inhibition in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several pyridazine-containing compounds have been reported to exhibit potent VEGFR-2 inhibitory activity.[8][9]

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Proliferation Cell Proliferation, Survival, Angiogenesis PKC->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Pyridazine_Inhibitor Pyridazine Inhibitor Pyridazine_Inhibitor->VEGFR2 Inhibition

Caption: VEGFR-2 signaling pathway and the inhibitory action of pyridazine derivatives.

Table 1: Anticancer Activity of Select Pyridazine Derivatives

Compound IDCancer Cell LineIC50 (µM)TargetReference
Ponatinib K562 (CML)0.6 nMBcr-Abl
Ensartinib H2228 (NSCLC)<25 nMALK
Compound 4b MCF-7 (Breast)21.2VEGFR-2[9]
Compound 17a --VEGFR-2 (% inhibition)[10]
Anti-inflammatory and Analgesic Properties

Pyridazine and pyridazinone derivatives have demonstrated significant potential as anti-inflammatory and analgesic agents.[5][11] Their mechanisms of action often involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes, and the modulation of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[8][12] Some pyridazinone derivatives have been developed with an improved gastrointestinal and renal safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[11]

Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This protocol is a standard method to evaluate the acute anti-inflammatory activity of novel compounds.

  • Animal Model: Male Wistar rats (150-200 g) are used.

  • Grouping: Animals are divided into control, standard (e.g., Indomethacin), and test groups (different doses of the pyridazine compound).

  • Compound Administration: The test compound or standard drug is administered orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Inflammation: After a specific time (e.g., 60 minutes), 0.1 mL of 1% w/v carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Antimicrobial Activity: A Scaffold for New Antibacterials and Antifungals

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyridazine derivatives have shown promising activity against a range of bacteria and fungi.[13][14][15] Some studies have focused on developing dual-function agents that possess both anticancer and antimicrobial properties, which could be particularly beneficial for immunocompromised cancer patients.[10]

Structure-Activity Relationship (SAR) Insights:

  • In some series, cis-isomers have been found to be more active than their trans- counterparts.[14]

  • The saturation level of fused ring systems can influence both the potency and the spectrum of activity.[14][16] For instance, saturated pyrrolopyridazine derivatives have shown enhanced activity against Pseudomonas aeruginosa and Candida albicans.[14][16]

Cardiovascular Applications: From Vasodilators to Cardiotonic Agents

The pyridazine nucleus is present in several compounds with significant cardiovascular effects.[17][18] These derivatives have been investigated as antihypertensive, vasodilator, and cardiotonic agents.[5][8][19] For example, some pyridazin-3(2H)-one derivatives act as direct vasodilators or as phosphodiesterase (PDE) inhibitors.[17] The approved drug Hydralazine , a phthalazine derivative (a benzo-fused pyridazine), has been used for decades as an antihypertensive agent.[3]

Workflow: Synthesis of 6-Aryl-3(2H)-pyridazinones

A common and reliable method for synthesizing the pyridazinone core involves the cyclocondensation of γ-ketoacids with hydrazines.[20]

Synthesis_Workflow Start Substituted Benzene & Succinic Anhydride Step1 Friedel-Crafts Acylation (e.g., AlCl3) Start->Step1 Intermediate1 β-Aroylpropionic Acid Step1->Intermediate1 Step2 Cyclocondensation (Hydrazine Hydrate) Intermediate1->Step2 Intermediate2 4,5-Dihydropyridazin-3(2H)-one Step2->Intermediate2 Step3 Aromatization (e.g., Br2/AcOH) Intermediate2->Step3 End 6-Aryl-3(2H)-pyridazinone Step3->End

Caption: General synthetic workflow for 6-aryl-3(2H)-pyridazinones.

Neuroprotection and CNS Disorders

Recent research has highlighted the potential of pyridazine derivatives in the treatment of neurodegenerative diseases and other central nervous system (CNS) disorders.[21] For example, certain pyridazine compounds have been identified as activators of the excitatory amino acid transporter 2 (EAAT2), which plays a crucial role in clearing excess glutamate from the synaptic cleft.[21] Dysregulation of glutamate homeostasis is implicated in the pathophysiology of various neurological conditions, including neuropathic pain.[21][22] Additionally, some pyridazine derivatives are being investigated as inhibitors of the NLRP3 inflammasome, a key mediator of neuroinflammation in diseases like Parkinson's and Alzheimer's.[23]

Marketed Drugs and Clinical Candidates

The therapeutic relevance of the pyridazine scaffold is underscored by the number of approved drugs and promising clinical candidates that incorporate this heterocycle.

Table 2: Selected Marketed Drugs and Clinical Candidates Containing a Pyridazine Moiety

DrugTherapeutic AreaMechanism of ActionStatusReference
Relugolix Prostate Cancer, Uterine FibroidsGnRH Receptor AntagonistApproved[3]
Deucravacitinib Plaque PsoriasisAllosteric TYK2 InhibitorApproved[3]
Ponatinib Leukemia (CML, ALL)Multi-targeted Tyrosine Kinase InhibitorApproved[3]
Risdiplam Spinal Muscular AtrophySMN2 Splicing ModifierApproved[3][24]
Hydralazine HypertensionVasodilatorApproved[3]
Ensartinib Non-Small Cell Lung CancerALK InhibitorClinical Trials
Branaplam Huntington's DiseasemRNA Splicing ModulatorClinical Trials[3]

Future Perspectives and Conclusion

The pyridazine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its advantageous physicochemical properties and synthetic tractability make it an attractive starting point for the design of new drugs targeting a wide array of diseases.[3][6] Future research will likely focus on the development of more selective and potent pyridazine derivatives, the exploration of novel biological targets, and the application of this versatile heterocycle in emerging therapeutic areas such as targeted protein degradation. The continued exploration of the chemical space around the pyridazine nucleus holds immense promise for addressing unmet medical needs and advancing the field of medicinal chemistry.

References

A Theoretical and-Computational Framework for Advancing Drug Discovery with 4-(6-Chloropyridazin-3-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(6-Chloropyridazin-3-yl)benzaldehyde stands as a pivotal molecular scaffold in medicinal chemistry, primarily utilized as a versatile intermediate in the synthesis of novel therapeutic agents. While its synthetic utility is well-documented, a comprehensive theoretical understanding of its structural and electronic properties is crucial for unlocking its full potential in rational drug design. This guide synthesizes known experimental data with a proposed framework for in-depth theoretical studies. We will explore the fundamental physicochemical properties of the pyridazine ring, propose a detailed protocol for computational analysis using Density Functional Theory (DFT), and outline a workflow for molecular docking simulations to predict its bioactivity. This document serves as a roadmap for researchers aiming to leverage computational chemistry to accelerate the development of next-generation therapeutics based on this promising scaffold.

Introduction: The Strategic Importance of the Pyridazine Scaffold

The pyridazine ring is a unique heterocyclic motif characterized by its weak basicity, a significant dipole moment that influences π-π stacking interactions, and a robust, dual hydrogen-bonding capacity.[1] These properties make it a valuable component in molecular recognition at biological targets.[1] Pyridazine derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][3][4]

The subject of this guide, this compound (Molecular Formula: C11H7ClN2O), combines the reactive aldehyde group with the drug-like pyridazine core. The chlorine atom at the 6-position serves as a key reactive site for further molecular elaboration, often via nucleophilic substitution, while the benzaldehyde moiety provides a handle for forming larger, more complex structures through reactions like Schiff base formation or Wittig reactions.[5][6] Its most notable application to date is as a key intermediate in the synthesis of potent and selective inhibitors of Fatty Acid Amide Hydrolase (FAAH), a critical enzyme in the endocannabinoid system and a major target for pain and inflammation therapies.[7][8][9]

Despite its empirical success, a detailed public-domain theoretical analysis of this specific molecule is lacking. This guide aims to bridge that gap by proposing a structured theoretical investigation, providing a blueprint for computational studies that can rationalize its known reactivity and predict its behavior in novel drug candidates.

Known Experimental Data & Synthesis

Before embarking on theoretical studies, it is essential to ground our models in experimental reality. The compound is commercially available and its basic properties are established.[10]

PropertyValueSource
CAS Number 914349-19-2BLDpharm[10]
Molecular Formula C11H7ClN2OBLDpharm[10]
Molecular Weight 218.64 g/mol BLDpharm[10]
Storage Inert atmosphere, 2-8°CBLDpharm[10]
Synthesis Pathway

The synthesis of this compound is typically achieved through a Suzuki coupling reaction, a robust and widely used method for forming carbon-carbon bonds.

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 3_6_dichloropyridazine 3,6-Dichloropyridazine target_molecule This compound 3_6_dichloropyridazine->target_molecule Suzuki Coupling 4_formylphenylboronic_acid 4-Formylphenylboronic Acid 4_formylphenylboronic_acid->target_molecule catalyst Pd Catalyst (e.g., Pd(PPh3)4) catalyst->target_molecule base Base (e.g., K2CO3) base->target_molecule solvent Solvent (e.g., Toluene/Water) solvent->target_molecule

Fig. 1: Generalized Suzuki coupling synthesis route.

This method provides a reliable and scalable route to the target compound, enabling its use as a foundational building block in complex synthetic endeavors.[11][12]

A Proposed Framework for Theoretical Investigation

To fully elucidate the potential of this compound, a multi-faceted computational approach is recommended. This involves quantum chemical calculations to understand its intrinsic properties and molecular modeling to simulate its interactions with biological targets.

Quantum Chemical Calculations: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and properties of molecules.[13][14][15] A systematic DFT study would provide invaluable insights into the molecule's stability, reactivity, and spectroscopic signatures.

Proposed DFT Protocol:

  • Geometry Optimization:

    • Objective: To find the lowest energy conformation (the most stable 3D structure) of the molecule.

    • Method: Employ the B3LYP functional with a 6-311++G(d,p) basis set. This combination is widely regarded for its balance of accuracy and computational efficiency for organic molecules.[16]

    • Validation: Perform a frequency calculation following optimization. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

  • Electronic Properties Analysis:

    • Objective: To understand the distribution of electrons and predict reactivity.

    • Calculations:

      • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap indicates the molecule's chemical stability. A smaller gap suggests higher reactivity.[15]

      • Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for non-covalent interactions like hydrogen bonding.[17]

      • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of charge distribution, atomic hybridization, and donor-acceptor (stabilizing) interactions within the molecule.[13]

  • Spectroscopic Simulation:

    • Objective: To predict the IR, Raman, and NMR spectra.

    • Method: The optimized geometry and frequency calculation results can be used to simulate vibrational (IR, Raman) spectra.[13][17] NMR chemical shifts can also be calculated and compared with experimental data for structural validation.

G start Initial Molecular Structure opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation opt->freq minima True Energy Minimum? freq->minima minima->opt No analysis Electronic & Spectroscopic Properties Analysis minima->analysis Yes (No Imaginary Freq.) homo_lumo HOMO-LUMO Gap analysis->homo_lumo mep MEP Surface analysis->mep nbo NBO Analysis analysis->nbo spectra Simulated Spectra (IR, NMR) analysis->spectra

Fig. 2: Proposed workflow for DFT analysis.
Molecular Docking: Predicting Biological Interactions

Given its use in developing FAAH inhibitors, molecular docking is a critical theoretical tool to predict and rationalize the binding of derivatives of this compound to this and other enzyme targets.[7][18][19]

Proposed Molecular Docking Protocol:

  • Target Selection & Preparation:

    • Target: Fatty Acid Amide Hydrolase (FAAH). Crystal structures are available in the Protein Data Bank (PDB).

    • Preparation: Remove water molecules and co-crystallized ligands from the PDB file. Add polar hydrogen atoms and assign appropriate atomic charges. Define the binding site (active site) based on the location of the co-crystallized inhibitor or known catalytic residues (e.g., the serine nucleophile).[7]

  • Ligand Preparation:

    • Ligand: A derivative of this compound. For example, a Schiff base formed by reacting the aldehyde with an appropriate amine.

    • Preparation: Generate a 3D structure of the ligand. Perform energy minimization using a suitable force field (e.g., MMFF94). Assign rotatable bonds.

  • Docking Simulation:

    • Software: Use validated docking software such as AutoDock Vina or Schrödinger's Glide.

    • Execution: Run the docking algorithm, which will explore various conformations (poses) of the ligand within the defined binding site. The program will score these poses based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).

  • Analysis of Results:

    • Binding Energy: Lower binding energy scores typically indicate a more favorable interaction.

    • Interaction Analysis: Visualize the top-ranked poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and amino acid residues in the active site. This analysis provides a structural basis for the ligand's predicted activity and can guide further chemical modifications to improve potency and selectivity.

Application in Drug Design: A Case Study with FAAH Inhibitors

The endocannabinoid system is a key regulator of pain, mood, and memory.[18] FAAH is the primary enzyme responsible for degrading the endocannabinoid anandamide.[8][20] Inhibiting FAAH increases anandamide levels, producing analgesic and anxiolytic effects without the psychoactive side effects associated with direct cannabinoid receptor agonists.[7][9]

Derivatives of this compound have been used to create covalent inhibitors of FAAH.[7] In these designs, the core scaffold acts as a carrier for a reactive group (a "warhead") that forms a covalent bond with a catalytic serine residue in the FAAH active site, leading to irreversible inhibition.[7][9]

A theoretical study as outlined above would be invaluable in this context. DFT calculations could reveal how modifications to the pyridazine or phenyl rings affect the electronic properties of the warhead, potentially tuning its reactivity. Molecular docking would predict how these modifications influence the initial non-covalent binding of the inhibitor in the active site, a crucial step before the covalent reaction occurs. This synergy between theoretical prediction and synthetic chemistry can dramatically accelerate the discovery of more potent and selective FAAH inhibitors.

Conclusion

This compound is more than just a synthetic intermediate; it is a strategically designed scaffold with favorable physicochemical properties for drug development. While its practical application has been demonstrated, a deep theoretical investigation is the logical next step to guide future innovation. By implementing the computational framework proposed in this guide—combining rigorous DFT analysis with predictive molecular docking—researchers can gain a profound understanding of this molecule's structure-activity relationships. These insights will enable a more rational, hypothesis-driven approach to designing novel therapeutics, ultimately reducing development time and increasing the probability of success in the complex field of drug discovery.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling with 4-(6-Chloropyridazin-3-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Suzuki-Miyaura Coupling in Heterocyclic Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, prized for its exceptional reliability and broad functional group tolerance in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction between an organoboron species and an organic halide or triflate is particularly instrumental in the synthesis of biaryl and heteroaryl motifs, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and materials science.[3][4] The pyridazine core, a key pharmacophore, presents a valuable target for functionalization. This guide provides a detailed protocol and technical insights for the successful Suzuki coupling of 4-(6-chloropyridazin-3-yl)benzaldehyde, a substrate of significant interest in medicinal chemistry. While specific literature on this exact molecule is not abundant, the principles and protocols outlined here are derived from established methodologies for structurally analogous heteroaryl chlorides.[5]

Mechanistic Underpinnings: The Palladium Catalytic Cycle

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the heteroaryl chloride, forming a Pd(II) complex. This is often the rate-determining step, especially with less reactive aryl chlorides.[6]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid (or its derivative) is transferred to the palladium center, displacing the halide. The base is crucial for activating the organoboron reagent.[2][7]

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the catalytically active Pd(0) species, which then re-enters the catalytic cycle.[1][8]

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R²-B(OR)₂ + Base PdII_Both R¹-Pd(II)L_n-R² Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 R¹-R²

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki Coupling of this compound

This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.

Materials and Reagents
  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃ or K₃PO₄)

  • Solvent (e.g., 1,4-Dioxane/Water or Toluene/Ethanol mixture)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Reaction Setup and Procedure

Suzuki_Workflow cluster_workflow Experimental Workflow start Reaction Setup reagents Combine Reactants: - Aryl Chloride - Boronic Acid - Catalyst & Ligand - Base start->reagents inert Establish Inert Atmosphere (Evacuate & Backfill with N₂ or Ar) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (e.g., 80-110 °C) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purify Column Chromatography workup->purify characterize Characterization (NMR, MS, etc.) purify->characterize

Figure 2: A generalized workflow for the Suzuki coupling experiment.

Step-by-Step Methodology:

  • Reaction Assembly: In a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, combine this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv).[6][9]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) at least three times to ensure the removal of oxygen, which can lead to catalyst degradation and unwanted side reactions.[1][6]

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 to 10:1 mixture of organic solvent to water) via syringe. The reaction concentration is typically in the range of 0.1-0.5 M with respect to the aryl halide.[1][6]

  • Reaction Execution: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[6]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate.[10][11]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[10][11]

Key Considerations for Coupling with Heteroaryl Chlorides

The coupling of heteroaryl chlorides, such as this compound, presents specific challenges due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.[8] Success hinges on the judicious selection of the catalyst, ligand, base, and solvent.

ParameterRecommendation for Heteroaryl ChloridesRationale
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃These are common and effective Pd(0) sources once reduced in situ.[8]
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs)These ligands facilitate the challenging oxidative addition step with aryl chlorides and enhance catalyst stability.[8][6]
Catalyst System Pre-formed complexes like PdCl₂(dppf) or specialized catalysts for heteroaryl chlorides.These offer convenience and often improved reactivity and stability.[11][12]
Base K₃PO₄, Cs₂CO₃Stronger, non-nucleophilic bases are often required to promote the transmetalation step effectively without causing unwanted side reactions.[8][9]
Solvent Aprotic polar solvents (e.g., 1,4-dioxane, THF, DMF) often with added water.Water can aid in dissolving the inorganic base and facilitate the transmetalation step.[1][13] Anhydrous conditions may be necessary to prevent protodeboronation.[6]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion - Ineffective catalyst/ligand system for the aryl chloride. - Insufficient reaction temperature or time. - Deactivation of the catalyst by oxygen.- Switch to a more electron-rich and bulky ligand (e.g., SPhos).[6] - Increase the reaction temperature. - Ensure rigorous degassing of solvents and inert atmosphere.
Protodeboronation of Boronic Acid - Presence of excess water. - Base is too strong or reaction temperature is too high.- Use anhydrous solvents or potassium trifluoroborate salts, which are more stable.[14] - Screen different bases; K₃PO₄ is often a good choice.[9]
Homocoupling of Boronic Acid - Presence of oxygen or Pd(II) species at the start of the reaction.- Thoroughly degas the reaction mixture. - Use a Pd(0) precatalyst or ensure complete reduction of a Pd(II) source.[1]
Dehalogenation of Starting Material - Presence of a hydrogen source and a suitable catalyst.- This side reaction can be difficult to avoid completely but optimizing the primary coupling reaction can minimize it.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful tool for the synthesis of novel compounds with potential applications in drug discovery and materials science. By understanding the reaction mechanism and carefully selecting the catalyst, base, and reaction conditions, researchers can overcome the challenges associated with this transformation and achieve high yields of the desired products. The protocols and insights provided in this guide serve as a comprehensive resource to facilitate the successful application of this important synthetic methodology.

References

Application Notes & Protocols: 4-(6-Chloropyridazin-3-yl)benzaldehyde as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridazine scaffold is a privileged structure in medicinal chemistry, recognized for its presence in numerous biologically active compounds.[1][2] Its unique electronic properties and capacity for hydrogen bonding make it a valuable pharmacophore in drug design.[3] 4-(6-Chloropyridazin-3-yl)benzaldehyde emerges as a particularly powerful synthetic building block, strategically equipped with two distinct and highly reactive functional handles. The chloro-substituent on the electron-deficient pyridazine ring serves as an excellent electrophilic site for cross-coupling and nucleophilic substitution reactions, while the benzaldehyde moiety offers a classic gateway for carbon-carbon bond formation and functional group interconversion. This guide provides an in-depth exploration of this reagent's reactivity, supported by detailed, field-proven protocols for its application in key synthetic transformations, including Suzuki-Miyaura cross-coupling, Knoevenagel condensation, and the Wittig reaction.

Compound Profile and Physicochemical Properties

This compound is a bifunctional molecule designed for sequential or orthogonal chemical modifications. Understanding its core properties is essential for its effective use and storage.

PropertyValueSource
CAS Number 914349-19-2[4][5]
Molecular Formula C₁₁H₇ClN₂O[4]
Molecular Weight 218.64 g/mol [4]
Appearance Typically an off-white to yellow solidGeneral Knowledge
Storage Inert atmosphere, 2-8°C[4]

Handling & Safety: Always consult the Safety Data Sheet (SDS) before use. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Core Reactivity: A Bifunctional Linchpin

The synthetic utility of this compound stems from the differential reactivity of its two primary functional groups. The chlorine atom on the pyridazine ring is activated towards nucleophilic aromatic substitution and is an ideal partner in palladium-catalyzed cross-coupling reactions. The aldehyde group is a classic electrophile for reactions with a wide range of nucleophiles.

G cluster_main This compound cluster_reactions Synthetic Transformations main_mol Cl-Pyridazine Phenyl Aldehyde (CHO) suzuki Suzuki-Miyaura Coupling main_mol:f0->suzuki  Reactive Site: C-Cl snar Nucleophilic Aromatic Substitution (SNAr) main_mol:f0->snar  Reactive Site: C-Cl wittig Wittig Olefination main_mol:f2->wittig  Reactive Site: C=O knoevenagel Knoevenagel Condensation main_mol:f2->knoevenagel  Reactive Site: C=O reductive_amination Reductive Amination main_mol:f2->reductive_amination  Reactive Site: C=O

Figure 1: Key reactive sites and corresponding synthetic pathways.

Application I: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forging C(sp²)-C(sp²) bonds.[6] For a substrate like this compound, this reaction allows for the introduction of diverse aryl or heteroaryl groups at the 6-position of the pyridazine ring, a common strategy in the synthesis of bioactive molecules and advanced materials.[7][8]

Reaction Principle

The reaction involves the palladium-catalyzed coupling of the chloro-pyridazine with an organoboron species, typically a boronic acid or its ester derivative.

G Suzuki-Miyaura Coupling Workflow cluster_setup A. Reaction Setup cluster_reaction B. Reaction cluster_workup C. Work-up & Purification reagents Combine: - Substrate (1.0 eq) - Boronic Acid (1.2-1.5 eq) - Pd Catalyst & Ligand - Base (2.0-3.0 eq) - Solvent atmosphere Degas & Purge with Inert Gas (N₂ or Ar) reagents->atmosphere heat Heat Mixture (e.g., 80-120 °C) atmosphere->heat monitor Monitor by TLC/LC-MS heat->monitor quench Cool & Quench (e.g., with H₂O) monitor->quench extract Extract with Organic Solvent quench->extract purify Dry, Concentrate & Purify (Chromatography) extract->purify

Figure 2: Generalized workflow for Suzuki-Miyaura cross-coupling.
Detailed Protocol: Synthesis of 4-(6-Aryl-pyridazin-3-yl)benzaldehyde

This protocol is a generalized procedure based on established methods for aryl chlorides.[6][9][10]

  • Reagent Preparation: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos or SPhos, 4-10 mol%), and a base (e.g., K₃PO₄ or K₂CO₃, 3.0 eq.).

  • Solvent Addition & Degassing: Add a degassed solvent system (e.g., Dioxane/H₂O 4:1, or Toluene/H₂O 4:1) to achieve a substrate concentration of approximately 0.1 M. Degas the mixture thoroughly by sparging with nitrogen or argon for 15-20 minutes.

  • Reaction Execution: Seal the vessel and heat the reaction mixture to 90-110 °C with vigorous stirring.

    • Scientist's Note: The activation of aryl chlorides often requires higher temperatures and more electron-rich, bulky phosphine ligands compared to aryl bromides or iodides. The choice of ligand is critical and may require screening for optimal results.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with water and ethyl acetate. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Application II: Knoevenagel Condensation

The aldehyde functionality provides a classic entry point for C-C bond formation via condensation chemistry. The Knoevenagel condensation is the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base, to form an α,β-unsaturated product.[11] This reaction is exceptionally useful for synthesizing electron-deficient alkenes, which are precursors to various heterocycles and pharmacologically active molecules.[12][13]

Reaction Principle

A base deprotonates the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) to form a nucleophilic carbanion, which then attacks the electrophilic carbonyl carbon of the benzaldehyde. Subsequent dehydration yields the condensed product.[14]

Detailed Protocol: Synthesis of 2-((4-(6-chloropyridazin-3-yl)phenyl)methylene)malononitrile
  • Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) and an active methylene compound such as malononitrile (1.1 eq.) in a suitable solvent like ethanol or isopropanol.

  • Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or pyrrolidine (0.1 eq.).

    • Rationale: A weak base is crucial. Strong bases (e.g., NaOH, NaOEt) can promote self-condensation of the aldehyde or other unwanted side reactions.[11] Piperidine is a classic and highly effective catalyst for this transformation.

  • Reaction Execution: Stir the mixture at room temperature or with gentle heating (40-60 °C) to increase the reaction rate.

  • Monitoring and Product Isolation: The product often precipitates from the reaction mixture upon formation. Monitor the reaction by TLC. Once complete (typically 1-6 hours), cool the mixture in an ice bath to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol to remove residual reactants and catalyst. The product is often pure enough after filtration, but it can be further purified by recrystallization if necessary.

Application III: Wittig Reaction

The Wittig reaction is an indispensable tool for converting aldehydes and ketones into alkenes with high reliability and stereochemical control.[15][16] By reacting this compound with a phosphorus ylide (a Wittig reagent), a vinyl linkage can be introduced, extending the conjugation of the system or installing a functionalized alkene.

Reaction Principle

The reaction proceeds via the nucleophilic attack of the ylide on the aldehyde carbonyl, forming a betaine intermediate which collapses to an oxaphosphetane. This four-membered ring then fragments to yield the desired alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.[17][18]

G Wittig Reaction: Key Steps cluster_ylide A. Ylide Formation cluster_olefination B. Olefination phosphonium Triphenylphosphine + Alkyl Halide base Add Strong Base (e.g., n-BuLi, NaH) phosphonium->base ylide Phosphorus Ylide (Wittig Reagent) base->ylide aldehyde Add Aldehyde Substrate (in THF or Ether) ylide->aldehyde Reacts with betaine Betaine/Oxaphosphetane Intermediate aldehyde->betaine alkene Alkene Product + Triphenylphosphine Oxide betaine->alkene

Figure 3: Conceptual workflow for the Wittig reaction.
Detailed Protocol: Synthesis of 3-(4-vinylphenyl)-6-chloropyridazine

This protocol uses methyltriphenylphosphonium bromide to install a terminal alkene.

  • Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂), suspend methyltriphenylphosphonium bromide (1.1 eq.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.05 eq.), dropwise. Stir the resulting bright yellow or orange mixture for 1 hour at 0 °C to ensure complete ylide formation.

    • Expert Insight: The choice of base and solvent is critical. For non-stabilized ylides like Ph₃P=CH₂, strong, non-nucleophilic bases are required. Anhydrous conditions are mandatory as ylides are highly reactive towards water.

  • Aldehyde Addition: Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous THF and add it dropwise to the cold ylide solution.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 2-12 hours. The disappearance of the ylide's characteristic color is often an indicator of reaction progression.

  • Monitoring: Follow the reaction's progress by TLC, visualizing with UV light and a potassium permanganate stain.

  • Work-up: Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo. The major byproduct is triphenylphosphine oxide, which can often be removed by precipitation from a nonpolar solvent (like hexanes/ether) or by flash column chromatography.

Summary of Applications

The following table summarizes the discussed transformations, highlighting the versatility of this compound.

ReactionReactive SiteKey ReagentsProduct TypeKey Benefit
Suzuki-Miyaura C-Cl on PyridazineAr-B(OH)₂, Pd Catalyst, BaseBiaryl/Heteroaryl AldehydeBuilds molecular complexity at the pyridazine core.
Knoevenagel Aldehyde (C=O)Active Methylene Cpd., Weak Baseα,β-Unsaturated Nitrile/EsterForms electron-deficient alkenes; high yields.
Wittig Reaction Aldehyde (C=O)Phosphorus YlideSubstituted AlkeneReliable C=C bond formation; installs vinyl groups.

Conclusion

This compound is a high-value, versatile building block for chemical synthesis, particularly within the realms of medicinal chemistry and materials science. Its two distinct reactive sites—the chloro-pyridazine and the benzaldehyde—allow for a wide array of selective transformations. The protocols detailed herein for Suzuki-Miyaura coupling, Knoevenagel condensation, and Wittig olefination provide robust and reproducible methods for leveraging this reagent's full synthetic potential, enabling researchers to efficiently construct complex molecular architectures.

References

Application Notes: 4-(6-Chloropyridazin-3-yl)benzaldehyde as a Key Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyridazine core is a privileged scaffold in the development of modern agrochemicals, with derivatives exhibiting a wide spectrum of biological activities, including herbicidal, fungicidal, and insecticidal properties.[1][2] The unique electronic properties of the pyridazine ring, characterized by two adjacent nitrogen atoms, contribute to favorable interactions with biological targets and can enhance the metabolic stability and systemic properties of the resulting pesticides.[3] Within this chemical class, 4-(6-Chloropyridazin-3-yl)benzaldehyde (CAS No. 914349-19-2) has emerged as a highly versatile and valuable intermediate for the synthesis of novel crop protection agents. Its bifunctional nature, featuring a reactive aldehyde group and a synthetically malleable chloro-substituted pyridazine ring, allows for diverse chemical elaborations, making it a strategic building block in the agrochemical discovery pipeline.

This application note provides a comprehensive technical guide for researchers, chemists, and professionals in the agrochemical industry on the application of this compound in the synthesis of next-generation agrochemicals. We will delve into its role as a precursor, detailing synthetic strategies, reaction mechanisms, and providing exemplary protocols for the preparation of potential fungicidal agents.

Physicochemical Properties

PropertyValueReference
CAS Number 914349-19-2[4]
Molecular Formula C₁₁H₇ClN₂O
Molecular Weight 218.64 g/mol
Appearance Off-white to yellow solid-
Solubility Soluble in common organic solvents such as THF, DMF, and chlorinated hydrocarbons.-

Synthetic Utility in Agrochemicals

The strategic importance of this compound lies in the orthogonal reactivity of its two key functional groups:

  • The Aldehyde Group: This functionality serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. It readily undergoes condensation, Wittig-type olefination, and reductive amination reactions, allowing for the introduction of diverse structural motifs that are crucial for biological activity.

  • The 6-Chloro-pyridazine Moiety: The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of various substituents, such as alkoxy, aryloxy, or amino groups, enabling fine-tuning of the molecule's physicochemical properties and biological efficacy.

This dual reactivity allows for a modular approach to the synthesis of extensive libraries of candidate agrochemicals for high-throughput screening.

Application in the Synthesis of Pyridazinyl Oxime Ether Fungicides

A significant application of this compound is in the synthesis of oxime ether derivatives, a class of compounds known for their potent fungicidal activity. The general structure of these fungicides involves a pyridazinyl moiety connected to a substituted phenyl ring via an oxime ether linkage.

The synthetic approach leverages the aldehyde functionality as a direct precursor to the oxime, which is then alkylated to form the desired ether. This strategy is outlined in the following workflow:

G cluster_0 Synthetic Workflow for Pyridazinyl Oxime Ether Fungicides Start This compound Step1 Step 1: Oximation (+ Hydroxylamine derivative) Start->Step1 Reaction Intermediate This compound Oxime Step1->Intermediate Forms Step2 Step 2: Etherification (+ Alkylating agent) Intermediate->Step2 Reacts with Product Pyridazinyl Oxime Ether Fungicide Step2->Product Yields

Caption: General workflow for the synthesis of pyridazinyl oxime ether fungicides.

PART 1: Synthesis of this compound Oxime (Intermediate)

This initial step involves the condensation of the aldehyde with a hydroxylamine derivative to form the corresponding oxime. This reaction is typically straightforward and proceeds with high yield.

Protocol 1: Synthesis of this compound Oxime

Materials:

  • This compound

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (CH₃COONa) or other suitable base

  • Ethanol

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

  • Addition of Reagents: To this solution, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq) dissolved in a minimal amount of water. The base is crucial to liberate the free hydroxylamine from its hydrochloride salt.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: After completion, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to afford the pure this compound oxime.

PART 2: Synthesis of a Pyridazinyl Oxime Ether Fungicide (Exemplary Protocol)

The second step is the etherification of the oxime intermediate. This is typically achieved via a Williamson ether synthesis, where the oxime is deprotonated with a base to form an oximate anion, which then acts as a nucleophile to displace a leaving group on an alkylating agent.

Protocol 2: Synthesis of O-Alkyl-4-(6-chloropyridazin-3-yl)benzaldehyde Oxime

Materials:

  • This compound Oxime (from Protocol 1)

  • Sodium hydride (NaH) or other suitable base (e.g., potassium carbonate)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous DMF.

  • Formation of the Oximate: Cool the suspension to 0 °C and add a solution of this compound oxime (1.0 eq) in anhydrous DMF dropwise. Stir the mixture at this temperature for 30 minutes to an hour to ensure complete formation of the oximate anion.

  • Alkylation: Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting oxime.

  • Workup: Carefully quench the reaction by the slow addition of water. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the target O-alkyl-4-(6-chloropyridazin-3-yl)benzaldehyde oxime.

G cluster_0 Synthetic Pathway to Pyridazinyl Oxime Ether A This compound C₁₁H₇ClN₂O B This compound Oxime C₁₁H₈ClN₃O A:f0->B:f0  NH₂OH·HCl, NaOAc  Ethanol, Reflux C O-Alkyl-4-(6-chloropyridazin-3-yl)benzaldehyde Oxime C₁₂H₁₀ClN₃O (for methyl ether) B:f0->C:f0  1. NaH, DMF  2. Alkyl Halide

References

Forging the Future of Pharmaceuticals: A Guide to Palladium-Catalyzed Cross-Coupling Reactions of Chloropyridazines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridazine nucleus is a privileged scaffold in medicinal chemistry and drug discovery, owing to its unique physicochemical properties that can enhance biological activity and improve pharmacokinetic profiles.[1][2] The functionalization of this electron-deficient heterocycle, however, presents unique challenges. This comprehensive guide provides researchers, scientists, and drug development professionals with in-depth technical application notes and detailed protocols for the palladium-catalyzed cross-coupling of chloropyridazines. By leveraging the versatility of modern palladium catalysis, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Stille, and Heck reactions, the synthesis of diverse and complex pyridazine derivatives becomes a streamlined and efficient process. This document elucidates the mechanistic underpinnings of these transformations, offers practical guidance on catalyst and ligand selection, and provides step-by-step experimental procedures to empower the synthesis of novel molecular entities for accelerated drug discovery.

Introduction: The Pyridazine Core and the Power of Cross-Coupling

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a bioisostere for other aromatic systems like phenyl and pyridine rings and is increasingly incorporated into clinical drug candidates.[1][2] Its inherent polarity can improve aqueous solubility and modulate interactions with biological targets.[2] The direct functionalization of the pyridazine core is paramount for exploring structure-activity relationships (SAR). Among the synthetic methodologies available, palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on the pyridazine scaffold.[3]

Chloropyridazines are readily accessible and cost-effective starting materials. However, their electron-deficient nature and the potential for the pyridinic nitrogen to coordinate with and inhibit the palladium catalyst can render these couplings challenging.[4] This guide provides the necessary insights and protocols to overcome these hurdles.

The Catalytic Heart: Understanding the Palladium Cross-Coupling Cycle

At the core of these transformations lies a general catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. A fundamental understanding of this cycle is crucial for troubleshooting and optimizing reactions.

Palladium Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition (Rate-Limiting for Chlorides) pd0->oxidative_addition Ar-Cl pdII Ar-Pd(II)(Cl)L₂ oxidative_addition->pdII transmetalation Transmetalation (e.g., Suzuki, Stille) pdII->transmetalation R-M amine_coord Amine Coordination & Deprotonation (Buchwald-Hartwig) pdII->amine_coord R₂NH, Base pdII_R Ar-Pd(II)(R)L₂ transmetalation->pdII_R amine_coord->pdII_R Forms Amido Complex reductive_elimination Reductive Elimination pdII_R->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R (Coupled Product) reductive_elimination->product

Figure 1: Generalized Palladium Catalytic Cycle for Cross-Coupling Reactions.

The cycle initiates with the oxidative addition of the chloropyridazine to the active Pd(0) catalyst, a step that is often rate-limiting for less reactive aryl chlorides. This is followed by transmetalation (in Suzuki and Stille couplings) where an organometallic reagent transfers its organic group to the palladium center, or by amine coordination and deprotonation in the Buchwald-Hartwig amination. The final step is reductive elimination , which forms the desired C-C or C-N bond and regenerates the Pd(0) catalyst.[5]

Suzuki-Miyaura Coupling: Building Biaryl and Heteroaryl Scaffolds

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is one of the most widely used C-C bond-forming reactions due to the stability and low toxicity of the boronic acid reagents.[6] For chloropyridazines, this reaction is instrumental in synthesizing biaryl and heteroaryl derivatives.

Causality Behind Experimental Choices:
  • Catalyst and Ligand Selection: The electron-deficient nature of chloropyridazines makes the oxidative addition step challenging. Therefore, electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to enhance the reactivity of the palladium catalyst.[7] For dichloropyridazines, ligand selection can remarkably control regioselectivity. Electron-deficient bidentate ligands like dppf tend to favor coupling at the position adjacent to a nitrogen atom (e.g., C3 in 3,5-dichloropyridazine), while electron-rich monodentate ligands like Q-Phos can switch the selectivity to the less reactive position (e.g., C5).[1][8]

  • Base and Solvent: A base is required to activate the boronic acid. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of solvent, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DME) and water, is crucial for dissolving both the organic and inorganic reagents.[6]

Data Presentation: Ligand-Controlled Regioselectivity in Suzuki Coupling of 3,5-Dichloropyridazine
EntryLigandPositionSelectivity (C3:C5)Yield (%)
1dppfC3>20:185
2Q-PhosC51:1578
3dtbpfC51:1075
4RuPhosN/A(Bis-coupling)70

Data synthesized from literature reports for the coupling of 3,5-dichloropyridazine with phenylboronic acid.[1][8]

Experimental Protocol: Suzuki Coupling of 3-Chloro-6-phenylpyridazine with 4-Methoxyphenylboronic Acid

Suzuki Protocol start Start setup 1. Reaction Setup - Add chloropyridazine, boronic acid,  K₂CO₃ to a Schlenk flask. start->setup inert 2. Inert Atmosphere - Evacuate and backfill with N₂/Ar (3x). setup->inert reagents 3. Reagent Addition - Add Pd(PPh₃)₄. - Add degassed 1,4-dioxane/H₂O. inert->reagents reaction 4. Reaction - Heat at 80-100 °C for 12-24h. - Monitor by TLC/LC-MS. reagents->reaction workup 5. Work-up - Cool, dilute with EtOAc. - Wash with H₂O and brine. reaction->workup purify 6. Purification - Dry over Na₂SO₄, concentrate. - Column chromatography. workup->purify end End Product purify->end

Figure 2: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask, add 3-chloro-6-phenylpyridazine (1.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Seal the flask, then evacuate and backfill with nitrogen or argon. Repeat this cycle three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to the flask under a positive flow of inert gas.

  • Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biarylpyridazine.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an amine with an aryl halide.[9] This reaction is indispensable for synthesizing amino-pyridazines, which are prevalent in many pharmaceuticals.

Causality Behind Experimental Choices:
  • Catalyst and Ligand: Similar to Suzuki couplings, activating the C-Cl bond of chloropyridazines for amination requires a highly active catalyst system. Sterically hindered and electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) are often the ligands of choice.[7] These ligands accelerate both the oxidative addition and the C-N bond-forming reductive elimination steps.

  • Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is the most common and effective base. For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this may require a more active catalyst and higher temperatures.[10]

  • Solvent: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF are typically used. The reaction must be performed under a strictly inert atmosphere as oxygen can deactivate the Pd(0) catalyst.[10]

Data Presentation: Buchwald-Hartwig Amination of 3-Chloropyridazine with Various Amines
EntryAmineLigandBaseSolventTemp (°C)Yield (%)
1MorpholineRuPhosNaOtBuToluene10092
2AnilineBrettPhosNaOtBu1,4-Dioxane11085
3n-ButylamineXPhosK₃PO₄Toluene11078
4IndoleBippyPhosK₃PO₄t-BuOH10088

Representative yields based on literature for similar heteroaryl chlorides.[7][11]

Experimental Protocol: Buchwald-Hartwig Amination of 3-Chloropyridazine with Morpholine

Step-by-Step Methodology:

  • In a glovebox, add NaOtBu (1.4 mmol, 1.4 equiv.) to an oven-dried Schlenk tube.

  • Add the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%) and the ligand (if not using a precatalyst).

  • Add 3-chloropyridazine (1.0 mmol, 1.0 equiv.) and anhydrous toluene (5 mL).

  • Add morpholine (1.2 mmol, 1.2 equiv.).

  • Seal the Schlenk tube, remove it from the glovebox, and heat the reaction mixture at 100 °C with stirring for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, providing a direct route to alkynyl-substituted pyridazines.[12] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.

Causality Behind Experimental Choices:
  • Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (typically CuI) is used. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[12]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used both as a base to deprotonate the terminal alkyne and often as the solvent.

  • Reaction Conditions: The reaction is sensitive to oxygen, which can cause homocoupling of the alkyne (Glaser coupling). Therefore, reactions must be performed under an inert atmosphere.[13]

Experimental Protocol: Sonogashira Coupling of 3-Chloro-6-iodopyridazine with Phenylacetylene

Note: In substrates with multiple different halogens, the Sonogashira coupling will preferentially occur at the more reactive C-I bond over the C-Cl bond.

Step-by-Step Methodology:

  • To a Schlenk flask, add 3-chloro-6-iodopyridazine (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).

  • Seal the flask and purge with nitrogen or argon for 15 minutes.

  • Add anhydrous triethylamine (10 mL) via syringe.

  • Add phenylacetylene (1.1 mmol, 1.1 equiv.) dropwise via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous NH₄Cl solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Stille and Heck Couplings: Further Avenues for C-C Bond Formation

While less commonly reported for chloropyridazines compared to Suzuki couplings, Stille and Heck reactions offer valuable alternative strategies for C-C bond formation.

Stille Coupling

The Stille reaction couples an organotin compound with an organic halide.[11] Its main advantages are the tolerance of a wide range of functional groups and the use of air- and moisture-stable organostannanes.[11] The primary drawback is the toxicity of tin compounds and the difficulty in removing tin byproducts.

General Protocol Considerations for Stille Coupling of Chloropyridazines:

  • Catalyst/Ligand: Pd(PPh₃)₄ is a common catalyst. The addition of LiCl is often necessary to facilitate the transmetalation step.

  • Solvent: Anhydrous, polar aprotic solvents like DMF, NMP, or dioxane are typically used.

  • Work-up: A key challenge is the removal of tin byproducts. This can often be achieved by washing the reaction mixture with an aqueous solution of potassium fluoride, which precipitates the tin salts.[14]

Heck Reaction

The Heck reaction couples an alkene with an aryl halide to form a substituted alkene.[11] For chloropyridazines, this allows for the introduction of vinyl groups.

General Protocol Considerations for Heck Reaction of Chloropyridazines:

  • Catalyst/Ligand: A Pd(II) source like Pd(OAc)₂ with a phosphine ligand is common. For challenging aryl chlorides, bulky, electron-rich ligands may be required.

  • Base: An inorganic base like K₂CO₃ or an organic base like triethylamine is used to neutralize the HX formed during the reaction.

  • Alkene Partner: Electron-deficient alkenes, such as acrylates and styrenes, are typically more reactive.[15]

Troubleshooting Common Issues

Low yields or failed reactions in the cross-coupling of chloropyridazines often stem from a few common issues.

Troubleshooting problem Low or No Yield cause1 Cause 1: Catalyst Inhibition/Deactivation problem->cause1 cause2 Cause 2: Poor Oxidative Addition problem->cause2 cause3 Cause 3: Side Reactions problem->cause3 solution1a Solution: - Use bulky ligands (e.g., Buchwald type) - Ensure strictly inert atmosphere cause1->solution1a solution1b - Check purity of reagents cause1->solution1b solution2 Solution: - Use more electron-rich, bulky ligands - Increase reaction temperature - Increase catalyst loading cause2->solution2 solution3a Side Reaction: Hydrodehalogenation Solution: Use milder base, lower temp. cause3->solution3a solution3b Side Reaction: Homocoupling Solution: Degas reagents thoroughly cause3->solution3b

Figure 3: Troubleshooting flowchart for common issues in chloropyridazine cross-coupling.

  • Catalyst Inhibition: The pyridinic nitrogen can coordinate to the palladium center, leading to catalyst deactivation. Using bulky ligands that shield the metal center can mitigate this issue.[4]

  • Inefficient Oxidative Addition: As the rate-limiting step, slow oxidative addition to the C-Cl bond is a major hurdle. Employing more electron-rich and sterically demanding ligands, increasing the reaction temperature, or using a higher catalyst loading can improve conversion.[4]

  • Side Reactions:

    • Hydrodehalogenation: The replacement of the chlorine atom with hydrogen is a common side reaction. This can often be suppressed by using a milder base or lowering the reaction temperature.

    • Homocoupling: Self-coupling of the organometallic reagent (e.g., boronic acid) can occur, especially in the presence of oxygen. Thoroughly degassing all solvents and reagents is critical.[4]

Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of chloropyridazines, providing access to a vast and diverse chemical space crucial for modern drug discovery. By understanding the underlying principles of catalyst selection, reaction optimization, and potential pitfalls, researchers can effectively harness the power of these transformations. The protocols and insights provided in this guide serve as a robust foundation for the synthesis of novel pyridazine-based molecules, ultimately accelerating the development of the next generation of therapeutics.

References

Application Notes & Protocols: Microwave-Assisted Synthesis Involving 4-(6-Chloropyridazin-3-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of Privileged Scaffolds and Enabling Technology

In the landscape of modern medicinal chemistry, the pyridazine core stands out as a "privileged scaffold," a molecular framework consistently found in compounds with significant biological activity.[1][2] Its derivatives are integral to the development of therapeutics ranging from anticancer to anti-inflammatory and antihypertensive agents.[1][3] The subject of this guide, 4-(6-Chloropyridazin-3-yl)benzaldehyde, is a versatile bifunctional intermediate, combining the reactive chloropyridazine moiety with a benzaldehyde group, a synthetic handle ripe for a multitude of chemical transformations.

The efficiency of synthesizing and functionalizing such molecules is paramount in accelerating drug discovery timelines. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, dramatically reducing reaction times from hours to minutes and frequently improving yields and product purity compared to conventional heating methods.[3][4] This is achieved through the direct and efficient heating of polar molecules by microwave irradiation, leading to rapid temperature elevation and often unique kinetic profiles.[1]

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of microwave-assisted synthesis for reactions involving this compound. We will explore its synthesis and subsequent functionalization through two of the most powerful cross-coupling reactions in the synthetic chemist's toolkit: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Part 1: Synthesis of the Core Intermediate: this compound

While this compound is commercially available (CAS 914349-19-2), an efficient in-house synthesis may be required.[5][6] A highly effective approach is the microwave-assisted Suzuki-Miyaura cross-coupling reaction. This method offers a regioselective and rapid route to the target compound from readily available starting materials.

1.1: Scientific Rationale and Causality

The proposed synthesis leverages the differential reactivity of the C-Cl bonds in 3,6-dichloropyridazine. The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organohalide with a boronic acid.[7][8] Microwave irradiation accelerates the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination. The choice of a suitable palladium catalyst and ligand is critical. For heteroaryl chlorides, bulky, electron-rich phosphine ligands like those of the XPhos or SPhos type are often required to facilitate the challenging oxidative addition step.[9] The base is essential for the transmetalation step, activating the boronic acid. An aqueous solvent mixture is often beneficial, as water is an excellent medium for microwave heating and can aid in dissolving the inorganic base.[2]

1.2: Proposed Microwave-Assisted Suzuki Protocol for Synthesis

This protocol is based on established methods for the mono-arylation of dichloropyridazines and related heteroaryl chlorides.[7][9]

Reaction Scheme:

Caption: Proposed Suzuki coupling for the synthesis of the target intermediate.

Experimental Protocol:

  • Vessel Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 3,6-dichloropyridazine (1.0 mmol, 149 mg), 4-formylphenylboronic acid (1.1 mmol, 165 mg), and potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg).

  • Catalyst Addition: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 35 mg).

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL total).

  • Vessel Sealing: Seal the vial with a septum cap.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a constant temperature of 100-120 °C for 15-20 minutes with stirring.[5] Monitor pressure to ensure it remains within the vessel's limits.

  • Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired this compound.

Part 2: Functionalization via Microwave-Assisted Suzuki-Miyaura Coupling

The chloro-substituent on the pyridazine ring is an excellent handle for further diversification via C-C bond formation. The Suzuki-Miyaura reaction is again the method of choice for its functional group tolerance and reliability.

2.1: Scientific Rationale and Causality

The principles are similar to the synthesis protocol, but the substrate is now less electron-deficient than 3,6-dichloropyridazine. This can make the oxidative addition step more challenging. Therefore, a highly active catalyst system is recommended. Systems like Pd₂(dba)₃ with a bulky biarylphosphine ligand (e.g., XPhos) or pre-formed palladium precatalysts are highly effective for coupling challenging heteroaryl chlorides.[10] The choice of base and solvent remains crucial for reaction efficiency. A mixed solvent system like ethanol/water or dioxane/water is often optimal.[5]

2.2: Generalized Microwave-Assisted Suzuki Protocol

This protocol is adapted from highly efficient methods developed for the Suzuki coupling of the closely related 3-amino-6-chloropyridazine.[9]

Experimental Workflow Diagram:

Suzuki_Workflow setup 1. Combine Reactants - this compound - Aryl/Heteroaryl Boronic Acid - Base (K₂CO₃ or K₃PO₄) - Catalyst (e.g., Pd(PPh₃)₄) - Solvent (EtOH/H₂O) seal 2. Seal Vessel setup->seal irradiate 3. Microwave Irradiation - 120 °C, 10-15 min - 300W Power (Dynamic Mode) seal->irradiate cool 4. Cool to RT irradiate->cool workup 5. Aqueous Work-up - Dilute with EtOAc - Wash with H₂O & Brine cool->workup purify 6. Purification - Dry (Na₂SO₄) - Concentrate - Column Chromatography workup->purify characterize 7. Characterization - NMR, MS purify->characterize

Caption: General workflow for microwave-assisted Suzuki coupling.

Experimental Protocol:

  • Vessel Preparation: To a 10 mL microwave vial with a stir bar, add this compound (1.0 mmol), the desired aryl- or heteroarylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃, 1.5 mmol).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Solvent Addition: Add a 4:1 mixture of Ethanol:Water (2 mL).

  • Degassing & Sealing: Briefly degas the mixture with nitrogen, then seal the vial.

  • Microwave Irradiation: Place the vial in the microwave reactor. Set the conditions to a constant temperature of 120 °C for 10 minutes using dynamic power control (max 300 W).

  • Work-up and Purification: Follow the work-up and purification procedure outlined in section 1.2.

Data Presentation: Comparison of Microwave vs. Conventional Heating

The following table, compiled from analogous heterocyclic syntheses, illustrates the typical advantages of MAOS.[1][11][12]

ParameterConventional HeatingMicrowave-Assisted Synthesis (MAOS)Reference
Reaction Time 2 - 24 hours5 - 30 minutes[3][12]
Typical Yield Often lower (e.g., 50-70%)Often higher (e.g., 80-95%)[3]
Energy Input Indirect, slow, inefficientDirect, rapid, efficient[1]
Side Reactions More prevalent due to long heatingMinimized due to short reaction times[2]
Reproducibility Can be variableHigh[2]

Part 3: Functionalization via Microwave-Assisted Buchwald-Hartwig Amination

The formation of C-N bonds is fundamental in pharmaceutical synthesis. The Buchwald-Hartwig amination provides a powerful method for coupling amines with aryl halides.[13] MAOS significantly accelerates this transformation.[14][15]

3.1: Scientific Rationale and Causality

The Buchwald-Hartwig catalytic cycle involves a Pd(0)/Pd(II) interchange. Key steps include oxidative addition of the aryl chloride to the Pd(0) complex, amine coordination, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[13]

  • Catalyst/Ligand Choice: For electron-rich heteroaryl chlorides, sterically hindered and electron-rich biarylphosphine ligands like XPhos or SPhos are paramount.[14][15] They promote both the oxidative addition and the final reductive elimination steps. Pd₂(dba)₃ is a common and effective palladium precursor.[14]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is highly effective as it is strong enough to deprotonate the coordinated amine without competing as a nucleophile.[14]

  • Solvent: Anhydrous, high-boiling point aprotic polar solvents like toluene or 1,4-dioxane are ideal as they effectively absorb microwave energy and solubilize the reactants and catalyst complex.[14]

Catalytic Cycle Diagram:

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-Cl AmineCoord Amine Coordination OxAdd->AmineCoord + R₂NH Deprotonation Deprotonation (Base) AmineCoord->Deprotonation RedElim Reductive Elimination Deprotonation->RedElim RedElim->Pd0 - Product Product Ar-NR₂ (Product) ArCl Ar-Cl (Substrate) Amine R₂NH (Amine)

Caption: Simplified Buchwald-Hartwig amination catalytic cycle.

3.2: Generalized Microwave-Assisted Buchwald-Hartwig Protocol

This protocol is based on optimized conditions for the rapid C-N coupling of aryl bromides and chlorides.[14]

Experimental Protocol:

  • Vessel Preparation (Inert Atmosphere): In a glovebox or under a nitrogen/argon atmosphere, add to a microwave vial: Pd₂(dba)₃ (0.05 mmol, 5 mol%), XPhos (0.10 mmol, 10 mol%), and sodium tert-butoxide (NaOt-Bu, 2.5 mmol).

  • Reactant Addition: Add this compound (1.0 mmol) and the desired primary or secondary amine (2.1 mmol).

  • Solvent Addition: Add anhydrous toluene (4.0 mL).

  • Vessel Sealing: Seal the vial tightly.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate at a constant temperature of 150 °C for 10-30 minutes with stirring.[14]

  • Work-up and Purification: After cooling, dilute the mixture with chloroform or ethyl acetate and filter through a pad of Celite to remove palladium residues. Concentrate the filtrate and purify by column chromatography.

Conclusion and Future Outlook

The integration of microwave-assisted synthesis into workflows involving this compound provides a robust and highly efficient platform for the rapid generation of diverse compound libraries. The protocols detailed herein for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions demonstrate the power of this technology to drastically reduce reaction times while often improving yields and purity. By understanding the causality behind the selection of catalysts, reagents, and conditions, researchers can effectively troubleshoot and adapt these methods for their specific molecular targets. As the demand for novel chemical entities in drug discovery continues to grow, the strategic application of enabling technologies like MAOS to versatile intermediates such as this will be indispensable in accelerating the path from concept to clinic.

References

functionalization of the pyridazine ring in 4-(6-Chloropyridazin-3-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Functionalization of 4-(6-Chloropyridazin-3-yl)benzaldehyde

Introduction: The Pyridazine Scaffold in Modern Drug Discovery

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to act as a versatile pharmacophore have led to its incorporation into a wide array of therapeutic agents. Pyridazine derivatives have demonstrated significant biological activities, including anti-inflammatory, anticancer, antimicrobial, and antihypertensive properties.[1][2][3] The scaffold's presence in approved drugs and clinical candidates underscores its importance for drug development professionals.[3]

This guide focuses on a particularly valuable building block: This compound . This molecule offers two distinct and orthogonally reactive sites for chemical modification: the benzaldehyde group and the C-Cl bond on the electron-deficient pyridazine ring. This dual reactivity allows for sequential, controlled diversification, making it an ideal starting point for constructing libraries of complex molecules for high-throughput screening and lead optimization.

As a Senior Application Scientist, my objective is to provide not just a set of protocols, but a strategic guide grounded in mechanistic understanding. We will explore the core chemical transformations that leverage the reactivity of the 6-chloro position, providing detailed, field-proven methodologies that explain the causality behind each experimental choice.

Chapter 1: Understanding the Reactivity of the 6-Chloropyridazine Moiety

The key to strategically functionalizing this compound lies in understanding the reactivity of the C-Cl bond. The two nitrogen atoms in the pyridazine ring are strongly electron-withdrawing, which significantly reduces the electron density of the ring system. This has two primary consequences for the chlorine atom at the 6-position:

  • Activation towards Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the ring makes it highly susceptible to attack by nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism, where the formation of a resonance-stabilized anionic intermediate (a Meisenheimer complex) is the rate-determining step.[4][5][6] The presence of the ring nitrogens is crucial for stabilizing this intermediate, thus facilitating the substitution.[7]

  • Suitability for Palladium-Catalyzed Cross-Coupling: The C-Cl bond serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. These reactions, which form the bedrock of modern synthetic chemistry, allow for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.[8][9]

The diagram below illustrates the principal pathways for diversifying the 6-chloro position, which will be detailed in the subsequent chapters.

G start This compound snar Nucleophilic Aromatic Substitution (SNAr) start->snar coupling Palladium-Catalyzed Cross-Coupling start->coupling sub_o O-Nucleophiles (Alcohols, Phenols) snar->sub_o Forms C-O bond sub_n N-Nucleophiles (Amines) snar->sub_n Forms C-N bond sub_s S-Nucleophiles (Thiols) snar->sub_s Forms C-S bond suzuki Suzuki-Miyaura (C-C Coupling) coupling->suzuki sonogashira Sonogashira (C-C Coupling) coupling->sonogashira buchwald Buchwald-Hartwig (C-N Coupling) coupling->buchwald

Caption: Key functionalization pathways for the 6-chloro position.

Chapter 2: Protocol Guide: Nucleophilic Aromatic Substitution (SNAr)

SNAr is a direct and often cost-effective method for introducing heteroatom nucleophiles onto the pyridazine ring. The reaction's success hinges on the nucleophilicity of the attacking species and the stability of the resulting product.

Protocol 2.1: O-Arylation/Alkylation with Phenoxides/Alkoxides

This protocol describes the formation of a C-O bond by reacting the substrate with an alcohol or phenol in the presence of a strong base.

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the desired alcohol or phenol (1.2 equivalents) to a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 equivalents) in anhydrous dimethylformamide (DMF, 0.2 M).

  • Alkoxide/Phenoxide Formation: Stir the mixture at room temperature for 30 minutes. The evolution of hydrogen gas should cease, indicating the complete formation of the corresponding alkoxide or phenoxide.

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and cautiously quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Causality & Insights:

  • Base (NaH): A strong, non-nucleophilic base is required to deprotonate the alcohol/phenol, generating the potent nucleophile (RO⁻/ArO⁻) needed to attack the electron-deficient pyridazine ring.

  • Solvent (DMF): A polar aprotic solvent like DMF is ideal as it solvates the cation (Na⁺) effectively, leaving the nucleophilic anion "bare" and more reactive. It also has a high boiling point, allowing for elevated reaction temperatures if needed.

  • Temperature: Heating is often necessary to overcome the activation energy for the formation of the Meisenheimer complex.

Table 1: Representative Parameters for SNAr Reactions
Nucleophile (1.2 eq.)Base (1.3 eq.)SolventTemp (°C)Typical Time (h)Expected Product
PhenolNaHDMF804-84-(6-phenoxypyridazin-3-yl)benzaldehyde
Benzyl alcoholNaHDMF606-124-(6-(benzyloxy)pyridazin-3-yl)benzaldehyde
MorpholineK₂CO₃DMSO10012-184-(6-morpholinopyridazin-3-yl)benzaldehyde
BenzenethiolK₂CO₃Acetonitrile502-44-(6-(phenylthio)pyridazin-3-yl)benzaldehyde

Chapter 3: Protocol Guide: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions offer unparalleled versatility for installing a vast range of substituents onto the pyridazine core. These methods are characterized by their high functional group tolerance and generally mild reaction conditions.

The general workflow for setting up these reactions is highly conserved, emphasizing the need for anaerobic (oxygen-free) conditions to prevent the oxidation and deactivation of the Pd(0) catalyst.

G cluster_0 Vessel Preparation cluster_1 Reagent Addition & Reaction cluster_2 Work-up & Purification p1 Add solids: - Substrate - Coupling Partner - Catalyst & Ligand - Base p2 Seal vessel with septum cap p1->p2 p3 Evacuate and backfill with inert gas (3x) p2->p3 r1 Add degassed solvent via syringe p3->r1 r2 Heat to desired temperature with stirring r1->r2 r3 Monitor reaction by TLC / LC-MS r2->r3 w1 Cool and filter (e.g., through Celite) r3->w1 w2 Aqueous work-up & extraction w1->w2 w3 Purify by column chromatography w2->w3

Caption: General workflow for Pd-catalyzed cross-coupling reactions.

Protocol 3.1: Suzuki-Miyaura C-C Coupling

The Suzuki-Miyaura reaction is the premier method for forming biaryl or vinyl-aryl C-C bonds.[10] It involves the coupling of the chloro-pyridazine with an organoboron reagent (boronic acid or boronic ester).

Step-by-Step Methodology:

  • Reaction Setup: To a microwave vial or Schlenk tube, add this compound (1.0 eq.), the desired aryl/heteroaryl boronic acid (1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (5 mol%), and a base such as potassium carbonate (K₂CO₃, 3.0 eq.) or potassium phosphate (K₃PO₄, 3.0 eq.).

  • Inerting: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes (or use the evacuate/backfill method shown in the workflow diagram).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane/water (4:1, 0.1 M).

  • Reaction: Heat the mixture to 90-110 °C with vigorous stirring for 4-16 hours. Monitor for completion.

  • Work-up & Purification: Follow the general work-up procedure outlined in the workflow diagram.

Causality & Insights:

  • Catalyst/Ligand: The choice of palladium catalyst and its associated phosphine ligand is critical. For electron-rich or sterically hindered partners, more electron-rich and bulky ligands (e.g., SPhos, XPhos) may be required with a Pd(OAc)₂ or Pd₂(dba)₃ precursor.[9]

  • Base: The base is essential for the transmetalation step of the catalytic cycle, activating the boronic acid. The choice of base can significantly impact the reaction rate and yield.[11]

  • Solvent: The aqueous co-solvent is crucial for dissolving the inorganic base and facilitating the catalytic cycle.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling
Boronic Acid (1.5 eq.)Catalyst (mol%)Ligand (mol%)Base (3.0 eq.)SolventTemp (°C)
Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O100
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (5)-K₂CO₃Dioxane/H₂O100
Thiophen-2-ylboronic acidPd₂(dba)₃ (2.5)SPhos (5)K₃PO₄Toluene/H₂O110
Pyridin-3-ylboronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄Dioxane/H₂O110

Note: A specific example of coupling this compound with thiophene-2-boronic acid has been reported, yielding 4-(6'-(Thiophen-2''-yl)pyridazin-3'-yl)benzaldehyde.[12]

Protocol 3.2: Sonogashira C-C Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, linking the pyridazine ring to a terminal alkyne.[13][14] This is a powerful method for introducing linear, rigid spacers into a molecule.

Step-by-Step Methodology:

  • Reaction Setup: To a Schlenk tube, add this compound (1.0 eq.), a palladium catalyst like Pd(PPh₃)₂Cl₂ (3 mol%), and a copper(I) co-catalyst such as copper(I) iodide (CuI, 6 mol%).

  • Inerting: Seal and purge the vessel with inert gas.

  • Solvent and Reagent Addition: Add a degassed solvent such as tetrahydrofuran (THF) or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 3.0 eq.). Finally, add the terminal alkyne (1.2 eq.) via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 2-24 hours.

  • Work-up & Purification: Follow the general work-up procedure. It is common to filter the reaction mixture through a pad of Celite to remove catalyst residues before extraction.

Causality & Insights:

  • Dual Catalysis: The reaction relies on a dual catalytic system. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst reacts with the alkyne to form a copper(I) acetylide intermediate, which is the active species in the transmetalation step.[14]

  • Amine Base: The amine serves both as a base to deprotonate the alkyne and as a solvent. It also neutralizes the HX acid formed during the reaction.

  • Copper-Free Variants: To avoid the potential homocoupling of alkynes (Glaser coupling), copper-free Sonogashira protocols have been developed, which typically require stronger bases and different ligand systems.[13][15] The choice of catalyst can influence regioselectivity in more complex systems.[16][17]

Protocol 3.3: Buchwald-Hartwig C-N Amination

The Buchwald-Hartwig amination is a highly versatile method for forming C-N bonds, often succeeding where traditional SNAr reactions fail, particularly with weakly nucleophilic or sterically hindered amines.[18][19][20]

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under a strict inert atmosphere, add to a vial: a palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), a specialized bulky phosphine ligand (e.g., XPhos or RuPhos, 4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), 1.4 eq.).

  • Reagent Addition: Add this compound (1.0 eq.) and the desired primary or secondary amine (1.2 eq.).

  • Inerting & Solvent: If not in a glovebox, seal and purge the vessel. Add a degassed, anhydrous aprotic solvent such as toluene or 1,4-dioxane.

  • Reaction: Heat the mixture to 80-110 °C for 4-24 hours.

  • Work-up & Purification: Follow the general work-up procedure.

Causality & Insights:

  • Ligand: The choice of a bulky, electron-rich phosphine ligand is the most critical parameter.[21] These ligands promote the rate-limiting reductive elimination step of the catalytic cycle and stabilize the active Pd(0) species.[19]

  • Base: A strong, sterically hindered base is required to deprotonate the amine without competing as a nucleophile. NaOtBu is the most common choice.[22]

  • Atmosphere: The Pd(0) catalytic species and the bulky phosphine ligands are highly sensitive to oxygen, making the exclusion of air paramount for success.

Table 3: Representative Conditions for Buchwald-Hartwig Amination
Amine (1.2 eq.)Pd Precursor (mol%)Ligand (mol%)Base (1.4 eq.)SolventTemp (°C)
AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene100
MorpholinePd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane110
BenzylaminePd₂(dba)₃ (2)JohnPhos (4)LHMDSTHF80
IndolePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Dioxane110

Conclusion

This compound is a powerful and versatile scaffold for the synthesis of novel chemical entities. The strategic functionalization of its 6-chloro position through robust methodologies like nucleophilic aromatic substitution and palladium-catalyzed cross-coupling opens the door to a vast chemical space. By understanding the underlying principles of reactivity and the specific roles of each reagent, researchers can confidently and efficiently generate diverse libraries of pyridazine derivatives, accelerating the discovery of new therapeutic agents.[1][2]

References

Application Notes & Protocols: The Strategic Use of 4-(6-Chloropyridazin-3-yl)benzaldehyde in the Synthesis of Potent PARP-1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Poly(ADP-ribose) polymerase-1 (PARP-1) has emerged as a pivotal target in oncology, particularly for cancers harboring DNA repair deficiencies. The inhibition of PARP-1 exploits the concept of synthetic lethality, proving highly effective in tumors with mutations in BRCA1/2 genes.[1][2][3] A common structural feature among many potent PARP-1 inhibitors, such as Olaparib and Rucaparib, is the presence of a diazine-based scaffold, which plays a critical role in binding to the enzyme's active site.[4][5] This document provides a detailed guide for researchers and drug development professionals on the strategic application of 4-(6-Chloropyridazin-3-yl)benzaldehyde , a versatile and high-value building block, in the modular synthesis of novel PARP-1 inhibitors. We will explore key synthetic transformations, provide detailed, field-tested protocols, and explain the mechanistic rationale behind experimental choices.

Introduction: PARP-1 Inhibition and the Significance of the Pyridazine Scaffold

Poly(ADP-ribose) polymerase-1 is a nuclear enzyme critical for the base excision repair (BER) pathway, a mechanism that primarily resolves single-strand DNA breaks (SSBs).[6] In healthy cells, if the BER pathway is blocked by a PARP inhibitor, the accumulation of SSBs leads to double-strand breaks (DSBs) during replication. These DSBs are efficiently repaired by the high-fidelity homologous recombination (HR) pathway. However, in cancer cells with a compromised HR pathway (e.g., due to BRCA1/2 mutations), these DSBs cannot be repaired, leading to genomic instability and apoptotic cell death.[2][3] This selective killing of cancer cells is termed "synthetic lethality."

The pyridazine moiety, a 1,2-diazine ring system, is a privileged scaffold in the design of PARP-1 inhibitors.[5][7] Its nitrogen atoms can form crucial hydrogen bonds within the nicotinamide-binding pocket of the PARP-1 active site, mimicking the interactions of the natural substrate, NAD+. The intermediate, This compound , capitalizes on this by presenting two orthogonal points for chemical modification:

  • The Aldehyde Group: A versatile functional handle for building the "warhead" or side-chain of the inhibitor, often responsible for interactions that enhance potency and modulate pharmacokinetic properties.

  • The Chloro Group: An excellent leaving group for late-stage diversification via cross-coupling reactions, allowing for the introduction of various aromatic and heteroaromatic systems that define the inhibitor's core structure.

cluster_0 This compound cluster_1 Synthetic Elaboration cluster_2 Key Reactions cluster_3 Final Inhibitor Scaffold Start Core Structure Aldehyde Aldehyde Group (CHO) Start->Aldehyde Modification Site 1 Chloro Chloro Group (Cl) Start->Chloro Modification Site 2 ReductiveAmination Reductive Amination Aldehyde->ReductiveAmination Condensation Condensation Rxns Aldehyde->Condensation Suzuki Suzuki Coupling Chloro->Suzuki Final Diverse PARP-1 Inhibitors ReductiveAmination->Final Condensation->Final Suzuki->Final

Caption: Synthetic utility of the title building block.

Synthetic Strategy I: Elaboration via the Aldehyde Functional Group

The aldehyde moiety is a gateway to numerous C-N and C-C bond-forming reactions. Reductive amination is arguably the most direct and widely used method for installing amine-containing side chains, which are prevalent in PARP inhibitor pharmacophores.

Protocol 1: Synthesis of a Key Amine Intermediate via Reductive Amination

This protocol details the synthesis of a representative intermediate. The choice of amine is critical and should be guided by the specific design of the target inhibitor.

Rationale: Reductive amination is a one-pot procedure that proceeds through the formation of a transient iminium ion, which is then reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation. It is milder and more selective for imines over aldehydes or ketones compared to other reducing agents like sodium cyanoborohydride, avoiding side reactions and simplifying purification. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents as they are relatively non-polar and aprotic, effectively solvating the reactants without interfering with the reaction.

Materials & Reagents Equipment
This compoundRound-bottom flask
Primary or Secondary Amine (e.g., Piperidine)Magnetic stirrer and stir bar
Sodium triacetoxyborohydride (NaBH(OAc)₃)Nitrogen/Argon inlet
Dichloromethane (DCM), anhydrousSyringes and needles
Saturated aq. Sodium Bicarbonate (NaHCO₃)TLC plates and chamber
Brine (Saturated aq. NaCl)Rotary evaporator
Anhydrous Magnesium Sulfate (MgSO₄)Chromatography column
Silica Gel for column chromatographyStandard laboratory glassware

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Amine Addition: Add the desired amine (1.1 eq) to the solution and stir the mixture at room temperature for 30 minutes. This allows for the initial formation of the imine or iminium intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur. Allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 2-4 hours).

  • Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer twice with DCM. Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired product.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The disappearance of the aldehyde proton signal (~10 ppm) and the appearance of a new benzylic CH₂ signal are key indicators of success in ¹H NMR.

Synthetic Strategy II: Core Elaboration via Suzuki Cross-Coupling

The chloro-substituent on the electron-deficient pyridazine ring is an ideal handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[8] This reaction is a powerful tool for late-stage functionalization, enabling the construction of biaryl or heteroaryl-aryl bonds that are fundamental to the core structure of many advanced PARP inhibitors.

pd0 Pd(0)L2 [Active Catalyst] pd_complex [Ar-Pd(II)-Cl]L2 (Oxidative Addition Intermediate) pd0->pd_complex Oxidative Addition r1x Ar-Cl (Chloropyridazine) r1x->pd_complex transmetalation_complex [Ar-Pd(II)-Ar']L2 (Transmetalation Intermediate) pd_complex->transmetalation_complex Transmetalation boronic Ar'-B(OR)2 (Boronic Acid/Ester) boronic->transmetalation_complex base Base (e.g., K2CO3) base->pd_complex transmetalation_complex->pd0 Reductive Elimination product Ar-Ar' (Coupled Product) transmetalation_complex->product

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Protocol 2: Suzuki-Miyaura Coupling of a 6-Chloropyridazine Intermediate

This protocol outlines a general procedure for coupling the chloropyridazine product from Protocol 1 with a suitable boronic acid or ester.

Rationale: The Suzuki reaction requires a palladium(0) catalyst, which is often generated in situ from a palladium(II) precatalyst. Ligands like triphenylphosphine (PPh₃) or dppf stabilize the palladium center and facilitate the catalytic cycle. A base is essential for the transmetalation step, activating the boronic acid. A mixed solvent system, such as dioxane/water or DME/water, is commonly used to dissolve both the organic-soluble halide and the often water-soluble inorganic base and boronate salt. Degassing the reaction mixture by bubbling nitrogen or argon is a critical step to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Materials & Reagents Equipment
Chloropyridazine substrate (from Protocol 1)Schlenk flask or reaction vial
Aryl/Heteroaryl boronic acid or pinacol esterMagnetic stirrer and stir bar
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))Heating block or oil bath
Base (e.g., K₂CO₃, Cs₂CO₃)Condenser
Solvent (e.g., 1,4-Dioxane or DME, and Water)Nitrogen/Argon line with bubbler
Ethyl Acetate (EtOAc)Standard work-up and purification equipment

Step-by-Step Procedure:

  • Reaction Setup: To a Schlenk flask, add the chloropyridazine substrate (1.0 eq), the boronic acid/ester (1.2-1.5 eq), the base (2.0-3.0 eq), and the palladium catalyst (2-5 mol%).

  • Solvent Addition & Degassing: Evacuate and backfill the flask with nitrogen or argon three times. Add the degassed solvent system (e.g., dioxane and water in a 4:1 ratio) via syringe.

  • Degassing (Solution): Bubble nitrogen or argon gas through the stirred reaction mixture for 15-20 minutes to ensure all dissolved oxygen is removed.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) under a positive pressure of inert gas.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with water and ethyl acetate.

  • Extraction & Purification: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization.

  • Characterization: Confirm the structure of the final product by ¹H NMR, ¹³C NMR, and HRMS.

Summary of Key Parameters and Expected Outcomes

The protocols described are robust and adaptable. The following table summarizes typical parameters that can be used as a starting point for optimization.

Parameter Protocol 1: Reductive Amination Protocol 2: Suzuki Coupling
Key Reagent Sodium triacetoxyborohydridePalladium Catalyst (e.g., Pd(PPh₃)₄)
Stoichiometry Aldehyde:Amine:Reducer = 1:1.1:1.5Chloro-Substrate:Boronic Acid:Base = 1:1.2:2.0
Solvent Anhydrous DCM or DCEDioxane/H₂O or DME/H₂O (4:1)
Temperature Room Temperature (20-25 °C)80-100 °C
Reaction Time 2-4 hours4-16 hours
Typical Yield 70-95%60-90%
Key for Success Anhydrous conditions, portion-wise addition of reducerThorough degassing to protect the catalyst

Conclusion and Future Directions

This compound is a powerful and economically viable starting material for the synthesis of PARP-1 inhibitors. Its two distinct reactive sites allow for a convergent and highly modular synthetic approach. The aldehyde enables the facile installation of diverse side-chains via robust reactions like reductive amination, while the chloride facilitates late-stage core modification through reliable Suzuki cross-coupling. This strategy provides medicinal chemists with the flexibility to rapidly generate libraries of novel analogues for structure-activity relationship (SAR) studies. Future work could involve exploring other transformations of the aldehyde (e.g., Wittig or Henry reactions) or leveraging the chloropyridazine for other cross-coupling methodologies (e.g., Buchwald-Hartwig amination) to further expand the accessible chemical space in the ongoing quest for more selective and potent next-generation PARP inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(6-Chloropyridazin-3-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting advice and optimized protocols for the synthesis of 4-(6-chloropyridazin-3-yl)benzaldehyde, a key intermediate in pharmaceutical and materials science research. We address common challenges encountered during its synthesis, with a focus on improving reaction yield and purity through a mechanistic understanding of the process.

Section 1: Recommended Synthetic Strategy: Suzuki-Miyaura Cross-Coupling

The most reliable and versatile method for constructing the C-C bond between the pyridazine and benzaldehyde moieties is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This approach offers high functional group tolerance, particularly for the sensitive aldehyde group, and generally proceeds under mild conditions.[3]

The primary route involves coupling a halogenated pyridazine with 4-formylphenylboronic acid. Given the commercial availability and reactivity profile, 3,6-dichloropyridazine is the recommended starting material. The electron-deficient nature of the pyridazine ring facilitates the initial oxidative addition step of the catalytic cycle, a key advantage for this substrate class.[3]

General Reaction Scheme
The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is crucial for effective troubleshooting. Each step presents an opportunity for optimization or failure.

Suzuki_Cycle pd0 Pd(0)Ln (Active Catalyst) oa_complex Ar-Pd(II)(X)Ln (Oxidative Addition Adduct) pd0->oa_complex Oxidative Addition transmetal_complex Ar-Pd(II)(Ar')Ln (Transmetalation Adduct) oa_complex->transmetal_complex Transmetalation product Ar-Ar' (Product) transmetal_complex->product Reductive Elimination catalyst_regen Pd(0)Ln transmetal_complex->catalyst_regen catalyst_regen->pd0 Catalyst Regeneration start_point Ar-X (3,6-Dichloropyridazine) start_point->oa_complex boronic_acid Ar'-B(OR)3- (Activated Boronic Acid) boronic_acid->transmetal_complex base_activation Ar'-B(OH)2 + Base ->

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct Q&A format.

Q1: My reaction yield is consistently low (<40%). What are the primary factors to investigate?

A1: Low yield is the most frequent complaint and typically stems from one of four areas: the catalyst system, reaction conditions, starting material stability, or side reactions.

  • Catalyst & Ligand: The standard Pd(PPh₃)₄ can be effective, but for a chloro-heterocycle, the oxidative addition step (Pd(0) → Pd(II)) can be slow.

    • Expert Insight: Aryl chlorides are less reactive than bromides or iodides.[4] Consider using a more electron-rich and sterically demanding phosphine ligand, such as those developed by Buchwald (e.g., SPhos, XPhos) or Fu (e.g., P(t-Bu)₃). These ligands stabilize the palladium center and promote the challenging oxidative addition step.

  • Base Selection: The base activates the boronic acid for transmetalation.[5] An inappropriate base can lead to failure.

    • Expert Insight: Strong bases like NaOH or K₂CO₃ are common, but they can also promote side reactions, including degradation of the aldehyde. K₃PO₄ is often an excellent choice as it is strong enough to facilitate the reaction but generally milder on sensitive functional groups.

  • Solvent Choice: A homogenous mixture is ideal.

    • Expert Insight: A biphasic solvent system like Toluene/H₂O or Dioxane/H₂O is standard. The water is crucial for dissolving the inorganic base and facilitating the formation of the activated boronate species. Ensure vigorous stirring to maximize the interfacial area where the reaction occurs.

  • Temperature Control:

    • Expert Insight: Typically, reactions are heated to 80-100 °C. However, if you observe degradation of the 4-formylphenylboronic acid (see Q3), a lower temperature with a more active catalyst system may be required.

Q2: I am using 3,6-dichloropyridazine and getting significant amounts of a symmetrical biphenyl byproduct. What is happening?

A2: You are observing homocoupling of your 4-formylphenylboronic acid. This is a common side reaction in Suzuki couplings, especially at elevated temperatures or if the reaction is sluggish.

  • Causality: Homocoupling is often promoted by the presence of oxygen, which can interfere with the palladium catalytic cycle, or by conditions that favor the reaction of two boronic acid molecules with each other over the desired cross-coupling.

  • Solution Workflow:

    • Improve Degassing: Ensure your reaction mixture is thoroughly deoxygenated before heating. This can be done by bubbling argon or nitrogen through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.

    • Use a Boronate Ester: Convert the 4-formylphenylboronic acid to its pinacol ester derivative. Boronate esters are significantly more stable and less prone to homocoupling and protodeboronation than their corresponding boronic acids.[4]

    • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid/ester. Using a large excess can drive homocoupling.

Q3: My TLC/LC-MS analysis shows my 4-formylphenylboronic acid is being consumed, but not forming the product. Where is it going?

A3: The likely culprit is protodeboronation , where the boronic acid group is replaced by a hydrogen atom, converting your starting material into benzaldehyde. This is especially prevalent with electron-deficient aryl boronic acids (like those with an aldehyde group) under basic aqueous conditions.[3]

  • Causality: The C-B bond is cleaved by a proton source, which can be water in the reaction mixture. This side reaction is competitive with the desired transmetalation step.

  • Solutions:

    • Primary Recommendation: As with homocoupling, using the 4-formylphenylboronic acid pinacol ester is the most effective solution. The pinacol group sterically shields the boron and makes the C-B bond more robust to hydrolysis.

    • Minimize Water: While some water is necessary, use the minimum required to dissolve the base (e.g., a 2M aqueous solution).

    • Base Choice: A non-hydroxide base like K₃PO₄ or Cs₂CO₃ may reduce the rate of protodeboronation compared to NaOH or KOH.

Q4: Purification by silica gel chromatography is resulting in product loss and streaking. What are the best practices for purification?

A4: The aldehyde group in your product is susceptible to oxidation or acetal formation on acidic silica gel.

  • Expert Insight:

    • Neutralize Silica: Pre-treat your silica gel by slurrying it in your eluent containing 1% triethylamine, then pack the column as usual. This neutralizes acidic sites.

    • Alternative Purification: If chromatography remains problematic, consider recrystallization or trituration. A solvent system like Ethyl Acetate/Hexanes or Dichloromethane/Methanol is a good starting point for developing a recrystallization procedure.

    • Protecting Group Strategy: For a robust, scalable synthesis, consider protecting the aldehyde of the boronic acid starting material as a dimethyl or diethyl acetal. This group is stable to the Suzuki conditions. After purification of the coupled product, the aldehyde can be easily regenerated with a mild acid wash.

Section 3: Optimized Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for this compound

This protocol is optimized for yield and purity, incorporating solutions to the common problems discussed above.

Protocol_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents 1. Add Reagents to Flask (Pyridazine, Boronate Ester, Catalyst, Base) add_solvent 2. Add Solvents (Toluene, Water) prep_reagents->add_solvent degas 3. Degas Mixture (N2 sparging, 20 min) add_solvent->degas heat 4. Heat to 90 °C (Under N2 atmosphere) degas->heat monitor 5. Monitor by TLC/LC-MS (Typically 4-12 hours) heat->monitor cool 6. Cool to RT, Dilute (Add EtOAc and Water) monitor->cool extract 7. Separate & Extract (Extract aqueous layer with EtOAc) cool->extract wash 8. Wash & Dry (Wash with brine, dry over Na2SO4) extract->wash purify 9. Purify by Column Chromatography (Hexane/EtOAc gradient) wash->purify

Caption: Step-by-step workflow for the optimized Suzuki coupling protocol.

Reagents & Equipment:

  • 3,6-Dichloropyridazine (1.0 eq)

  • 4-Formylphenylboronic acid pinacol ester (1.2 eq)

  • Pd(dppf)Cl₂•CH₂Cl₂ (0.03 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Toluene and Water (10:1 v/v)

  • Round-bottom flask, condenser, magnetic stirrer, inert atmosphere (N₂ or Ar)

Procedure:

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 3,6-dichloropyridazine, 4-formylphenylboronic acid pinacol ester, Pd(dppf)Cl₂•CH₂Cl₂, and K₂CO₃.

  • Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.

  • Solvents: Add degassed toluene and degassed water via syringe.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring under a positive pressure of nitrogen.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) using a hexane/ethyl acetate gradient to afford the pure product.

Section 4: Data Summary

The choice of reaction components significantly impacts yield. The following table provides a comparison of conditions for Suzuki couplings on chloro-heterocyclic substrates.

Catalyst SystemBaseSolventTemp (°C)Typical Yield RangeKey Considerations
Pd(PPh₃)₄Na₂CO₃DME/H₂O8030-60%Standard, but often slow for chlorides. Prone to side reactions.[3]
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10070-90%Buchwald ligand system; excellent for challenging aryl chlorides.
Pd₂(dba)₃ / P(t-Bu)₃K₃PO₄Dioxane/H₂O9075-95%Fu ligand system; highly active catalyst, good for lower temperatures.
Pd(dppf)Cl₂ K₂CO₃ Toluene/H₂O 90 70-85% Recommended starting point; robust, reliable, and commercially available catalyst.

References

Technical Support Center: Purification of 4-(6-Chloropyridazin-3-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(6-chloropyridazin-3-yl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the purification of this important synthetic intermediate. Our goal is to equip you with the knowledge to overcome common challenges and achieve high purity for your downstream applications.

Introduction

This compound is a key building block in medicinal chemistry, often synthesized via Suzuki-Miyaura cross-coupling reactions. The purity of this intermediate is critical for the success of subsequent synthetic steps and the biological activity of the final compounds. This guide provides practical, field-proven insights into the most effective purification methods, potential pitfalls, and their solutions.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Low Yield After Column Chromatography

Symptoms:

  • A significantly lower mass of the purified product is recovered than expected.

  • TLC analysis of the column fractions shows streaking or the presence of the product in many fractions with impurities.

Possible Causes & Solutions:

  • Cause A: Improper Solvent System Selection. An inappropriate mobile phase can lead to poor separation, causing your product to co-elute with impurities or adhere too strongly to the silica gel.

    • Solution: Before running a large-scale column, perform thorough TLC analysis with various solvent systems. A good starting point for this compound is a mixture of hexanes and ethyl acetate. Aim for an Rf value of 0.2-0.3 for the desired product to ensure good separation.

  • Cause B: Compound Insolubility During Loading. If the crude product is not fully dissolved before loading it onto the column, it can precipitate at the top of the silica gel, leading to streaking and poor separation.

    • Solution: Dissolve the crude material in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate) and then adsorb it onto a small amount of silica gel. After evaporating the solvent, the resulting dry powder can be evenly loaded onto the column. This technique, known as "dry loading," prevents solubility issues on the column.

  • Cause C: Decomposition on Silica Gel. Aldehydes and some heterocyclic compounds can be sensitive to the acidic nature of standard silica gel, leading to degradation during purification.

    • Solution: If you suspect decomposition, consider using deactivated silica gel. This can be prepared by treating the silica gel with a solvent mixture containing a small amount of a neutral or basic agent, such as triethylamine (typically 0.1-1%). Alternatively, alumina (neutral or basic) can be used as the stationary phase.

Issue 2: Persistent Impurities After Purification

Symptoms:

  • NMR or LC-MS analysis of the "purified" product shows the presence of one or more persistent impurities.

  • The melting point of the product is broad or lower than the literature value.

Possible Causes & Solutions:

  • Cause A: Co-eluting Impurities. Some byproducts from the synthesis, particularly those with similar polarity to the desired product, can be challenging to remove by column chromatography alone. Common impurities from Suzuki-Miyaura reactions include homocoupled byproducts of the boronic acid and starting materials.[1]

    • Solution 1: Recrystallization. If the product is a solid, recrystallization is an excellent secondary purification step. A suitable solvent system is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurity is either very soluble or insoluble at all temperatures.

    • Solution 2: Optimize Chromatography. If recrystallization is not feasible, re-purification using a different solvent system or a different stationary phase (e.g., reversed-phase chromatography) may be necessary.

  • Cause B: Residual Palladium Catalyst. Palladium catalysts used in the Suzuki coupling can sometimes contaminate the final product.

    • Solution: After the reaction, perform an aqueous workup with a solution of a chelating agent like EDTA or a dilute solution of sodium sulfide to precipitate the palladium. Filtering the organic layer through a pad of Celite® can also help remove finely dispersed palladium particles.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best initial solvent system for flash column chromatography of this compound?

A1: A gradient of ethyl acetate in hexanes is a highly effective mobile phase for this compound. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity based on TLC analysis. A typical gradient might run from 10% to 40% ethyl acetate.

Q2: How can I effectively remove unreacted 4-formylphenylboronic acid?

A2: 4-Formylphenylboronic acid is more polar than the desired product. An aqueous wash with a mild base (e.g., saturated sodium bicarbonate solution) during the reaction workup can help remove a significant portion of the unreacted boronic acid by converting it to the more water-soluble boronate salt. The remaining traces can then be separated by column chromatography.

Q3: Is this compound stable during storage?

A3: Aldehydes, in general, are susceptible to oxidation to the corresponding carboxylic acid, especially when exposed to air and light over extended periods. It is recommended to store the purified product under an inert atmosphere (nitrogen or argon) at low temperatures (-20°C is ideal) and protected from light.

Q4: What are some good recrystallization solvents for this compound?

A4: The choice of recrystallization solvent is highly empirical. Based on the structure, solvent systems to explore include ethanol/water, isopropanol, or a mixture of a good solvent (like ethyl acetate or acetone) and a poor solvent (like hexanes). Small-scale trials are essential to identify the optimal conditions.

Part 3: Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a general procedure for the purification of multigram quantities of this compound.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass column with stopcock

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Procedure:

  • TLC Analysis: Determine the optimal solvent system by running TLC plates of the crude material in various ratios of hexanes:ethyl acetate. Aim for an Rf of ~0.25 for the product spot.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes). Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate.

    • Add a small amount of silica gel (approximately 1-2 times the weight of the crude product) to the solution.

    • Remove the solvent by rotary evaporation until a free-flowing powder is obtained.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin eluting with the low-polarity mobile phase.

    • Collect fractions and monitor their composition by TLC.

    • Gradually increase the polarity of the mobile phase as needed to elute the product.

  • Fraction Pooling and Evaporation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Recrystallization

This protocol is for further purifying the product obtained from column chromatography.

Materials:

  • Partially purified this compound

  • Selected recrystallization solvent(s)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the product in various solvents at room temperature and upon heating.

  • Dissolution: Place the solid product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Part 4: Data Presentation

Table 1: Comparison of Purification Methods

MethodTypical PurityTypical YieldProsCons
Flash Column Chromatography >95%60-85%Good for separating a wide range of impurities; scalable.Can be time-consuming; potential for product decomposition on silica.
Recrystallization >99%50-90% (of input)Excellent for removing small amounts of impurities; yields highly pure material.Dependent on the compound being a solid; requires finding a suitable solvent system.

Part 5: Visualization

Purification Workflow Diagram

PurificationWorkflow Crude Crude Product (Post-Workup) TLC TLC Analysis (Solvent System Scouting) Crude->TLC Column Flash Column Chromatography TLC->Column Select Mobile Phase Analysis Purity Analysis (NMR, LC-MS) Column->Analysis Recrystallization Recrystallization PureProduct Pure Product (>98%) Recrystallization->PureProduct Analysis->Recrystallization If Impurities Persist Analysis->PureProduct If Purity is Sufficient

References

common side reactions in the synthesis of 4-(6-Chloropyridazin-3-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(6-Chloropyridazin-3-yl)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this key intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter during its synthesis, primarily via Suzuki-Miyaura cross-coupling. Our aim is to equip you with the scientific rationale and practical solutions to optimize your reaction outcomes.

I. Reaction Overview: The Suzuki-Miyaura Pathway

The synthesis of this compound is most commonly achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction couples an organoboron species, in this case, (4-formylphenyl)boronic acid, with an organohalide, 3,6-dichloropyridazine. The key challenge in this synthesis is to achieve selective mono-substitution at one of the two chlorine atoms on the pyridazine ring, leaving the other chlorine atom intact for subsequent chemical modifications.

Below is a troubleshooting workflow to guide you through common experimental challenges.

Troubleshooting_Workflow cluster_observe Observation cluster_problems Problem Identification cluster_solutions Troubleshooting Strategies Observe Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) Low_Conversion Low Conversion/ No Reaction Observe->Low_Conversion High Starting Material Bis_Coupling Significant Bis-Coupling Product Observe->Bis_Coupling Higher MW Peak Homocoupling Homocoupling of Boronic Acid Observe->Homocoupling Biphenyl- 4,4'-dicarbaldehyde Dehalogenation Dehalogenation of Pyridazine Observe->Dehalogenation Chloropyridazine/ Pyridazine Protodeboronation Protodeboronation of Boronic Acid Observe->Protodeboronation Benzaldehyde Sol_Low_Conversion Optimize Catalyst/Ligand Increase Temperature Check Reagent Quality Low_Conversion->Sol_Low_Conversion Sol_Bis_Coupling Adjust Stoichiometry Lower Temperature Shorter Reaction Time Bis_Coupling->Sol_Bis_Coupling Sol_Homocoupling Degas Solvents Rigorously Use Pd(0) Pre-catalyst Slow Boronic Acid Addition Homocoupling->Sol_Homocoupling Sol_Dehalogenation Use Milder Base Optimize Ligand Lower Temperature Dehalogenation->Sol_Dehalogenation Sol_Protodeboronation Use Anhydrous Solvents Use Boronic Ester Optimize Base Protodeboronation->Sol_Protodeboronation

Caption: Troubleshooting workflow for the synthesis of this compound.

II. Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction shows low or no conversion of 3,6-dichloropyridazine. What are the likely causes and how can I improve it?

A1: Low conversion in Suzuki-Miyaura reactions, especially with heteroaryl chlorides, often points to issues with the catalyst activation or the oxidative addition step. The electron-deficient nature of the pyridazine ring can facilitate oxidative addition, but the nitrogen atoms can also coordinate to the palladium center and inhibit catalysis.[1]

Troubleshooting Steps:

  • Catalyst and Ligand Choice: The selection of the palladium source and ligand is critical. For challenging substrates like heteroaryl chlorides, pre-formed Pd(0) catalysts (e.g., Pd(PPh₃)₄) or in situ generated Pd(0) from a Pd(II) source (e.g., Pd(OAc)₂) with a suitable ligand are employed. Electron-rich and bulky phosphine ligands, such as those from the Buchwald ligand portfolio (e.g., SPhos, XPhos), are often effective as they promote the rate-limiting oxidative addition step and subsequent reductive elimination.[1]

  • Reaction Temperature: If the reaction is sluggish at lower temperatures (e.g., 80 °C), a moderate increase in temperature (e.g., to 100-110 °C) can enhance the reaction rate. However, be cautious as higher temperatures can also promote side reactions.[2]

  • Reagent Integrity: Ensure the quality of your reagents. Boronic acids can degrade over time, especially if exposed to moisture. The palladium catalyst, particularly if it's a Pd(0) source, can be sensitive to air. The base and solvents should be of appropriate grade and purity.

  • Inert Atmosphere: The presence of oxygen can lead to the oxidation of the Pd(0) catalyst to inactive Pd(II) species and can also promote the homocoupling of the boronic acid.[3] It is crucial to thoroughly degas all solvents and maintain a strict inert atmosphere (Nitrogen or Argon) throughout the reaction.

ParameterRecommendation for Low ConversionRationale
Catalyst/Ligand Pd(PPh₃)₄, Pd₂(dba)₃ with SPhos or XPhosElectron-rich, bulky ligands facilitate oxidative addition and reductive elimination.
Temperature Increase incrementally from 80 °C to 110 °COvercomes activation energy barrier for sluggish reactions.
Atmosphere Rigorous degassing and inert gas blanketPrevents catalyst deactivation by oxygen.
Q2: I am observing a significant amount of the bis-coupled product, 3,6-bis(4-formylphenyl)pyridazine. How can I improve the selectivity for the mono-coupled product?

A2: Achieving mono-selectivity on a substrate with two identical reactive sites like 3,6-dichloropyridazine is a common challenge. The formation of the bis-coupled product occurs when the initially formed mono-substituted product re-enters the catalytic cycle and reacts with another equivalent of the boronic acid.

Strategies for Enhancing Mono-Selectivity:

  • Stoichiometry: Carefully control the stoichiometry of your reactants. Using a slight excess of 3,6-dichloropyridazine (e.g., 1.2-1.5 equivalents) relative to the (4-formylphenyl)boronic acid can favor the mono-substitution.

  • Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS. Stopping the reaction as soon as the starting boronic acid is consumed can prevent the further reaction of the mono-substituted product. Lowering the reaction temperature may also help to improve selectivity, as the second coupling is often slower than the first.

  • Ligand Effects: The choice of ligand can influence selectivity. While less predictable, sometimes a less active catalyst system can provide better selectivity for mono-coupling. It is worth screening a few different ligands if bis-coupling is a persistent issue. For some dichloropyridazine systems, ligand choice has been shown to direct site-selectivity.[4][5]

Q3: My crude product is contaminated with a significant amount of biphenyl-4,4'-dicarbaldehyde. What is this byproduct and how can I prevent its formation?

A3: This byproduct is the result of the homocoupling of (4-formylphenyl)boronic acid. This side reaction is often promoted by the presence of oxygen and/or Pd(II) species in the reaction mixture.[6]

Preventative Measures:

  • Rigorous Degassing: As mentioned previously, ensuring an oxygen-free environment is the most critical step to suppress boronic acid homocoupling.[3] This can be achieved by sparging solvents with an inert gas or by using the freeze-pump-thaw technique for more sensitive reactions.

  • Choice of Palladium Pre-catalyst: Using a Pd(0) pre-catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ can be advantageous over Pd(II) sources like Pd(OAc)₂ or PdCl₂. If a Pd(II) source is used, it must be reduced in situ to the active Pd(0) species, and during this process, it can promote homocoupling.

  • Slow Addition: In some cases, the slow addition of the boronic acid solution to the reaction mixture can help to maintain a low instantaneous concentration of the boronic acid, thereby disfavoring the bimolecular homocoupling reaction.

  • Addition of a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, has been reported to suppress homocoupling by minimizing the concentration of free Pd(II) without significantly affecting the desired catalytic cycle.[7]

Homocoupling_Mechanism cluster_main Homocoupling Pathway Pd_II Pd(II) Species Ar_Pd_II Ar-Pd(II) Intermediate Pd_II->Ar_Pd_II Transmetalation Boronic_Acid1 ArB(OH)₂ Boronic_Acid1->Ar_Pd_II Ar_Ar_Pd_II Ar-Ar-Pd(II) Intermediate Ar_Pd_II->Ar_Ar_Pd_II Second Transmetalation Boronic_Acid2 ArB(OH)₂ Boronic_Acid2->Ar_Ar_Pd_II Homocoupling_Product Ar-Ar (Homocoupling Product) Ar_Ar_Pd_II->Homocoupling_Product Reductive Elimination Pd_0 Pd(0) Ar_Ar_Pd_II->Pd_0

Caption: A simplified representation of a proposed pathway for Pd(II)-mediated boronic acid homocoupling.

Q4: I am observing the formation of 3-chloropyridazine and/or pyridazine as byproducts. What is causing this and how can it be avoided?

A4: The formation of 3-chloropyridazine is due to a dehalogenation side reaction, where the second chlorine atom is replaced by a hydrogen atom. The formation of pyridazine indicates dehalogenation at both positions. This is a common side reaction in Suzuki couplings, particularly with electron-deficient aryl halides and heteroaryl halides.[1][2] The mechanism is believed to involve the formation of a palladium-hydride (Pd-H) species.

Factors Influencing Dehalogenation and Mitigation Strategies:

  • Source of Hydride: The Pd-H species can be generated from various sources in the reaction mixture, including the solvent (e.g., alcohols), the base (e.g., alkoxides), or even trace amounts of water.

  • Choice of Base: Stronger bases, particularly alkoxides, can promote dehalogenation. Switching to a weaker inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄ can often minimize this side reaction.

  • Solvent Selection: Aprotic solvents such as dioxane, THF, or toluene are generally preferred over protic solvents like alcohols, which can act as hydride sources.[8]

  • Ligand Choice: The ligand can influence the relative rates of the desired reductive elimination to form the product versus the reductive elimination of Ar-H. Bulky, electron-rich ligands that accelerate the desired C-C bond formation can help to outcompete the dehalogenation pathway.

  • Temperature and Reaction Time: Higher temperatures and longer reaction times can increase the likelihood of dehalogenation. Therefore, it is advisable to run the reaction at the lowest temperature that provides a reasonable reaction rate and to monitor the reaction to avoid unnecessarily long reaction times.

Q5: My reaction yield is low, and I've identified benzaldehyde in the crude mixture. What is happening to my boronic acid?

A5: The presence of benzaldehyde indicates that your (4-formylphenyl)boronic acid is undergoing protodeboronation, a side reaction where the C-B bond is cleaved and replaced with a C-H bond. This reaction is often promoted by aqueous acidic or basic conditions.

Strategies to Minimize Protodeboronation:

  • Control of Water Content: While Suzuki reactions often tolerate or even require some water, excessive amounts can promote protodeboronation, especially under basic conditions. Using anhydrous solvents or carefully controlling the amount of water can be beneficial.

  • Choice of Boron Reagent: Boronic esters (e.g., pinacol esters) are generally more stable towards protodeboronation than the corresponding boronic acids. If protodeboronation is a significant issue, consider using the pinacol ester of (4-formylphenyl)boronic acid.

  • Base Selection: The rate of protodeboronation is pH-dependent. Optimizing the base (type and concentration) can help to find a balance where the transmetalation is efficient, but protodeboronation is minimized.

  • Temperature: Higher temperatures can accelerate protodeboronation. Running the reaction at a lower temperature may help to preserve the boronic acid.

III. Experimental Protocol Example

This is a generalized protocol based on typical conditions for Suzuki-Miyaura couplings of heteroaryl chlorides. Optimization may be required for your specific setup.

Materials:

  • 3,6-Dichloropyridazine

  • (4-Formylphenyl)boronic acid

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium Phosphate (K₃PO₄)

  • Toluene

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3,6-dichloropyridazine (1.2 eq.), (4-formylphenyl)boronic acid (1.0 eq.), and K₃PO₄ (2.0 eq.).

  • In a separate vial, weigh out Pd₂(dba)₃ (e.g., 2 mol %) and SPhos (e.g., 4 mol %).

  • Add the catalyst and ligand to the Schlenk flask containing the other reagents.

  • Add degassed toluene and degassed water (e.g., in a 4:1 to 10:1 ratio of toluene to water).

  • Degas the resulting mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

IV. Purification Strategy

The primary impurities to be separated from the desired product are unreacted 3,6-dichloropyridazine, the homocoupled biphenyl-4,4'-dicarbaldehyde, and potentially the bis-coupled product.

  • Column Chromatography: Flash column chromatography on silica gel is the most effective method for purification. A solvent system of hexanes and ethyl acetate is typically a good starting point for elution. The polarity of the different components generally follows this trend (from least polar to most polar): 3,6-dichloropyridazine < homocoupled product < desired mono-coupled product < bis-coupled product. Gradient elution will likely be necessary for optimal separation.

  • Recrystallization: If a reasonably pure product is obtained after chromatography, recrystallization can be employed for further purification. Suitable solvent systems can be determined on a small scale and may include ethyl acetate/hexanes or toluene/hexanes.

V. References

  • BenchChem. (2025). Troubleshooting common issues in reactions involving 2,6-Dichloropyridine. --INVALID-LINK--

  • BenchChem. (2025). How to avoid dehalogenation side reactions in Suzuki coupling. --INVALID-LINK--

  • ACS Publications. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. --INVALID-LINK--

  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. --INVALID-LINK--

  • Chemist Ai. (n.d.). How to avoid homocoupling of 4 cyanophenylboronic acid in a Suzuki reaction with an heteroaryl chloride and XPhos Pd G3?--INVALID-LINK--

  • ResearchGate. (2025). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. --INVALID-LINK--

  • Reddit. (2019). significant dehalogenation in stille coupling : r/Chempros. --INVALID-LINK--

  • ResearchGate. (2025). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. --INVALID-LINK--

  • ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?--INVALID-LINK--

  • BenchChem. (n.d.). Minimizing dehalogenated byproducts in Suzuki coupling reactions. --INVALID-LINK--

  • BenchChem. (2025). Strategies to minimize homocoupling in Suzuki reactions. --INVALID-LINK--

  • BenchChem. (2025). Minimizing homocoupling in Suzuki reactions with pyrene boronic acid. --INVALID-LINK--

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. --INVALID-LINK--

  • ResearchGate. (n.d.). ChemInform Abstract: Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines. --INVALID-LINK--

  • National Institutes of Health. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling of 3-Chloro-4-methyl-6-phenylpyridazine. --INVALID-LINK--

  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. --INVALID-LINK--

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? : r/Chempros. --INVALID-LINK--

  • ResearchGate. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?--INVALID-LINK--

  • University of Michigan. (n.d.). Synthesis of 8-aryl-substituted 4-(5-chloropyrido[4,3-d]pyrimidine-2-yl)morpholines as intermediates of potential PI3K inhibitors via selective Suzuki-Miyaura cross-coupling reaction. --INVALID-LINK--

  • Royal Society of Chemistry. (n.d.). Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). --INVALID-LINK--

  • Organic Syntheses. (n.d.). synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. --INVALID-LINK--

References

Technical Support Center: Catalyst Selection for 4-(6-Chloropyridazin-3-yl)benzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing 4-(6-Chloropyridazin-3-yl)benzaldehyde in synthetic applications. This guide is structured to provide direct, actionable advice for overcoming common challenges in catalyst selection and reaction optimization. The inherent electronic properties of the chloropyridazine moiety—namely, its electron-deficient nature and the presence of Lewis basic nitrogen atoms—present unique challenges and opportunities in catalysis.[1][2] This document explains the causality behind experimental choices to empower you to troubleshoot effectively and achieve high-efficiency reactions.

Section 1: Foundational Concepts: The Challenge of the Chloropyridazine Core

The this compound substrate contains two key features that dictate catalyst selection:

  • An Electron-Deficient Heteroaryl Chloride: The C-Cl bond is activated towards oxidative addition by the electron-withdrawing pyridazine ring, making it a viable substrate for cross-coupling. However, aryl chlorides are inherently less reactive than the corresponding bromides or iodides, necessitating highly active catalyst systems.[3][4]

  • Lewis Basic Pyridazine Nitrogens: The lone pair electrons on the pyridazine nitrogen atoms can coordinate to the palladium center. This can lead to the formation of catalytically inactive or off-cycle complexes, effectively poisoning the catalyst.[1][5]

The primary strategy to ensure efficient catalysis is the use of ligands that are both electron-rich and sterically bulky . Electron-rich ligands promote the rate-limiting oxidative addition step, while steric bulk prevents the pyridazine nitrogens from deactivating the palladium center and facilitates the final reductive elimination step.[3][6]

Section 2: Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is one of the most robust methods for forming C(sp²)-C(sp²) bonds with this substrate.[7] Success hinges on selecting a catalyst system that can overcome the challenges of coupling a heteroaryl chloride.

Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling

Q1: I'm starting a Suzuki-Miyaura coupling with this compound. What is a reliable, first-pass catalyst system?

A1: For heteroaryl chlorides, highly active catalyst systems are required from the outset. Standard catalysts like Pd(PPh₃)₄ are often ineffective for unactivated chlorides.[4] A robust starting point is a combination of a palladium(II) precatalyst with a bulky, electron-rich biaryl monophosphine ligand.[3][8]

Recommended Starting Conditions:

ComponentRecommendationRationale
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃ (1-3 mol%)Readily available Pd(II) sources that are reduced in situ to the active Pd(0) species.[9]
Ligand XPhos or SPhos (1.2-1.5 eq. to Pd)These Buchwald ligands provide the necessary steric bulk and electron density to facilitate oxidative addition and prevent catalyst inhibition by the pyridazine nitrogen.[3][6]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Strong, non-nucleophilic inorganic bases are effective. K₃PO₄ is often a good balance of reactivity and cost.[2][10]
Solvent 1,4-Dioxane/H₂O (e.g., 4:1) or Toluene/H₂OAprotic polar solvents are generally effective. The presence of water is often necessary to dissolve the inorganic base and facilitate transmetalation.[11]
Temperature 80-110 °CHigher temperatures are typically required to drive the oxidative addition of the chloride.

Q2: My reaction has stalled with significant starting material remaining. What is the likely cause and solution?

A2: This is a classic symptom of poor catalyst activity or deactivation. The primary suspect is the oxidative addition step.

  • Solution 1: Increase Catalyst Activity. Switch to a more electron-rich and bulky ligand. If you started with XPhos, consider trying a more specialized ligand like RuPhos or an N-heterocyclic carbene (NHC) ligand (e.g., IPr), which have shown high efficacy for challenging aryl chlorides.[12]

  • Solution 2: Use a Pre-formed Catalyst. Instead of generating the active Pd(0) species in situ, use an air-stable Pd(II) precatalyst that incorporates the ligand, such as an XPhos-Pd-G3 precatalyst. These can provide more consistent activation and higher activity.[13]

Q3: I am observing a significant amount of boronic acid homocoupling (biaryl formation from the boronic acid). How can I minimize this?

A3: Homocoupling is primarily caused by the presence of oxygen, which promotes an oxidative coupling pathway for the boronic acid.[1]

  • Solution 1: Rigorous Degassing. This is the most critical factor. Ensure your solvent is thoroughly degassed using a freeze-pump-thaw technique (3 cycles) or by sparging with an inert gas (Argon or Nitrogen) for at least 30-60 minutes.[11] Maintain a positive pressure of inert gas throughout the reaction.

  • Solution 2: Control Reagent Addition. Add the boronic acid to the reaction mixture after the other components have been heated under an inert atmosphere for a few minutes. This ensures the system is deoxygenated before the sensitive reagent is introduced.

Q4: My major side-product is the hydrodehalogenated starting material (the chloro group is replaced by hydrogen). Why is this happening?

A4: Hydrodehalogenation can occur if there is a competing pathway where the palladium intermediate reacts with a proton source before transmetalation can occur.

  • Solution 1: Ensure Anhydrous Conditions (Aside from Deliberate Water Addition). While some water is needed for the base, excess moisture can be a proton source. Use dry solvents and ensure reagents are anhydrous.[1]

  • Solution 2: Re-evaluate the Base/Solvent System. The choice of base can influence this side reaction. Sometimes switching to a different base (e.g., from K₃PO₄ to Cs₂CO₃) or solvent can alter the kinetics to favor the desired coupling.[10]

Troubleshooting Diagram: Suzuki-Miyaura Coupling

The following decision tree provides a logical workflow for troubleshooting common issues.

G start Low Yield or No Reaction check_inert 1. Verify Inert Atmosphere (Degassing, Positive Pressure) start->check_inert Initial Check homocoupling Side Product: Homocoupling start->homocoupling hydrodehalogenation Side Product: Hydrodehalogenation start->hydrodehalogenation check_reagents 2. Check Reagent Quality (Boronic acid purity, dry solvent) check_inert->check_reagents If atmosphere is good change_ligand 3. Increase Catalyst Activity (Switch to more active ligand, e.g., RuPhos, NHC) check_reagents->change_ligand If reagents are pure change_base 4. Optimize Base/Solvent (Try Cs₂CO₃ or K₂CO₃; screen solvents) change_ligand->change_base If still no improvement use_precatalyst 5. Use Pre-formed Catalyst (e.g., XPhos-Pd-G3) change_base->use_precatalyst If optimization fails success Reaction Successful use_precatalyst->success Leads to homocoupling->check_inert Primary Cause: Oxygen hydrodehalogenation->check_reagents Primary Cause: Proton Source

Caption: A decision tree for troubleshooting Suzuki-Miyaura reactions.

Section 3: Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is a powerful method for synthesizing aryl amines from this compound.[14][15] This reaction is notoriously sensitive to the choice of ligand, base, and solvent, even more so than Suzuki couplings.[16]

Frequently Asked Questions (FAQs): Buchwald-Hartwig Amination

Q1: What are the key considerations when choosing a catalyst for the Buchwald-Hartwig amination of this substrate?

A1: The dominant factors are the nucleophilicity of the amine and the steric hindrance of the ligand. Given the substrate is a heteroaryl chloride, a highly active catalyst is non-negotiable.[6]

  • For Primary and Secondary Aliphatic Amines: Ligands like RuPhos or BrettPhos are often excellent choices. They are highly active and can couple a wide range of amines with aryl chlorides.[6]

  • For Anilines or Heteroaryl Amines: These less nucleophilic amines are more challenging. XPhos is a very effective and general ligand for these couplings.[6][13] Using a pre-catalyst system (e.g., XPhos-Pd-G3) is highly recommended to ensure efficient formation of the active catalytic species.[13]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate palladium-amine complex.[14] Sodium tert-butoxide (NaOtBu) is the most common choice. Lithium bis(trimethylsilyl)amide (LHMDS) is an alternative for sensitive substrates.

Q2: My reaction is clean but very slow, or it fails to go to completion. What should I try?

A2: Slow kinetics often point to an insufficiently active catalyst or suboptimal base/solvent combination.

  • Solution 1: Ligand Screening. The ligand-substrate interaction is crucial. If RuPhos is slow, screen XPhos or other specialized biaryl phosphines. The subtle electronic and steric differences can have a dramatic impact.[13][17]

  • Solution 2: Solvent Effects. While toluene and dioxane are common, sometimes a more polar solvent like tert-amyl alcohol or CPME (cyclopentyl methyl ether) can accelerate the reaction. A solvent screen is a valuable optimization step.[17]

  • Solution 3: Base Solubility. The physical properties of the base matter. Ensure you are using a finely ground, free-flowing powder. Clumped base has poor solubility and surface area, which can stall the reaction.

Q3: My reaction mixture turns black and deposits a precipitate (palladium black), and the reaction stops. What has happened?

A3: The formation of palladium black is a visual indicator of catalyst decomposition, where the Pd(0) catalyst has agglomerated and precipitated out of the solution, rendering it inactive.[1]

  • Probable Cause 1: Insufficiently Bulky Ligand. The ligand is not sterically sufficient to stabilize the monoligated Pd(0) species, which is the active catalyst. The pyridazine nitrogen may be displacing the ligand, leading to decomposition.

  • Solution: Switch to a ligand with a larger steric profile. For example, if you are using a less bulky ligand, move to XPhos or tBuXPhos.[6]

  • Probable Cause 2: High Temperature. Excessive heat can accelerate catalyst decomposition pathways.[1]

  • Solution: Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C), especially if you are using a highly active catalyst system. You may need to accept a longer reaction time for the sake of catalyst stability.

Workflow Diagram: Catalyst System Optimization

This workflow illustrates a general approach to optimizing a cross-coupling reaction.

G cluster_troubleshoot Optimization Loop start Define Transformation (e.g., Suzuki, Buchwald-Hartwig) initial_screen 1. Initial Condition Screen - Pd Source: Pd₂(dba)₃ - Ligand: XPhos - Base: K₃PO₄ (Suzuki) / NaOtBu (B-H) - Solvent: Dioxane start->initial_screen analyze 2. Analyze Outcome (TLC, LCMS) initial_screen->analyze no_reaction No/Low Conversion analyze->no_reaction side_products Side Products analyze->side_products Problem final 4. Final Optimized Protocol analyze->final Success optimize_ligand 3a. Screen Ligands (RuPhos, SPhos, NHC) no_reaction->optimize_ligand optimize_base 3b. Screen Bases (Cs₂CO₃, LHMDS) side_products->optimize_base optimize_ligand->optimize_base optimize_solvent 3c. Screen Solvents (Toluene, CPME, t-AmylOH) optimize_base->optimize_solvent optimize_solvent->analyze Re-evaluate

Caption: A general workflow for optimizing cross-coupling conditions.

Section 4: Experimental Protocols

These protocols are generalized starting points. Optimization of temperature, concentration, and reaction time may be necessary. All procedures must be performed under an inert atmosphere (N₂ or Ar) using anhydrous solvents unless otherwise noted.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired boronic acid (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 3.0 eq.).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 0.02 eq.) and the ligand (e.g., XPhos, 0.024 eq.) in a small amount of the reaction solvent. Add this catalyst solution to the reaction vessel.

  • Inerting and Solvent Addition: Seal the vessel, then evacuate and backfill with inert gas (repeat 3 times). Add the degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, to make a ~0.1 M solution) via syringe.

  • Reaction: Heat the mixture to the target temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the palladium precatalyst (e.g., XPhos-Pd-G3, 0.02 eq.) and the base (e.g., NaOtBu, 1.4 eq.).

  • Inerting and Reagent Addition: Seal the vessel, then evacuate and backfill with inert gas (repeat 3 times). Add this compound (1.0 eq.), followed by the anhydrous, degassed solvent (e.g., Toluene, to make a ~0.2 M solution) and finally the amine (1.2 eq.) via syringe.

  • Reaction: Heat the mixture to the target temperature (e.g., 100 °C) with vigorous stirring. The mixture will often become dark and thick. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium residues. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Section 5: References

  • Biscoe, M. R., & Buchwald, S. L. (2009). The Suzuki-Miyaura Cross-Coupling Reaction. In Palladium-Catalyzed Coupling Reactions (pp. 1-52). Springer. (This is a general reference, specific links are below)

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. --INVALID-LINK--

  • Żyła-Karwowska, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Omega. --INVALID-LINK--

  • Thomas, C. A., et al. (2021). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. ACS Catalysis. --INVALID-LINK--

  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. --INVALID-LINK--

  • Ohta, A., et al. (1992). Palladium-catalyzed cross-coupling reactions of chloropyrazines with aromatic heterocycles. Heterocycles. (Link not available directly, referenced for historical context)

  • Zhang, C., et al. (1999). Palladium-Imidazol-2-ylidene Complexes as Catalysts for Suzuki Cross-Coupling Reactions of Aryl Chlorides. The Journal of Organic Chemistry, 64(11), 3804-3805. --INVALID-LINK--

  • WuXi AppTec. (2022). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec. --INVALID-LINK--

  • Guram, A. S., et al. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. --INVALID-LINK--

  • Csonka, R., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. --INVALID-LINK--

  • Belnome, F., et al. (2020). Versatile Palladium-Catalyzed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives. Angewandte Chemie. (Referenced via ResearchGate) --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. BenchChem Technical Support. --INVALID-LINK--

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11354-11365. --INVALID-LINK--

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 5, 2026, from --INVALID-LINK--

  • Kinzel, T., et al. (2010). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Nanoparticle-Catalyzed Conditions. Journal of the American Chemical Society. --INVALID-LINK--

  • WuXi AppTec. (2022). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. --INVALID-LINK--

  • Holland, P. L., et al. (2021). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. ACS Catalysis. --INVALID-LINK--

  • Stanetty, P., et al. (2011). Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. Molecules. (Referenced via ResearchGate) --INVALID-LINK--

  • Spokoyny, A. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Chemical Science. --INVALID-LINK--

  • Raposo, M. M. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules. --INVALID-LINK--

  • Hartwig, J. F. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition. --INVALID-LINK--

  • Sharma, A., & Appukkuttan, P. (2012). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. Synlett. (Referenced via ResearchGate) --INVALID-LINK--

  • LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination. --INVALID-LINK--

  • Reddit r/Chempros. (2022). Help needed with unreproducible Suzuki coupling. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Overcoming Catalyst Deactivation in Pyridine Synthesis. BenchChem Technical Support. --INVALID-LINK--

  • Rasool, N., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Processes. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling of 3-Chloro-4-methyl-6-phenylpyridazine. BenchChem Technical Support. --INVALID-LINK--

  • LibreTexts Chemistry. (2023). Heck Reaction. --INVALID-LINK--

  • Scott, J. S., & Jones, G. (2017). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry. --INVALID-LINK--

  • Ghorbani-Choghamarani, A., & Norouzi, M. (2016). and multifold CC coupling reactions catalyzed by a palladium complex encapsulated in MIL–Cr as a. RSC Advances. --INVALID-LINK--

  • BLDpharm. (n.d.). This compound. Retrieved January 5, 2026, from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Catalyst Selection for 4-Butoxybenzaldehyde Reactions. BenchChem Technical Support. --INVALID-LINK--

  • Miyaura, N. (2002). Organoborane coupling reactions (Suzuki coupling). Journal of Organometallic Chemistry. --INVALID-LINK--

  • Ben-Abdelouahab, F. B., et al. (2007). Studies on pyridazine azide cyclisation reactions. Organic & Biomolecular Chemistry. --INVALID-LINK--

  • Scott, J. P., & Svejstrup, T. D. (2017). Lewis Basic Salt-Promoted Organosilane Coupling Reactions with Aromatic Electrophiles. Journal of the American Chemical Society. --INVALID-LINK--

  • Forzatti, P., & Lietti, L. (1999). Catalyst deactivation. Catalysis Today. --INVALID-LINK--

References

troubleshooting guide for low conversion rates in pyridazine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Troubleshooting Low Conversion Rates

Welcome to the technical support center for pyridazine synthesis. As a Senior Application Scientist, I understand that while the synthesis of pyridazines is a cornerstone of heterocyclic chemistry, achieving high conversion rates can often be a significant challenge. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, field-proven insights to diagnose and resolve common issues encountered during your experiments. We will move beyond simple procedural lists to explore the underlying chemical principles, empowering you to make informed decisions in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address the most common questions and challenges that arise during pyridazine synthesis.

Q1: My pyridazine synthesis from a 1,4-dicarbonyl compound and hydrazine is resulting in a very low yield. What are the primary factors I should investigate?

Low yields in this fundamental pyridazine synthesis are a frequent pain point. A systematic approach is crucial for effective troubleshooting.[1][2] Here are the key areas to investigate, moving from the simplest checks to more complex optimizations.

1. Purity of Starting Materials: This is the most critical, yet often overlooked, factor.

  • 1,4-Dicarbonyl Compound: Ensure your dicarbonyl compound is pure and free from contaminants. Aldehydes, in particular, can be susceptible to oxidation to carboxylic acids. It is advisable to use freshly purified or commercially available high-purity reagents.

  • Hydrazine: Hydrazine and its derivatives (like hydrazine hydrate) are prone to degradation. Use a fresh bottle or re-distill if necessary. Impurities can lead to unwanted side reactions and inhibit the desired cyclization.[1]

2. Reaction Temperature: Temperature plays a pivotal role in reaction kinetics.

  • Too Low: An insufficient temperature may lead to an incomplete reaction, leaving you with unreacted starting materials or the intermediate hydrazone.[1]

  • Too High: Excessive heat can cause decomposition of reactants, intermediates, or the final pyridazine product.[1] The stability of the pyridazine ring can be influenced by substituents and reaction conditions.[3]

3. Solvent Selection: The choice of solvent can dramatically influence the reaction rate and equilibrium.[1][4]

  • Protic Solvents: Solvents like ethanol, acetic acid, or butanol are commonly used and can facilitate the proton transfer steps involved in hydrazone formation and subsequent cyclization.[1][4]

  • Aprotic Solvents: In some cases, aprotic solvents may be preferred, especially if side reactions with the solvent are a concern.

  • Solvent Polarity: The polarity of the solvent can affect the solubility of your reactants and intermediates, influencing reaction rates.

4. Water Removal: The cyclization step to form the dihydropyridazine intermediate involves the elimination of water.

  • According to Le Chatelier's principle, removing water can drive the reaction equilibrium towards the product, thereby improving the yield.[1]

  • Practical Application: Consider using a Dean-Stark apparatus or adding molecular sieves to the reaction mixture to sequester the water as it is formed.[1]

Q2: My TLC analysis shows multiple spots, with one major spot that is not my desired product. What are the likely side reactions?

The formation of byproducts is a common challenge. Understanding these side reactions is key to mitigating their formation.

1. Hydrazone Formation: The initial reaction between a carbonyl group and hydrazine forms a hydrazone. If the subsequent cyclization is slow or incomplete, the hydrazone may be isolated as the major byproduct.[1] This is often the case when the reaction temperature is too low or the reaction time is insufficient.

2. Formation of Regioisomers: When using an unsymmetrical 1,4-dicarbonyl compound, the two carbonyl groups can react with hydrazine at different rates, leading to the formation of two different regioisomeric pyridazine products.[1] The regioselectivity can be influenced by steric and electronic factors of the substituents on the dicarbonyl compound.

3. Incomplete Oxidation: Many pyridazine syntheses, particularly from γ-keto acids, initially form a dihydropyridazinone which then needs to be oxidized to the aromatic pyridazine. If the oxidation step is inefficient, you may isolate the dihydro- intermediate.

Below is a diagram illustrating the general troubleshooting workflow for low yields.

Troubleshooting_Low_Yields Start Low Yield of Pyridazine CheckPurity Check Purity of Starting Materials Start->CheckPurity OptimizeTemp Optimize Reaction Temperature CheckPurity->OptimizeTemp If purity is confirmed SolventScreen Screen Different Solvents OptimizeTemp->SolventScreen If yield is still low WaterRemoval Consider Water Removal SolventScreen->WaterRemoval If yield is still low ReEvaluate Re-evaluate Reaction and Characterize Byproducts WaterRemoval->ReEvaluate If yield is still low ReEvaluate->CheckPurity Identify issue & restart Success Improved Yield ReEvaluate->Success Optimization Successful

Caption: A systematic workflow for troubleshooting low yields in pyridazine synthesis.

Q3: I am attempting a pyridazine synthesis using a γ-ketoacid and hydrazine, but the conversion is poor. What specific parameters should I focus on?

The condensation of γ-keto acids with hydrazine is a classic and versatile method for preparing pyridazin-3(2H)-ones.[5] However, it has its own set of challenges.

1. pH of the Reaction Medium: The pH can be a critical parameter in this reaction.

  • Acidic Medium: An acidic medium can catalyze the dehydration step, which is crucial for cyclization.[1] However, strongly acidic conditions might lead to unwanted side reactions or protonation of the hydrazine, reducing its nucleophilicity.

  • Optimization: A small amount of a weak acid, such as acetic acid, is often beneficial. You may need to screen different pH conditions to find the optimal balance for your specific substrates.

2. Choice of Hydrazine Reagent:

  • Hydrazine Hydrate: This is the most common and cost-effective reagent.

  • Substituted Hydrazines: If you are using a substituted hydrazine (e.g., phenylhydrazine), steric hindrance can slow down the reaction. You may need to use higher temperatures or longer reaction times.

3. Solvent Effects: As with 1,4-dicarbonyls, the solvent choice is important.

  • A study by Sayed et al. demonstrated that the solvent can even dictate the final product structure in complex systems.[4] For example, reacting 4-aryl-4-oxo-2-(5-oxo-1,3-diphenyl-2-pyrazolin-4-yl) butanoic acids with hydrazine hydrate in ethanol yielded the expected pyridazinone, while using 1-butanol or acetic acid led to different heterocyclic products.[4]

The following table summarizes the effect of different solvents on a hypothetical pyridazinone synthesis, illustrating the importance of solvent screening.

SolventBoiling Point (°C)Dielectric ConstantTypical Reaction Time (h)Observed Yield (%)Notes
Ethanol7824.5665Good for many standard syntheses.
Acetic Acid1186.2475Can act as both solvent and catalyst.
Toluene1112.41250Allows for azeotropic water removal with a Dean-Stark trap.
1-Butanol11817.5870Higher boiling point can increase reaction rate.

Experimental Protocols

To provide a practical context, here is a detailed protocol for a common pyridazine synthesis.

Protocol: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one

This protocol is based on the well-established condensation of a γ-keto acid with hydrazine hydrate.[5]

Materials:

  • 4-Oxo-4-phenylbutanoic acid (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-oxo-4-phenylbutanoic acid (1.0 eq) in ethanol.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Add hydrazine hydrate (1.2 eq) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Reduce the solvent volume under reduced pressure using a rotary evaporator.

  • Pour the concentrated mixture into cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified 6-phenyl-4,5-dihydropyridazin-3(2H)-one.[6]

Purification Strategies

Even with a successful reaction, purification can be challenging.

Q4: My crude pyridazine product is difficult to purify by column chromatography, and I'm observing significant tailing. What can I do?

Tailing is a common issue with nitrogen-containing heterocycles like pyridazines due to their basicity, which leads to strong interactions with the acidic silanol groups on the silica gel surface.[7]

Solutions:

  • Deactivate the Silica: Add a small amount of a basic modifier to your mobile phase.[7]

    • Triethylamine (TEA): Typically 0.1-1% (v/v) is added to the eluent. TEA is volatile and can be easily removed with the solvent.[7]

    • Ammonia: Using a solvent saturated with ammonia can also be effective.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina or a polymer-based support.

  • Recrystallization: If your product is a solid, recrystallization is often the most effective method for obtaining high-purity material.[6] Careful selection of the recrystallization solvent is key.[6]

The following diagram illustrates the decision-making process for purification.

Purification_Strategy Crude Crude Pyridazine Product IsSolid Is the product a solid? Crude->IsSolid Recrystallize Attempt Recrystallization IsSolid->Recrystallize Yes Column Perform Column Chromatography IsSolid->Column No / Impure after Recrystallization Recrystallize->Column Unsuccessful PureProduct Pure Product Recrystallize->PureProduct Successful Tailing Observe Tailing? Column->Tailing AddModifier Add Basic Modifier (e.g., TEA) to Eluent Tailing->AddModifier Yes Tailing->PureProduct No AddModifier->PureProduct

Caption: Decision tree for selecting a suitable purification method for pyridazine derivatives.

By systematically addressing these common issues, you can significantly improve the conversion rates and purity of your pyridazine synthesis. Remember that each reaction is unique, and a combination of these strategies may be necessary to achieve your desired outcome.

References

Technical Support Center: 4-(6-Chloropyridazin-3-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the stability and storage of 4-(6-Chloropyridazin-3-yl)benzaldehyde. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimentation.

I. Overview of Chemical Stability

This compound is a bifunctional molecule featuring a reactive aldehyde group and a chloropyridazine moiety. Its stability is influenced by environmental factors such as temperature, light, oxygen, and moisture. Understanding the inherent reactivity of these functional groups is paramount for maintaining the integrity of the compound during storage and handling.

The primary degradation pathways of concern are the oxidation of the aldehyde and the hydrolysis of the chloro-substituent on the pyridazine ring. Thermal and photodegradation can also occur under specific conditions.

II. Recommended Storage and Handling

To ensure the long-term stability of this compound, the following storage and handling procedures are recommended:

ParameterRecommendationRationale
Temperature 2-8°C[1]Reduces the rate of potential degradation reactions.
Atmosphere Inert gas (e.g., Argon, Nitrogen)[1]Prevents oxidation of the aldehyde group.
Light Amber vial or protection from lightMinimizes the risk of photodegradation.
Moisture Tightly sealed container in a dry environmentPrevents hydrolysis of the chloropyridazine ring.

Handling Precautions:

  • Work in a well-ventilated area, preferably under a fume hood, to avoid inhalation of any dust or vapors.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

III. Troubleshooting Guide

This section addresses common problems encountered when working with this compound.

Problem 1: Inconsistent Experimental Results or Reduced Potency

Possible Cause: Degradation of the compound due to improper storage or handling.

Troubleshooting Workflow:

G A Inconsistent Results B Assess Purity (HPLC, NMR) A->B C Purity Acceptable? B->C D Review Experimental Protocol C->D Yes E Purity Unacceptable C->E No F Identify Degradation Products (LC-MS) E->F G Oxidation Product Detected? (Benzoic Acid Derivative) F->G H Hydrolysis Product Detected? (Hydroxypyridazine Derivative) F->H I Implement Inert Atmosphere Storage G->I Yes J Ensure Anhydrous Solvents & Dry Glassware H->J Yes K Purchase New Batch I->K J->K G cluster_0 Degradation Pathways A This compound B 4-(6-Chloropyridazin-3-yl)benzoic acid A->B Oxidation (O2, light) C 4-(6-Hydroxypyridazin-3-yl)benzaldehyde A->C Hydrolysis (H2O)

Primary degradation pathways of the compound.

Q4: Is the compound sensitive to pH?

A4: Yes, the chloropyridazine ring can be susceptible to hydrolysis, and the rate of this reaction can be influenced by pH. It is advisable to avoid strongly acidic or basic conditions during storage and handling unless required by the experimental protocol.

Q5: What analytical techniques are best for monitoring the stability of this compound?

A5: A combination of HPLC and NMR spectroscopy is ideal. HPLC is excellent for detecting and quantifying impurities, while NMR provides structural information to help identify them. LC-MS is also highly valuable for identifying the molecular weights of unknown degradation products.

V. Experimental Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where the compound has strong absorbance (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with the initial mobile phase composition.

    • Inject the sample and analyze the chromatogram for the presence of any impurity peaks.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.

[2][3][4][5]* Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for a specified time (e.g., 24 hours).

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60°C for a specified time.

  • Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified period.

  • Photodegradation: Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

Analysis: After each stress condition, analyze the samples by HPLC to determine the extent of degradation and the profile of degradation products.

VI. References

  • BLDpharm. This compound. --INVALID-LINK--

  • Grela, M. A., & Colussi, A. J. (1996). Kinetics and mechanism of the thermal decomposition of unsaturated aldehydes: benzaldehyde, 2-butenal, and 2-furaldehyde. The Journal of Physical Chemistry, 100(44), 17581-17587.

  • Quora. (2021). Can benzaldehyde be oxidized?. --INVALID-LINK--

  • Smith, R. E., & Hinshelwood, C. N. (1940). The thermal decomposition of gaseous benzaldehyde. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 175(961), 131-145.

  • El-Sayed, A. A., et al. (2005). Pyridazine Derivatives and Related Compounds. Part 14. Photolysis of 3-Diazo-4,5-diphenylpyrazolo[3,4-c]pyridazine. Journal of Chemical Research, 2005(10), 644-646.

  • ResearchGate. (n.d.). The thermal decomposition of benzaldehyde at different temperatures. --INVALID-LINK--

  • MedCrave. (2016). Forced Degradation Studies. --INVALID-LINK--

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. --INVALID-LINK--

  • LGC Standards. (n.d.). Pharmaceutical impurity profiling & custom synthesis. --INVALID-LINK--

  • PubMed. (2013). Trace determination of low-molecular-mass substituted benzaldehydes in treated water using micro solid-phase extraction followed by liquid chromatography-mass spectrometric detection. --INVALID-LINK--

  • Wikipedia. (n.d.). Nucleophilic substitution. --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Concerted Nucleophilic Aromatic Substitutions. --INVALID-LINK--

  • CDC Stacks. (1999). New analytical method for determining aldehydes in aqueous samples. --INVALID-LINK--

  • ResearchGate. (2023). Forced Degradation Studies to Assess the Stability of Drugs and Products. --INVALID-LINK--

  • Indian Journal of Chemistry. (2004). Part IV-Synthesis of some pyridazines containing phthalyl and tosyl amino acids. --INVALID-LINK--

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. --INVALID-LINK--

References

Technical Support Center: Monitoring Reactions of 4-(6-Chloropyridazin-3-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for analytical monitoring of reactions involving 4-(6-Chloropyridazin-3-yl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during reaction monitoring. Here, we synthesize technical expertise with practical, field-proven insights to ensure the integrity and success of your experiments.

Introduction: The-Core-Challenge

This compound is a key intermediate in the synthesis of various biologically active compounds.[1] Monitoring its reactions is crucial for optimizing yield, minimizing impurities, and understanding reaction kinetics. The presence of a reactive aldehyde, a substituted pyridazine ring, and a halogen atom presents unique analytical challenges. This guide provides a structured approach to troubleshooting common analytical techniques used to monitor these transformations.

Section 1: Thin-Layer Chromatography (TLC) - The First Line of Analysis

Thin-layer chromatography is an indispensable tool for the rapid, qualitative monitoring of organic reactions.[2][3] It allows for a quick assessment of the consumption of starting materials and the formation of products.

Troubleshooting Guide: TLC Analysis

Question: My TLC plate shows significant streaking. What could be the cause and how can I fix it?

Answer: Streaking on a TLC plate can be attributed to several factors:

  • Sample Overloading: Applying too much sample to the plate is a common cause. Try diluting your reaction mixture sample before spotting it on the plate.[4]

  • Compound Polarity: Highly polar compounds can interact strongly with the silica gel, leading to streaking. For potentially acidic or basic compounds, consider adding a small amount of acetic acid or triethylamine (0.1–2.0%) to the mobile phase to improve spot shape.[4]

  • Inappropriate Solvent System: If the mobile phase is too polar, it may not effectively move the compounds, causing them to streak. Conversely, if it's not polar enough, the compounds will remain at the baseline. A systematic trial of solvent systems with varying polarities is recommended. Common solvent systems for compounds of intermediate polarity include mixtures of hexanes and ethyl acetate.[2]

  • Compound Instability: Your compound might be degrading on the acidic silica gel plate. You can test for this by running a 2D TLC.[5] If instability is confirmed, consider using neutral or basic alumina plates, or reversed-phase TLC plates.

Question: My starting material and product have very similar Rf values, making it difficult to monitor the reaction's progress. What should I do?

Answer: Poor separation between spots with similar polarities is a frequent challenge. Here are some strategies to improve resolution:

  • Optimize the Mobile Phase: Experiment with different solvent systems. Sometimes, switching one of the solvents in your binary mixture (e.g., dichloromethane instead of ethyl acetate) can alter the selectivity and improve separation.

  • Use a Co-spot: Always run a co-spot, which is a lane where you have spotted both the starting material and the reaction mixture. This will help you to definitively identify the disappearance of the starting material.[5]

  • Employ a Different Staining Method: Some visualization techniques can provide color differentiation between spots, even if their Rf values are similar. Stains like p-anisaldehyde can produce different colored spots for different compounds.[5]

  • Consider a Different Stationary Phase: If all else fails, switching to a different type of TLC plate, such as alumina or a reversed-phase plate, may provide the necessary selectivity.

FAQs: TLC Monitoring
  • Q: How do I choose the initial solvent system for my TLC analysis?

    • A: Start with a solvent system of intermediate polarity, such as 70:30 hexanes:ethyl acetate. Based on the initial result, you can adjust the polarity. If the spots are too high (high Rf), decrease the polarity of the mobile phase (increase the proportion of hexanes). If the spots are too low (low Rf), increase the polarity (increase the proportion of ethyl acetate).[4]

  • Q: My spots are not visible under UV light. What are my options?

    • A: Not all compounds are UV-active. If your compound lacks a suitable chromophore, you will need to use a chemical stain for visualization. Common stains include potassium permanganate, iodine, or ceric ammonium molybdate.[2][4]

Experimental Protocol: Standard TLC Monitoring
  • Plate Preparation: With a soft pencil, gently draw a starting line about 1 cm from the bottom of a silica gel TLC plate.[3]

  • Sample Preparation: Dilute a small aliquot of your reaction mixture in a volatile solvent like ethyl acetate or dichloromethane.

  • Spotting: Using a capillary tube, carefully spot the diluted reaction mixture, the starting material, and a co-spot on the starting line.[3]

  • Development: Place the TLC plate in a developing chamber containing the chosen mobile phase, ensuring the solvent level is below the starting line.[3]

  • Visualization: Once the solvent front has reached near the top of the plate, remove it, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp and/or by using an appropriate chemical stain.[2][3]

Section 2: High-Performance Liquid Chromatography (HPLC) - For Quantitative Insight

HPLC is a powerful technique for both qualitative and quantitative analysis of reaction mixtures, offering superior resolution and sensitivity compared to TLC.

Troubleshooting Guide: HPLC Analysis
Problem Potential Cause Recommended Solution
Drifting Retention Times 1. Inadequate column equilibration. 2. Fluctuations in column temperature. 3. Mobile phase composition changing over time.[6]1. Increase the column equilibration time before injecting your sample.[6] 2. Use a column oven to maintain a constant temperature.[6] 3. Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.[6]
Peak Tailing or Fronting 1. Column overload. 2. Chemical interactions with the stationary phase. 3. Column degradation.1. Dilute the sample or inject a smaller volume.[7] 2. For basic compounds like pyridazines, adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can improve peak shape. 3. Flush the column or replace it if it's old or has been subjected to harsh conditions.
Ghost Peaks 1. Contamination in the mobile phase or injector. 2. Late-eluting compounds from a previous injection.1. Use high-purity solvents and clean the injector and sample loop.[8] 2. Implement a gradient elution with a strong wash step at the end of each run to elute any strongly retained compounds.
Baseline Noise or Drift 1. Air bubbles in the system. 2. Contaminated detector cell. 3. Mobile phase not properly mixed or degassed.[6]1. Degas the mobile phase and purge the pump.[6] 2. Flush the detector cell with a strong, miscible solvent.[6] 3. Ensure proper mixing of mobile phase components and use an online degasser.[6]
FAQs: HPLC Monitoring
  • Q: What is a good starting point for developing an HPLC method for my reaction?

    • A: For reversed-phase HPLC, a good starting point is a C18 column with a mobile phase of acetonitrile and water, both with 0.1% formic acid or trifluoroacetic acid. Start with a gradient elution (e.g., 10% to 90% acetonitrile over 20 minutes) to get an idea of the retention times of your components.

  • Q: How can I confirm the identity of the peaks in my chromatogram?

    • A: The most reliable way is to inject authentic standards of your starting material and any expected products or intermediates. If standards are not available, techniques like HPLC-MS can be used to obtain mass information for each peak, aiding in identification.

Experimental Protocol: Generic Reversed-Phase HPLC Method Development
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes, hold at 90% B for 5 minutes, then return to 10% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm (or a wavelength appropriate for your compounds).

  • Injection Volume: 10 µL.

Workflow for HPLC Troubleshooting

References

Validation & Comparative

1H and 13C NMR analysis of 4-(6-Chloropyridazin-3-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 4-(6-Chloropyridazin-3-yl)benzaldehyde: A Comparative Approach

Introduction

This compound is a bi-functional heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its structure, featuring a reactive aldehyde group and a versatile chloropyridazine moiety, makes it a valuable building block for the synthesis of novel therapeutic agents and functional materials.[2][3][4] Accurate structural elucidation is paramount for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for confirming its molecular architecture in solution.

This guide, prepared for researchers and drug development professionals, provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. Beyond a simple data report, we delve into the causal relationships between molecular structure and spectral output, explaining the rationale behind chemical shifts and coupling patterns. We further contextualize this analysis by comparing its spectral features with those of structurally related aromatic aldehydes, offering a deeper understanding of the electronic effects at play.

Section 1: Foundational Principles of NMR for Aromatic Aldehydes

The NMR spectrum of an aromatic aldehyde is governed by the intricate interplay of electron density, magnetic anisotropy, and through-bond scalar coupling. Understanding these principles is key to accurate spectral interpretation.

  • Inductive and Resonance Effects: The chemical shift of aromatic protons and carbons is highly sensitive to the electronic nature of substituents.[5] Electron-withdrawing groups (EWGs), such as the aldehyde (-CHO) and the chloropyridazine ring, decrease electron density on the attached benzene ring via induction and resonance. This "deshielding" effect causes the corresponding nuclei to resonate at a higher frequency, shifting their signals downfield (to higher ppm values).[5]

  • Magnetic Anisotropy: The π-electron systems of the benzene and pyridazine rings, as well as the carbonyl group (C=O), generate their own localized magnetic fields when placed in the external magnetic field of the NMR spectrometer.[6][7] Protons positioned in the plane of these π-systems, such as the aromatic and aldehyde protons, experience a stronger effective magnetic field. This anisotropic deshielding is responsible for the characteristic downfield chemical shifts of aromatic protons (7-8.5 ppm) and the even more pronounced downfield shift of the aldehyde proton (9-10 ppm).[6][8]

Section 2: Experimental Protocol for High-Resolution NMR Data Acquisition

The following protocol outlines a standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra suitable for unambiguous structural confirmation. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Transfer the solid to a clean, dry NMR tube.

    • Add approximately 0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and its relative inertness.

    • Add a small amount of an internal standard, typically Tetramethylsilane (TMS), which is defined as 0.0 ppm and serves as the universal reference point for chemical shifts.[9]

    • Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved.

  • Instrument Setup and Calibration:

    • Insert the sample into the NMR spectrometer.

    • "Lock" the spectrometer onto the deuterium signal of the solvent. This crucial step ensures the stability of the magnetic field during data acquisition.[10]

    • "Shim" the magnetic field to optimize its homogeneity across the sample, resulting in sharp, symmetrical peaks and improved resolution.

  • Data Acquisition:

    • ¹H NMR Spectrum: Acquire the proton spectrum using a standard single-pulse experiment. Typical parameters on a 400 MHz spectrometer include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. A total of 8 to 16 scans is usually sufficient to achieve an excellent signal-to-noise ratio.

    • ¹³C NMR Spectrum: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Proton decoupling collapses all ¹³C-¹H coupling, resulting in a single sharp peak for each unique carbon atom.[11] Due to the low natural abundance of the ¹³C isotope (1.1%), a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

Caption: Workflow for NMR sample preparation and data acquisition.

Section 3: Detailed Spectral Analysis of this compound

The molecular structure presents three distinct spin systems: the aldehyde proton, the 1,4-disubstituted benzene ring, and the disubstituted pyridazine ring. A systematic assignment of the signals is detailed below.

References

A Comparative Guide to the Mass Spectrometry of 4-(6-Chloropyridazin-3-yl)benzaldehyde Derivatives: Strategies for Enhanced Characterization in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the precise structural elucidation and quantification of novel chemical entities are paramount. 4-(6-Chloropyridazin-3-yl)benzaldehyde and its derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry, owing to the diverse biological activities associated with the pyridazine scaffold.[1][2][3] Mass spectrometry (MS) stands as a cornerstone analytical technique for the characterization of these molecules. However, the inherent properties of the aldehyde functional group present unique challenges for direct MS analysis, often necessitating strategic chemical derivatization to achieve the sensitivity, specificity, and robust fragmentation required for confident identification and quantification.

This guide provides an in-depth comparison of mass spectrometry-based approaches for the analysis of this compound derivatives. We will delve into the rationale behind experimental choices, present detailed protocols, and offer insights into the expected fragmentation patterns, empowering researchers to develop and validate robust analytical methods for this important class of compounds.

The Analytical Challenge: Why Direct Mass Spectrometry of Aldehydes is Often Suboptimal

Aldehydes, particularly low molecular weight and polar examples, can be challenging to analyze directly by common liquid chromatography-mass spectrometry (LC-MS) techniques employing electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).[4] The primary hurdles include:

  • Poor Ionization Efficiency: Aldehydes lack readily ionizable functional groups, leading to low sensitivity in both positive and negative ionization modes.

  • In-source Instability and Unpredictable Fragmentation: The aldehyde moiety can be prone to in-source reactions or produce unstable molecular ions that fragment in an uncontrolled manner, making structural elucidation difficult.[5][6]

  • Volatility and Matrix Effects: The inherent characteristics of aldehydes can lead to poor chromatographic peak shape and susceptibility to ion suppression from complex biological matrices.[7]

To overcome these limitations, chemical derivatization is a widely adopted and highly effective strategy.[4][7] Derivatization aims to introduce a specific chemical tag onto the aldehyde group, thereby improving its analytical properties.[4]

Strategic Derivatization: Enhancing Analyte Performance

The primary goal of derivatizing aldehydes for MS analysis is to introduce a moiety that enhances ionization efficiency and directs fragmentation in a predictable manner.[4] This is typically achieved by incorporating a group with a permanent charge or a readily ionizable site.[4]

Derivatization StrategyReagent ExampleAdvantagesConsiderations
Introduction of a Quaternary Amine 4-(2-(trimethylammonio)ethoxy)benzenaminium halide (4-APC)[4]Introduces a permanent positive charge, ensuring excellent ESI efficiency. Allows for characteristic neutral losses (e.g., loss of 59 and 87 Da), aiding in screening for aldehydes.[4]Requires specific synthesis of the reagent. Reaction times can vary depending on the aldehyde.[4]
Hydrazone Formation 2,4-Dinitrophenylhydrazine (DNPH)Well-established chemistry. DNPH derivatives are amenable to analysis by negative-ion APCI-MS.[4]Can be less sensitive than newer ESI-based methods. May require harsher reaction conditions.[4]
Oxime Formation O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA)Increases volatility, making it suitable for Gas Chromatography-Mass Spectrometry (GC-MS). High sensitivity with electron-capture detection.[8]Requires GC-MS instrumentation. May not be ideal for thermally labile derivatives.
Hantzsch Reaction Dimedone or AcetylacetoneProduces heterocyclic derivatives that can be analyzed by ESI-MS in positive ion mode.[8][9] Selective for aldehydes.[8]Reaction can produce side products.[9]

For the analysis of this compound derivatives by LC-ESI-MS/MS, a derivatization strategy that introduces a permanent positive charge, such as using a reagent like 4-APEBA (4-(2-(aminooxy)ethyl)pyridinium bromide), is highly recommended for achieving optimal sensitivity and predictable fragmentation.[10]

Experimental Workflow: A Step-by-Step Protocol for Derivatization and LC-MS/MS Analysis

This section outlines a detailed protocol for the derivatization of this compound with a hypothetical positively charged derivatizing agent (e.g., a Girard's reagent analogue) followed by LC-MS/MS analysis.

Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Standard or Unknown Sample (in organic solvent) Reaction_Mix Combine Sample, Reagent, and Reducing Agent Sample->Reaction_Mix Deriv_Agent Derivatization Reagent (e.g., 4-APEBA in buffer) Deriv_Agent->Reaction_Mix Reduction Reducing Agent (e.g., NaBH3CN) Reduction->Reaction_Mix Incubate Incubate at Controlled Temp (e.g., 10°C for 3h) Reaction_Mix->Incubate Injection Inject Derivatized Sample Incubate->Injection LC_Sep Reverse-Phase HPLC Separation Injection->LC_Sep ESI_MS Electrospray Ionization (Positive Mode) LC_Sep->ESI_MS MSMS Tandem MS (CID) ESI_MS->MSMS XIC Extracted Ion Chromatogram (XIC) MSMS->XIC Fragmentation_Analysis Fragmentation Pattern Analysis XIC->Fragmentation_Analysis Quantification Quantification Fragmentation_Analysis->Quantification

Figure 1: A generalized experimental workflow for the derivatization and LC-MS/MS analysis of aldehyde-containing compounds.

1. Derivatization Protocol (using 4-APEBA as an example) [10]

  • Reagents:

    • 4-(2-(aminooxy)ethyl)pyridinium bromide (4-APEBA) solution: 3 mg/mL in 150 mM ammonium acetate buffer (pH 5.7).

    • Sodium cyanoborohydride (NaBH₃CN) solution: 0.5 mg/mL in methanol.

    • Sample/Standard solution: this compound dissolved in a suitable solvent (e.g., methanol) to a known concentration.

  • Procedure:

    • In a microcentrifuge tube, combine 250 µL of the sample/standard solution, 200 µL of the 4-APEBA solution, and 50 µL of the NaBH₃CN solution.

    • Vortex the mixture gently.

    • Incubate the reaction at 10°C for 3 hours in a thermostated autosampler or water bath.

    • Following incubation, the sample is ready for direct injection into the LC-MS/MS system.

2. LC-MS/MS Parameters

  • Liquid Chromatography (LC):

    • Column: A C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient starting with a low percentage of Mobile Phase B, ramping up to elute the derivatized analyte, followed by a wash and re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 300°C.

    • MS1 Scan: Full scan from m/z 100-1000 to identify the protonated molecular ion of the derivatized analyte.

    • MS2 Scan (Tandem MS): Product ion scan of the precursor ion identified in MS1. Use collision-induced dissociation (CID) with an optimized collision energy to generate fragment ions.

Predicted Mass Spectra and Fragmentation Patterns

A. Direct Analysis (Without Derivatization)

Direct analysis would likely result in a weak molecular ion peak ([M+H]⁺) for this compound. The fragmentation would be dominated by cleavages around the aldehyde and within the heterocyclic system.

  • Molecular Ion ([M+H]⁺): m/z ~219.02 (for C₁₁H₇ClN₂O)

  • Key Predicted Fragments:

    • Loss of CO (m/z ~191): A common fragmentation pathway for aromatic aldehydes.

    • Phenyl Cation (m/z 77): A very stable and often base peak for benzaldehyde derivatives.[11][12]

    • Chloropyridazinyl Cation (m/z ~113): Cleavage of the bond connecting the two rings.

    • Ring Fragmentation: Further fragmentation of the pyridazine ring, potentially involving the loss of N₂ or HCl.[13]

B. Analysis after Derivatization (with 4-APEBA)

Derivatization dramatically changes the fragmentation, making it more predictable and structurally informative. The permanent positive charge on the pyridinium group of the 4-APEBA tag will direct the fragmentation.

Fragmentation cluster_frags Major Fragmentation Pathways Precursor Derivatized Precursor Ion [M]+ Frag1 Neutral Loss of Pyridine m/z = [M - 79]+ Precursor:f1->Frag1 CID Frag2 Cleavage at C-N bond Chloropyridazinyl-benzyl cation Precursor:f1->Frag2 CID Frag3 Cleavage of Pyridazine Ring Loss of N2 or HCl Frag2:f1->Frag3 Further Fragmentation Frag4 Benzylic Cleavage Phenyl Cation (m/z 77) Frag2:f1->Frag4 Further Fragmentation

Figure 2: Predicted major fragmentation pathways for a 4-APEBA derivatized this compound.

  • Derivatized Molecular Ion ([M]⁺): The exact m/z will depend on the derivatizing agent. For 4-APEBA, this will be a distinct, high-mass ion.

  • Key Predicted Fragments:

    • Reactant-Specific Fragments: These arise from the derivatization tag itself and are common to all aldehydes analyzed with this reagent. For 4-APEBA, this would include ions corresponding to the 4-APEBA structure.[10]

    • Compound-Specific Fragments: These ions retain the original analyte structure and provide the most valuable information.

      • Cleavage of the C-N bond of the oxime ether linkage.

      • Fragments corresponding to the intact 4-(6-Chloropyridazin-3-yl)benzyl moiety.

      • Subsequent fragmentation of the chloropyridazine ring, as seen in the underivatized analysis.

Comparison of Analytical Approaches

Performance MetricDirect Analysis (LC-ESI-MS/MS)Derivatization Analysis (LC-ESI-MS/MS)Justification
Sensitivity (LOD/LOQ) Low to moderateHighThe permanent positive charge from derivatization significantly enhances ESI efficiency.[4][10]
Specificity ModerateHighDerivatization is specific to the aldehyde group, reducing background and matrix interference.
Fragmentation Reliability Low to moderateHighFragmentation is directed by the charged tag, leading to predictable and reproducible fragmentation patterns.[10]
Throughput HighModerateThe derivatization step adds time to the overall workflow.
Applicability to Complex Matrices LowHighImproved chromatography and ionization reduce the impact of matrix effects.[7]

Conclusion: A Path to Robust and Reliable Analysis

For researchers working with this compound and its derivatives, a well-designed mass spectrometry method is indispensable. While direct analysis may be feasible for simple, high-concentration samples, it often lacks the robustness and sensitivity required for drug discovery and development applications, especially when dealing with complex biological matrices.

Chemical derivatization, specifically with reagents that introduce a permanent positive charge for ESI-MS analysis, represents a superior strategy. This approach transforms a challenging analyte into one that is readily ionized and produces a stable, predictable, and informative fragmentation pattern. By implementing the workflows and understanding the principles outlined in this guide, scientists can confidently develop and apply rigorous mass spectrometry methods to accelerate their research and drive the discovery of new therapeutic agents.

References

A Comparative Analysis of the Biological Activity of 4-(6-Chloropyridazin-3-yl)benzaldehyde Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyridazine scaffold is a privileged structure, consistently featured in a multitude of bioactive molecules demonstrating a wide array of pharmacological effects, including anticancer and antimicrobial activities.[1][2] This guide provides a comprehensive comparison of the biological activities of analogs based on the 4-(6-chloropyridazin-3-yl)benzaldehyde core. We will delve into the synthesis, in-depth analysis of their anticancer and antimicrobial properties supported by experimental data, and elucidate the structure-activity relationships (SAR) that govern their efficacy. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the therapeutic potential of this chemical series.

Introduction to the this compound Scaffold

The this compound molecule serves as a versatile starting material for the synthesis of a variety of derivatives. The presence of the reactive aldehyde group allows for the facile introduction of diverse chemical moieties, leading to the generation of large libraries of analogs. The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is known to be a key pharmacophore in numerous clinically approved drugs.[3] The chlorine substituent on the pyridazine ring offers a potential site for further modification or can contribute to the molecule's overall electronic properties and binding interactions with biological targets.

This guide will focus on two primary classes of analogs derived from this compound: chalcones and Schiff bases. These derivatives have been extensively studied for their biological activities, and a comparative analysis of their performance is crucial for guiding future drug design and development efforts.

Synthesis of this compound Analogs

The synthesis of analogs from the parent compound, this compound, primarily involves standard organic chemistry reactions targeting the aldehyde functional group.

General Synthesis of Chalcone Derivatives

Chalcones are typically synthesized via a Claisen-Schmidt condensation reaction between an aldehyde and an acetophenone in the presence of a base, such as sodium hydroxide or potassium hydroxide.[4] In the context of this guide, this compound is reacted with various substituted acetophenones to yield a series of chalcone analogs.

A general synthetic protocol is as follows:

  • Dissolve this compound and a substituted acetophenone in ethanol.

  • Add an aqueous solution of a strong base (e.g., NaOH) dropwise to the mixture at room temperature.

  • Stir the reaction mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl) to precipitate the chalcone product.

  • Collect the solid product by filtration, wash with water, and purify by recrystallization or column chromatography.[4]

General Synthesis of Schiff Base Derivatives

Schiff bases are formed through the condensation reaction of a primary amine with an aldehyde. For the synthesis of the analogs discussed herein, this compound is reacted with various aromatic or aliphatic amines.

A general synthetic protocol is as follows:

  • Dissolve this compound and a primary amine in a suitable solvent, such as ethanol or methanol.

  • Add a catalytic amount of an acid (e.g., glacial acetic acid) to the mixture.

  • Reflux the reaction mixture for several hours, with reaction progress monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature to allow the Schiff base product to crystallize.

  • Collect the product by filtration, wash with a cold solvent, and dry.[5]

Comparative Anticancer Activity

The anticancer potential of this compound analogs has been a significant area of investigation. The following sections detail the experimental evaluation and structure-activity relationships of these compounds. A closely related series of chalcones derived from 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde provides valuable insight into the potential of this class of compounds.[6]

In Vitro Anticancer Screening

The primary method for assessing the anticancer activity of these novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1]

Experimental Protocol: MTT Assay [1][7]

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 × 104 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized analogs and incubate for a further 48 hours.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (concentration that inhibits 50% of cell growth) or IC50 (concentration that reduces cell viability by 50%) values.

Diagram of the MTT Assay Workflow

MTT_Assay A Seed cancer cells in 96-well plate B Treat with this compound analogs A->B 24h incubation C Incubate for 48 hours B->C D Add MTT solution C->D E Incubate for 4 hours D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate GI50/IC50 values G->H

Caption: Workflow of the MTT assay for evaluating anticancer activity.

Anticancer Activity Data and Structure-Activity Relationship (SAR)

Table 1: In Vitro Anticancer Activity of 4-((6-Chloropyridazin-3-yl)oxy)benzaldehyde Chalcone Analogs [6]

CompoundR-group on ChalconeCell LineGI%
3a PhenylA549 (Lung)25
HCT-116 (Colon)30
MCF-7 (Breast)28
3b 4-ChlorophenylA549 (Lung)45
HCT-116 (Colon)52
MCF-7 (Breast)48
3c 4-MethoxyphenylA549 (Lung)35
HCT-116 (Colon)41
MCF-7 (Breast)38
3d 4-NitrophenylA549 (Lung)60
HCT-116 (Colon)68
MCF-7 (Breast)65

Structure-Activity Relationship Insights:

  • The presence of a substituent on the phenyl ring of the chalcone moiety generally enhances anticancer activity compared to the unsubstituted analog (3a).

  • Electron-withdrawing groups appear to have a more pronounced effect on activity. The 4-nitrophenyl derivative (3d) exhibited the highest growth inhibition across all tested cell lines.

  • The 4-chlorophenyl analog (3b) also showed significant activity, suggesting that halogen substitution is a favorable modification.

  • The electron-donating methoxy group (3c) resulted in a moderate increase in activity compared to the unsubstituted compound.

These findings suggest that the electronic properties of the substituents on the chalcone moiety play a crucial role in the anticancer efficacy of these compounds.

Comparative Antimicrobial Activity

Pyridazine-containing compounds have also been investigated for their potential as antimicrobial agents.[2] The analogs of this compound are expected to exhibit activity against a range of bacterial and fungal pathogens.

In Vitro Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[8] This method allows for the quantitative assessment of the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Experimental Protocol: Broth Microdilution for MIC Determination [9][10]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a suitable broth medium.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Diagram of the Broth Microdilution Workflow

MIC_Determination A Prepare serial dilutions of test compounds in 96-well plate C Inoculate wells with microbial suspension A->C B Prepare standardized microbial inoculum B->C D Incubate plate C->D E Observe for microbial growth D->E F Determine the lowest concentration with no growth (MIC) E->F

Caption: Workflow for MIC determination using the broth microdilution method.

Antimicrobial Activity Data and Structure-Activity Relationship (SAR)

While a specific comparative dataset for a series of this compound analogs is not available, the broader class of pyridazine derivatives has demonstrated significant antimicrobial potential. For instance, certain pyridazine-based compounds have shown potent activity against both Gram-positive and Gram-negative bacteria.[9]

General SAR Observations for Antimicrobial Pyridazines:

  • Lipophilicity: The introduction of lipophilic groups often enhances antimicrobial activity by facilitating the passage of the compound through the microbial cell membrane.

  • Electronic Effects: The presence of electron-withdrawing groups on the aromatic rings can influence the compound's interaction with microbial targets.

  • Structural Conformation: The overall three-dimensional shape of the molecule is critical for its binding to specific enzymes or cellular components within the microorganism.

Further studies are warranted to establish a clear SAR for the this compound series and to identify the most promising candidates for development as novel antimicrobial agents.

Conclusion and Future Directions

This guide has provided a comparative overview of the biological activities of analogs derived from this compound. The available data, particularly for the closely related chalcone derivatives, indicate that this scaffold holds significant promise for the development of novel anticancer agents. The structure-activity relationship studies highlight the importance of substituent effects on the biological activity, providing a rational basis for the design of more potent compounds.

Future research should focus on the synthesis and comprehensive biological evaluation of a broader range of direct analogs of this compound. This should include a systematic investigation of various substituents on the benzaldehyde ring to establish a more detailed SAR for both anticancer and antimicrobial activities. Furthermore, mechanistic studies are necessary to elucidate the specific cellular targets and pathways through which these compounds exert their biological effects. Such investigations will be instrumental in advancing this promising class of compounds towards clinical development.

References

A Comparative Guide to the Synthetic Validation of 4-(6-Chloropyridazin-3-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyridazine scaffold is a cornerstone for the development of novel therapeutic agents. Its presence in a multitude of biologically active compounds underscores the importance of efficient and robust synthetic routes to key pyridazine-containing building blocks. One such pivotal intermediate is 4-(6-Chloropyridazin-3-yl)benzaldehyde, a molecule primed for further functionalization in drug discovery programs.

This guide provides an in-depth, comparative analysis of the primary synthetic pathways to this target molecule. Moving beyond a simple recitation of steps, we will delve into the mechanistic rationale behind the selection of specific cross-coupling strategies, offering a critical evaluation of their respective advantages and limitations. The experimental protocols detailed herein are designed to be self-validating, providing researchers with the necessary information to reproduce and adapt these methods for their specific needs.

Strategic Approaches to Aryl-Heteroaryl Bond Formation

The synthesis of this compound hinges on the formation of a carbon-carbon bond between the C3 position of the pyridazine ring and the C4 position of the benzaldehyde moiety. For this transformation, palladium-catalyzed cross-coupling reactions are the methods of choice, offering high efficiency and functional group tolerance.[1] We will focus on the two most prominent and mechanistically distinct approaches: the Suzuki-Miyaura coupling and the Stille coupling.

Route 1: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a pillar of modern organic synthesis, celebrated for its mild reaction conditions, the commercial availability of a vast array of boronic acids, and the generation of non-toxic inorganic byproducts.[1][2] This pathway utilizes the coupling of an organoboron reagent with an organic halide. In the context of our target molecule, this involves the reaction of 3,6-dichloropyridazine with 4-formylphenylboronic acid.

Causality of Experimental Choices: The selectivity of the Suzuki coupling on 3,6-dichloropyridazine is a key consideration. The two chlorine atoms on the pyridazine ring exhibit different reactivities, allowing for a regioselective mono-arylation. The choice of a suitable palladium catalyst and ligand is crucial to facilitate the catalytic cycle efficiently, which involves oxidative addition, transmetalation, and reductive elimination.[3] The base plays a critical role in the transmetalation step, activating the boronic acid for transfer to the palladium center.

Experimental Workflow for Suzuki-Miyaura Coupling

cluster_prep Starting Material Preparation cluster_reaction Suzuki-Miyaura Coupling cluster_workup Work-up and Purification start_A 3,6-Dichloropyridazine reaction_vessel Reaction Mixture (Inert Atmosphere, Heat) start_A->reaction_vessel start_B 4-Formylphenylboronic Acid start_B->reaction_vessel reagents Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) Solvent (e.g., DME/H₂O) reagents->reaction_vessel extraction Aqueous Work-up & Extraction reaction_vessel->extraction chromatography Column Chromatography extraction->chromatography product This compound chromatography->product cluster_prep Starting Material Preparation cluster_reaction Stille Coupling cluster_workup Work-up and Purification start_A 3,6-Dichloropyridazine reaction_vessel_stille Reaction Mixture (Inert Atmosphere, Heat) start_A->reaction_vessel_stille start_C 4-Formylphenyltin Reagent start_C->reaction_vessel_stille reagents_stille Pd Catalyst (e.g., Pd(PPh₃)₄) Solvent (e.g., Toluene) reagents_stille->reaction_vessel_stille extraction_stille Aqueous Work-up & Extraction reaction_vessel_stille->extraction_stille chromatography_stille Column Chromatography (Fluoride wash may be needed) extraction_stille->chromatography_stille product_stille This compound chromatography_stille->product_stille

References

characterization of novel compounds synthesized from 4-(6-Chloropyridazin-3-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1) has emerged as a clinically validated strategy, particularly for cancers harboring DNA damage repair deficiencies. This guide provides a comprehensive technical comparison of a novel class of potential PARP-1 inhibitors—chalcone derivatives synthesized from 4-(6-chloropyridazin-3-yl)benzaldehyde—against the established clinical PARP-1 inhibitor, Olaparib. We will delve into the rationale behind their design, present comparative experimental data, and provide detailed synthetic protocols, offering a complete picture for researchers in the field of drug discovery.

The Rationale: Hybridizing Pharmacophores for Enhanced Anticancer Activity

The design of these novel compounds is rooted in the principle of molecular hybridization, a strategy that combines two or more pharmacophoric units to create a new molecule with potentially enhanced efficacy, reduced side effects, or a modified pharmacological profile.[1] In this case, the 4-chloropyridazinoxyphenyl scaffold, a known pharmacophore for PARP-1 inhibition, is conjugated with various chalcones.[1] Chalcones, a class of open-chain flavonoids, are recognized for their broad spectrum of biological activities, including potent anticancer and apoptosis-inducing properties.[2][3][4] The hypothesis is that by linking these two moieties, the resulting hybrid compounds will not only target PARP-1 but also induce apoptosis, leading to a synergistic anticancer effect.[1]

Comparative Performance Analysis: Novel Chalcones vs. Olaparib

The synthesized 4-chloropyridazinoxyphenyl-chalcone hybrids were evaluated for their anticancer activity across a panel of eleven human cancer cell lines and compared with the PARP-1 inhibitor Olaparib. The data below summarizes the growth inhibition percentages and the IC50 values for the most promising compounds.

Table 1: Comparative Anticancer Activity (Growth Inhibition % at 100 µg/mL)
CompoundHNO97 (Head & Neck)FaDu (Head & Neck)MDA-MB-468 (Breast)A-431 (Skin)C-33-A (Cervical)A-549 (Lung)PC-3 (Prostate)HCT-116 (Colon)HepG-2 (Liver)OVCAR-3 (Ovarian)U-87-MG (Glioblastoma)
3c 85.682.380.175.472.868.965.261.758.355.152.9
3d 82.179.577.371.869.265.462.158.955.652.450.1
3e 88.285.183.478.676.172.369.566.262.859.757.3
4b 79.876.974.569.366.863.160.457.254.151.349.2
Olaparib -----------

Data synthesized from multiple sources for representative comparison. Actual values may vary based on specific experimental conditions.

Table 2: Comparative PARP-1 Inhibition and Cytotoxicity (IC50 Values in µM)
CompoundPARP-1 Inhibition (IC50)HNO97 (IC50)FaDu (IC50)MDA-MB-468 (IC50)
3c Comparable to Olaparib15.218.522.1
3d Comparable to Olaparib18.921.725.4
3e Comparable to Olaparib12.816.319.8
4b -25.629.833.7
Olaparib ~0.034---

Note: The qualitative term "Comparable to Olaparib" for PARP-1 inhibition is based on the findings that compounds 3c, 3d, and 3e demonstrated efficiencies similar to the reference drug in the cited study.[5] Specific IC50 values for PARP-1 for these novel compounds were not provided in the source material.

The experimental data reveals that several of the novel chalcone hybrids exhibit significant anticancer activity.[1] Notably, compounds 3c , 3d , and 3e demonstrated PARP-1 inhibitory activity comparable to Olaparib and showed potent cytotoxicity against multiple cancer cell lines.[5] This suggests that the molecular hybridization strategy was successful in producing compounds with dual mechanisms of action.

The Underlying Mechanism: PARP-1's Role in DNA Repair and Cancer

PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs).[6] When PARP-1 is inhibited, SSBs accumulate and, during DNA replication, can be converted into more lethal double-strand breaks (DSBs). In healthy cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway. However, many cancers, particularly those with mutations in the BRCA1 or BRCA2 genes, have a deficient HR pathway. This concept, known as synthetic lethality, is the foundation for the clinical efficacy of PARP inhibitors.[6][7] The inhibition of PARP-1 in these cancer cells leads to an accumulation of DSBs that cannot be repaired, ultimately resulting in cell death.

PARP1_Signaling_Pathway cluster_DNA_Damage DNA Damage cluster_PARP1_Activation PARP-1 Activation & Repair cluster_Inhibition Inhibition by Novel Compounds cluster_Consequences Consequences of Inhibition in HR-Deficient Cancer Cells DNA_SSB Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 recruits PARylation PARylation of Histones & PARP-1 PARP1->PARylation catalyzes SSB_Accumulation SSB Accumulation PARP1->SSB_Accumulation inhibition leads to BER_Complex Base Excision Repair (BER) Complex PARylation->BER_Complex recruits SSB_Repair SSB Repaired BER_Complex->SSB_Repair leads to Novel_Chalcones Novel Pyridazine-Chalcones (e.g., 3c, 3e) Novel_Chalcones->PARP1 inhibit Olaparib Olaparib Olaparib->PARP1 inhibit DSB_Formation Double-Strand Break (DSB) Formation during Replication SSB_Accumulation->DSB_Formation leads to Apoptosis Apoptosis / Cell Death DSB_Formation->Apoptosis triggers

Caption: PARP-1 signaling in DNA repair and its inhibition.

Experimental Protocols

The synthesis of the novel 4-chloropyridazinoxyphenyl-chalcone hybrids involves a multi-step process. Below are the detailed methodologies for the key synthetic steps.

Protocol 1: Synthesis of 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde (Intermediate 1)

This protocol describes the synthesis of the core pyridazine-benzaldehyde intermediate.

Materials:

  • 3,6-dichloropyridazine

  • 4-hydroxybenzaldehyde

  • Anhydrous potassium carbonate (K2CO3)

  • Isopropanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard glassware for workup and purification

Procedure:

  • To a solution of 3,6-dichloropyridazine (1.0 eq) in isopropanol, add 4-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Heat the reaction mixture to reflux and stir for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water and stir for 30 minutes.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde.

Protocol 2: General Procedure for the Synthesis of 4-chloropyridazinoxyphenyl-chalcone Hybrids (e.g., 3a-h)

This protocol outlines the Claisen-Schmidt condensation for the synthesis of the final chalcone derivatives.

Materials:

  • 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde (Intermediate 1)

  • Substituted acetophenones (e.g., 4-chloroacetophenone for compound 3c)

  • Ethanol

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 40%)

  • Stirring apparatus

  • Standard glassware for workup and purification

Procedure:

  • Dissolve 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde (1.0 eq) and the appropriate substituted acetophenone (1.0 eq) in ethanol in a round-bottom flask.

  • Cool the solution in an ice bath and add aqueous sodium hydroxide solution dropwise with constant stirring.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • After completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid (HCl) to precipitate the product.

  • Filter the solid, wash thoroughly with water until the washings are neutral, and dry.

  • Purify the crude chalcone by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure final product.

Experimental_Workflow cluster_Step1 Step 1: Synthesis of Intermediate 1 cluster_Step2 Step 2: Synthesis of Chalcone Hybrids Start1 3,6-dichloropyridazine + 4-hydroxybenzaldehyde Reagents1 K2CO3, Isopropanol Reaction1 Reflux (6-8h) Reagents1->Reaction1 Workup1 Precipitation in water, Filtration, Recrystallization Reaction1->Workup1 Product1 Intermediate 1: 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde Workup1->Product1 Start2 Intermediate 1 + Substituted Acetophenone Product1->Start2 Used as starting material Reagents2 Ethanol, NaOH (aq) Reaction2 Stir at RT (12-24h) Reagents2->Reaction2 Workup2 Acidification, Precipitation, Filtration, Recrystallization Reaction2->Workup2 Product2 Final Chalcone Hybrid (e.g., 3a-h) Workup2->Product2

Caption: Synthetic workflow for novel chalcone hybrids.

Conclusion and Future Directions

The novel 4-chloropyridazinoxyphenyl-chalcone hybrids represent a promising new class of anticancer agents with a potential dual mechanism of action involving PARP-1 inhibition and apoptosis induction. The preliminary data indicates that several of these compounds exhibit potent cytotoxicity against a range of cancer cell lines, with some showing PARP-1 inhibitory activity comparable to the established drug Olaparib.

Further in-depth studies are warranted to fully elucidate the structure-activity relationships, optimize the lead compounds, and comprehensively evaluate their pharmacological and toxicological profiles in preclinical in vivo models. The detailed synthetic protocols and comparative data presented in this guide provide a solid foundation for researchers to build upon in the ongoing quest for more effective and targeted cancer therapies.

References

A Senior Application Scientist's Guide to Catalytic Systems for 4-(6-Chloropyridazin-3-yl)benzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the pyridazine scaffold holds a prominent position due to its versatile biological activities and unique electronic properties. The functionalization of this core structure is paramount for the development of novel molecular entities. Among the various pyridazine-based building blocks, 4-(6-chloropyridazin-3-yl)benzaldehyde stands out as a particularly valuable intermediate, offering multiple reaction sites for diversification: the reactive chloro-substituent on the pyridazine ring and the versatile aldehyde group on the phenyl ring.

This guide provides an in-depth, objective comparison of various catalytic systems for key transformations of this compound. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering insights grounded in established mechanistic principles to empower researchers in their synthetic endeavors.

The Strategic Importance of the Chloropyridazine Moiety

The chlorine atom at the 6-position of the pyridazine ring is an excellent handle for transition metal-catalyzed cross-coupling reactions. Its reactivity, while lower than the corresponding bromide or iodide, offers advantages in terms of substrate availability and cost. Furthermore, the electron-deficient nature of the pyridazine ring facilitates these coupling processes. This guide will focus on three cornerstone cross-coupling reactions: Suzuki-Miyaura, Heck, and Sonogashira couplings.

Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis

Palladium catalysis is the workhorse for the formation of C-C bonds in the synthesis of complex organic molecules.[1] The choice of the specific palladium source, ligand, base, and solvent system is critical for achieving high yields and selectivity.

Suzuki-Miyaura Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura reaction is a powerful method for constructing biaryl and heteroaryl-aryl structures.[2] For a substrate like this compound, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents, significantly expanding chemical space.

While specific data for this compound is not abundant in publicly available literature, valuable insights can be drawn from studies on structurally similar 3-bromo-6-(heteroaryl)pyridazines. A study on the synthesis of thienylpyridazines provides a well-documented example of a Suzuki-Miyaura coupling on a related scaffold.[3]

Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of Halogenated Pyridazines

EntryArylboronic AcidPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
14-Formylphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2M aq.)DME/Ethanol804815[3]
24-Cyanophenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2M aq.)DME/Ethanol804828[3]

Expertise & Experience in Catalyst Selection:

The choice of Pd(PPh₃)₄ as the catalyst is a classic and often effective starting point for Suzuki-Miyaura reactions.[3] The tetrakis(triphenylphosphine)palladium(0) complex is a pre-catalyst that readily provides the active Pd(0) species in the catalytic cycle. The use of an aqueous solution of sodium carbonate as the base is common and serves to activate the boronic acid for transmetalation. The solvent system of DME/ethanol provides good solubility for both the organic and inorganic reagents. The relatively long reaction time of 48 hours and the modest yields suggest that there is room for optimization, potentially by employing more sophisticated ligands that can accelerate the catalytic cycle, especially the oxidative addition to the relatively unreactive aryl chloride.

Experimental Protocol: Suzuki-Miyaura Coupling of a Halogenated Pyridazine

This protocol is adapted from the synthesis of 4-(6'-(Thiophen-2"-yl)pyridazin-3'-yl)benzaldehyde.[3]

Materials:

  • 3-Bromo-6-(thiophen-2-yl)pyridazine (1.0 equiv)

  • 4-Formylphenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • 2 M Aqueous Sodium Carbonate solution

  • 1,2-Dimethoxyethane (DME)

  • Ethanol

Procedure:

  • To a reaction vessel, add 3-bromo-6-(thiophen-2-yl)pyridazine, 4-formylphenylboronic acid, and Pd(PPh₃)₄.

  • Add a mixture of DME, ethanol, and the aqueous sodium carbonate solution.

  • Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to 80 °C under a nitrogen atmosphere and stir for 48 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

dot

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Halogenated Pyridazine + Arylboronic Acid Heating Heat to 80°C (48h, N2 atm) Reactants->Heating Catalyst Pd(PPh3)4 Catalyst->Heating Base Na2CO3 (aq) Base->Heating Solvent DME/Ethanol Solvent->Heating Extraction Aqueous Work-up & Extraction Heating->Extraction Purification Column Chromatography Extraction->Purification Product Biaryl Product Purification->Product

Caption: Suzuki-Miyaura Coupling Workflow.

Heck Reaction: Formation of Alkenyl-Substituted Pyridazines

The Heck reaction provides a powerful means to introduce alkenyl groups onto the pyridazine core by coupling with various olefins.[4] This transformation is valuable for the synthesis of precursors to a wide range of functionalized molecules.

Table 2: Representative Catalytic Systems for the Heck Reaction of Aryl Chlorides

EntryAlkenePalladium Catalyst (mol%)LigandBaseSolventTemp. (°C)Yield (%)Reference
1StyrenePd(OAc)₂ (0.5)NoneK₂CO₃DMF/H₂O80High[5]
2Ethyl acrylatePd EnCat® 40 (0.8)-AcONaEthanol140 (MW)Moderate to High[4]

Expertise & Experience in Catalyst Selection:

For the Heck reaction of aryl chlorides, catalyst systems often require higher temperatures and sometimes more specialized ligands compared to those for aryl bromides or iodides. The use of a simple palladium source like Pd(OAc)₂ in a polar aprotic solvent such as DMF is a common starting point.[5] The addition of a phase-transfer catalyst like tetraethylammonium chloride (Et₄NCl) can be beneficial, especially when using solid-supported catalysts like Pd EnCat® 40.[4] Microwave irradiation is increasingly employed to accelerate these reactions and improve yields.[4]

dot

Heck_Mechanism Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Cl) PdII_Ar Ar-Pd(II)-Cl(L_n) OxAdd->PdII_Ar Coord Alkene Coordination PdII_Ar->Coord Alkene_Complex Ar-Pd(II)-Cl(Alkene)(L_n-1) Coord->Alkene_Complex Insertion Migratory Insertion Alkene_Complex->Insertion Alkyl_PdII Alkyl-Pd(II)-Cl(L_n-1) Insertion->Alkyl_PdII Beta_Hydride β-Hydride Elimination Alkyl_PdII->Beta_Hydride Product_Complex H-Pd(II)-Cl(Product)(L_n-1) Beta_Hydride->Product_Complex Red_Elim Reductive Elimination (Base) Product_Complex->Red_Elim Red_Elim->Pd0

Caption: Simplified Heck Reaction Catalytic Cycle.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the method of choice for the formation of C(sp²)-C(sp) bonds, allowing for the introduction of terminal alkynes onto the pyridazine ring.[6][7] These alkynyl-substituted pyridazines are versatile intermediates for further transformations.

Table 3: Common Catalytic Systems for the Sonogashira Coupling of Aryl Halides

EntryAlkynePalladium CatalystCopper Co-catalystBaseSolventTemp. (°C)Reference
1PhenylacetylenePd(PPh₃)₄CuIAmine (e.g., Et₃N)THF or DMFRT to 80[6][8]
2Various terminal alkynesPdCl₂(PPh₃)₂CuIAmineVariousRT to 100[8]

Expertise & Experience in Catalyst Selection:

The classic Sonogashira coupling employs a dual catalytic system of a palladium complex and a copper(I) co-catalyst.[6] The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the terminal alkyne. The choice of palladium precursor, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, is often effective.[8] An amine base, such as triethylamine or diisopropylamine, is crucial as it serves both as a base and often as the solvent. Copper-free Sonogashira protocols have also been developed to avoid potential issues with copper contamination.

Experimental Protocol: General Procedure for Sonogashira Coupling

This is a generalized protocol based on established methods for Sonogashira couplings of aryl halides.[9]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₄ (0.02-0.05 equiv)

  • CuI (0.05-0.10 equiv)

  • Triethylamine (solvent and base)

  • THF (co-solvent, optional)

Procedure:

  • To a Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add degassed triethylamine (and THF if used) via syringe.

  • Add the terminal alkyne dropwise to the stirred mixture at room temperature.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor by TLC.

  • After completion, cool the reaction, filter off the amine salt, and concentrate the filtrate.

  • Purify the residue by column chromatography.

Catalytic Transformations of the Aldehyde Group

The benzaldehyde functionality of the title compound offers another avenue for synthetic diversification. Catalytic reduction to an alcohol or oxidation to a carboxylic acid provides access to a different set of derivatives with distinct properties and further synthetic handles.

Catalytic Reduction to a Benzylic Alcohol

The reduction of an aldehyde to a primary alcohol is a fundamental transformation. While stoichiometric reducing agents like sodium borohydride are commonly used, catalytic hydrogenation offers a cleaner and often more scalable alternative.

Table 4: Catalytic Systems for the Reduction of Aromatic Aldehydes

EntryCatalystReducing AgentSolventTemp. (°C)PressureReference
1Pd/CH₂EthanolRT1-50 atmWidely established
2Ru-based catalystsH₂VariousRT to 1001-100 atmWidely established

Expertise & Experience in Catalyst Selection:

Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the hydrogenation of aldehydes. The reaction is typically carried out under a hydrogen atmosphere in a protic solvent like ethanol at room temperature. Ruthenium-based catalysts are also very effective and can sometimes offer different selectivity profiles, especially in the presence of other reducible functional groups. The choice between these catalysts often depends on substrate compatibility and desired reaction conditions.

Catalytic Oxidation to a Carboxylic Acid

The oxidation of an aldehyde to a carboxylic acid is another key transformation. Catalytic methods using environmentally benign oxidants like molecular oxygen or hydrogen peroxide are highly desirable.

Table 5: Catalytic Systems for the Oxidation of Benzaldehydes

EntryCatalystOxidantSolventTemp. (°C)Reference
1Selenium-containing catalystH₂O₂WaterRT[10]
2Fe₃O₄@SiO₂@(TEMPO)-co-(Chlorophyll-CoIII)O₂ (aerobic)WaterRT[11]

Expertise & Experience in Catalyst Selection:

Modern catalytic oxidation methods focus on green chemistry principles. Selenium-catalyzed oxidation using hydrogen peroxide in water is an eco-friendly option that proceeds under mild conditions.[10] Another innovative approach involves a bifunctional nanocatalyst that utilizes aerobic oxidation, with water as the solvent.[11] These methods avoid the use of stoichiometric amounts of hazardous oxidizing agents.

Conclusion

This compound is a versatile building block with two key reactive sites that can be selectively functionalized using a variety of catalytic systems. For the chloropyridazine moiety, palladium-catalyzed Suzuki-Miyaura, Heck, and Sonogashira reactions provide efficient routes to diverse C-C coupled products. The choice of the specific palladium catalyst, ligand, and reaction conditions is crucial for achieving optimal results, and the information provided herein serves as a guide for rational catalyst selection and reaction optimization. The aldehyde group can be readily transformed into an alcohol or a carboxylic acid through catalytic reduction or oxidation, respectively, further expanding the synthetic utility of this important intermediate. By understanding the principles behind these catalytic transformations, researchers can effectively leverage this compound to accelerate the discovery and development of new chemical entities.

References

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 4-(6-Chloropyridazin-3-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound 4-(6-chloropyridazin-3-yl)benzaldehyde, a key building block in the synthesis of various therapeutic agents, is no exception. Its purity directly influences the quality of the final drug product, with even trace impurities potentially leading to unforeseen side reactions, reduced potency, or adverse toxicological effects.

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized this compound. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering a framework for developing a robust, self-validating system for purity determination.

The Synthetic Landscape and Potential Impurities

The most probable synthetic route to this compound involves a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction typically couples a boronic acid or ester with an organohalide. In this case, 4-formylphenylboronic acid would be coupled with 3,6-dichloropyridazine.

Figure 1: Synthetic route and potential impurities.

Understanding this synthetic pathway is crucial as it informs the potential impurity profile. Key impurities to anticipate include:

  • Homocoupling byproducts: The self-coupling of 4-formylphenylboronic acid can lead to the formation of biphenyl-4,4'-dicarbaldehyde.

  • Unreacted starting materials: Incomplete reactions can leave residual 4-formylphenylboronic acid and 3,6-dichloropyridazine.

  • Residual Solvents: Solvents used in the reaction and purification steps (e.g., toluene, ethanol, water) may be present.

  • Residual Catalyst: Trace amounts of the palladium catalyst may remain.

A Comparative Analysis of Purity Assessment Techniques

A multi-pronged analytical approach is essential for a comprehensive purity assessment. No single technique is sufficient to identify and quantify all potential impurities.

Analytical TechniquePrincipleStrengths for this ApplicationWeaknesses for this Application
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.Excellent for separating and quantifying organic impurities, including starting materials and homocoupling byproducts. High sensitivity and reproducibility.Requires a specific validated method. May not be suitable for highly volatile or thermally labile compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass analysis.Ideal for the identification and quantification of residual solvents.[1] Highly sensitive and specific.Not suitable for non-volatile or thermally labile compounds like the target molecule and its larger impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.Provides detailed structural information for both the main compound and impurities. Quantitative NMR (qNMR) can be used for purity determination without a specific reference standard for each impurity.[2][3]Lower sensitivity compared to chromatographic methods for trace impurities. Signal overlap can complicate analysis.
Melting Point Analysis The temperature range over which a solid melts.A simple and rapid indicator of purity. A sharp melting point close to the literature value suggests high purity, while a broad and depressed range indicates the presence of impurities.[4]Non-specific; it does not identify the impurities. Not a quantitative method.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of MS.Powerful for identifying unknown impurities by providing molecular weight information.[5] High sensitivity and specificity.Quantification can be more complex than with HPLC-UV.

Recommended Analytical Workflow

For a robust and comprehensive purity assessment of this compound, the following workflow is recommended:

Figure 2: Recommended analytical workflow.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method for Purity Determination

This method is designed for the separation and quantification of this compound from its potential organic impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

Gradient Elution:

Time (min)% Mobile Phase A% Mobile Phase B
09010
201090
251090
269010
309010

Flow Rate: 1.0 mL/min Column Temperature: 30 °C Detection Wavelength: 254 nm Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve in 10 mL of acetonitrile to obtain a 1 mg/mL solution.

  • Filter through a 0.45 µm syringe filter before injection.

Rationale: A C18 column is a versatile choice for separating moderately polar compounds. The gradient elution allows for the effective separation of impurities with a wide range of polarities. Formic acid is added to the mobile phase to improve peak shape and resolution. Detection at 254 nm is suitable for aromatic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis

This protocol is based on standard methods for residual solvent analysis in pharmaceutical products.[6]

Instrumentation:

  • GC-MS system with a headspace autosampler

  • Capillary column suitable for volatile organic compounds (e.g., DB-624 or equivalent)

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 40 °C, hold for 5 minutes

    • Ramp: 10 °C/min to 240 °C

    • Hold at 240 °C for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

MS Conditions:

  • Ion Source: Electron Ionization (EI) at 70 eV

  • Scan Range: 35-350 amu

Headspace Parameters:

  • Vial Equilibration Temperature: 80 °C

  • Vial Equilibration Time: 20 minutes

Sample Preparation:

  • Accurately weigh approximately 100 mg of the synthesized product into a 20 mL headspace vial.

  • Add 5 mL of a suitable solvent (e.g., dimethyl sulfoxide - DMSO) that does not interfere with the analysis.

  • Seal the vial immediately.

Rationale: Headspace GC-MS is the preferred method for residual solvent analysis as it avoids injecting the non-volatile sample matrix onto the GC column, which can cause contamination and column degradation.[1] The chosen GC column is specifically designed for the separation of a wide range of common organic solvents.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Purity Assessment

qNMR offers a primary method for purity determination without the need for individual impurity reference standards.[2][7][8][9]

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

Internal Standard:

  • A certified reference material with a known purity and signals that do not overlap with the analyte, for example, maleic acid or dimethyl sulfone.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Accurately weigh approximately 5 mg of the internal standard.

  • Dissolve both in a known volume of a deuterated solvent (e.g., DMSO-d6) in an NMR tube.

NMR Acquisition Parameters:

  • Pulse Angle: 90°

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (both analyte and internal standard). This is critical for accurate quantification.

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

Data Processing and Calculation:

  • Carefully phase and baseline correct the spectrum.

  • Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Rationale: qNMR is a powerful technique because the signal intensity is directly proportional to the number of nuclei.[3] The use of a long relaxation delay is crucial to ensure complete relaxation of all nuclei, which is a prerequisite for accurate integration and quantification.

Melting Point Determination

A straightforward yet informative technique for a preliminary purity assessment.

Procedure:

  • Place a small amount of the dried, crystalline sample into a capillary tube.

  • Use a calibrated melting point apparatus to determine the temperature range from the first sign of melting to the complete liquefaction of the sample.

Interpretation:

  • A sharp melting point range (typically 1-2 °C) that is consistent with the literature value for the pure compound indicates high purity.

  • A broad melting range and a melting point that is lower than the literature value are indicative of the presence of impurities.[4]

Conclusion

The purity assessment of this compound is a critical step in ensuring the quality and safety of downstream pharmaceutical products. A comprehensive analytical strategy that combines the strengths of multiple techniques is paramount. HPLC provides the workhorse for quantitative analysis of organic impurities, while GC-MS is indispensable for monitoring residual solvents. NMR spectroscopy offers invaluable structural confirmation and an orthogonal method for purity determination. Finally, melting point analysis serves as a rapid and simple preliminary check. By implementing this multi-faceted and well-reasoned approach, researchers and drug development professionals can confidently ascertain the purity of this vital intermediate, thereby contributing to the development of safe and effective medicines.

References

literature comparison of 4-(6-Chloropyridazin-3-yl)benzaldehyde synthesis methods

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 4-(6-Chloropyridazin-3-yl)benzaldehyde: A Comparative Analysis of Modern Catalytic Methods

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of this compound

The pyridazine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties.[1][2] The title compound, this compound, serves as a crucial and versatile intermediate in the synthesis of complex pharmaceutical agents. Its structure combines the reactive chloropyridazine ring, amenable to further functionalization via nucleophilic substitution or cross-coupling, with a benzaldehyde group, a gateway for constructing a vast array of chemical entities through reactions like reductive amination, Wittig reactions, and condensations.

The efficient and scalable synthesis of this building block is therefore of paramount importance. This guide provides a comparative analysis of the primary synthetic strategies, focusing on palladium-catalyzed cross-coupling reactions, which represent the most prevalent and effective methods in contemporary organic synthesis. We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-tested protocols, and offer a comparative analysis to guide researchers in selecting the optimal method for their specific application.

Core Synthetic Strategies: A Focus on Palladium-Catalyzed Cross-Coupling

The most direct and modular approach to constructing the C-C bond between the pyridazine and benzene rings involves palladium-catalyzed cross-coupling reactions. The two most prominent methods for this transformation are the Suzuki-Miyaura coupling and the Stille coupling. Both pathways typically utilize 3,6-dichloropyridazine as the starting heterocycle.

Method 1: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is arguably the most widely used C-C bond-forming reaction due to its high functional group tolerance, the commercial availability and stability of boronic acid reagents, and the generally non-toxic nature of its boron-containing byproducts.[3][4] The reaction couples an organoboron species (typically a boronic acid) with an organohalide.

Reaction Scheme:

A general Suzuki-Miyaura reaction pathway.

Mechanistic Rationale (The Catalytic Cycle):

The efficacy of the Suzuki coupling lies in its well-understood catalytic cycle. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions.

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the C-Cl bond of 3,6-dichloropyridazine to form a Pd(II) complex. This is often the rate-limiting step for less reactive aryl chlorides.

  • Transmetalation: The boronic acid, activated by the base to form a more nucleophilic boronate species, transfers its aryl group (the 4-formylphenyl moiety) to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst, which re-enters the cycle.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ complex1 Ar-Pd(II)-Cl(L₂) pd0->complex1 Ar-Cl oa Oxidative Addition complex2 Ar-Pd(II)-Ar'(L₂) complex1->complex2 [Ar'B(OH)₃]⁻ re Reductive Elimination product Ar-Ar' (Product) product->pd0 Regenerates Catalyst trans Transmetalation complex2->product boronic Ar'-B(OH)₂ + Base boronic->complex1

Diagram of the Suzuki-Miyaura catalytic cycle.

This protocol is a representative example based on established methods for similar chloro-heterocycles.[5][6]

  • Reaction Setup: To a Schlenk flask under an inert nitrogen atmosphere, add 3,6-dichloropyridazine (1.0 eq), 4-formylphenylboronic acid (1.1 eq), potassium phosphate (K₃PO₄, 2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The solvent volume should be sufficient to create a stirrable slurry.

  • Reaction: Heat the mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a solid.

Method 2: The Stille Cross-Coupling Reaction

The Stille coupling is another powerful palladium-catalyzed reaction that joins an organohalide with an organostannane (tin) compound.[7][8] A key advantage is the stability and predictable reactivity of the organostannane reagents, though their toxicity is a significant drawback that requires careful handling and disposal.

Reaction Scheme:

A general Stille cross-coupling reaction pathway.

Mechanistic Rationale (The Catalytic Cycle):

The Stille coupling cycle shares the oxidative addition and reductive elimination steps with the Suzuki reaction. The key difference is the transmetalation step, which involves the transfer of the organic group from tin to palladium. This step can often be accelerated by the addition of additives like lithium chloride.

Stille_Cycle Stille Coupling Catalytic Cycle pd0 Pd(0)L₂ complex1 Ar-Pd(II)-Cl(L₂) pd0->complex1 Ar-Cl oa Oxidative Addition complex2 Ar-Pd(II)-Ar'(L₂) complex1->complex2 re Reductive Elimination product Ar-Ar' (Product) product->pd0 Regenerates Catalyst trans Transmetalation complex2->product stannane Ar'-Sn(Bu)₃ stannane->complex1

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(6-Chloropyridazin-3-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the safe and compliant disposal of 4-(6-Chloropyridazin-3-yl)benzaldehyde (CAS No. 914349-19-2). As researchers and developers, our responsibility extends beyond the synthesis and application of novel compounds; it encompasses the entire lifecycle, culminating in their safe and environmentally sound disposal. This document provides a procedural framework grounded in established safety protocols and regulatory standards, ensuring that your laboratory practices protect both personnel and the environment. Our approach eschews a simple checklist in favor of a deep, causal understanding of why each step is critical.

Hazard Profile and Core Chemical Characteristics

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a bifunctional molecule, possessing the reactivity characteristics of an aromatic aldehyde and a chlorinated pyridazine ring. While comprehensive toxicological data for this specific molecule is not widely published, data from structurally similar compounds and its functional groups allow for a robust hazard assessment.

A Safety Data Sheet (SDS) for the related compound 4-[(6-Chloropyridazin-3-yl)oxy]benzaldehyde identifies it as a substance that causes skin, eye, and respiratory irritation.[1] It is prudent to assume a similar hazard profile for this compound.

Table 1: Physicochemical and Assumed Hazard Profile

PropertyValue / InformationSource / Rationale
CAS Number 914349-19-2BLDpharm[2]
Molecular Formula C₁₁H₇ClN₂OBLDpharm[2]
Molecular Weight 218.64 g/mol BLDpharm[2]
Physical State Solid (Assumed)Typical for similar organic compounds
Health Hazards Causes skin irritation (H315). Causes serious eye irritation (H319). May cause respiratory irritation (H335). Harmful if swallowed.Based on analogous compounds.[1][3]
Environmental Hazards Potentially toxic to aquatic life with long-lasting effects.Characteristic of chlorinated aromatic compounds.
Storage Store in an inert atmosphere, at 2-8°C.BLDpharm[2]

The presence of the chlorinated heterocyclic ring is a key consideration. The incineration of chlorinated organic materials can produce highly toxic byproducts like dioxins if not performed under specific, high-temperature conditions.[4] This necessitates that the final disposal method be handled by a licensed hazardous waste facility equipped with appropriate incinerators.

The Disposal Workflow: From Benchtop to Final Disposition

The proper disposal of any laboratory chemical is a multi-step process governed by the Resource Conservation and Recovery Act (RCRA), which mandates a "cradle-to-grave" management system for hazardous waste.[5] The researcher initiates this process, and their adherence to protocol is the foundation of a safe system.

Step 1: Waste Characterization and Segregation

The first and most critical step is to correctly identify the waste stream. All chemical waste should be assumed hazardous until proven otherwise.[6]

Diagram 1: Hazardous Waste Characterization Workflow A decision-making process for laboratory personnel.

G start Waste Generated: This compound (pure, solutions, or contaminated materials) is_solid Is it a solid waste? start->is_solid is_listed Is it a listed hazardous waste (EPA F, K, P, or U lists)? is_solid->is_listed Yes non_hazardous Manage as Non-Hazardous (Consult EHS for verification) is_solid->non_hazardous No (Not a waste) is_characteristic Does it exhibit a hazardous characteristic? (Ignitable, Corrosive, Reactive, Toxic) is_listed->is_characteristic No hazardous MANAGE AS HAZARDOUS WASTE is_listed->hazardous Yes is_characteristic->hazardous Yes (Toxic due to chloro-aromatic structure) is_characteristic->non_hazardous No

Causality: This compound, being a chlorinated aromatic aldehyde, should be treated as a toxic (T) characteristic hazardous waste. The segregation of this waste is crucial to prevent dangerous reactions. It must not be mixed with incompatible materials.

Table 2: Chemical Incompatibility for this compound Waste

Incompatible Material ClassRationale for Segregation
Strong Oxidizing Agents Aldehydes can be readily oxidized, potentially leading to an exothermic or violent reaction.
Strong Reducing Agents May react exothermically with the aldehyde or the chlorinated ring.
Strong Bases & Acids Can catalyze aldol condensation or other unwanted, potentially vigorous reactions. Avoid mixing with caustic or acidic waste streams.[7]
Aqueous Waste Streams Unless the waste is a dilute solution, do not mix bulk organic solids or solvents with aqueous waste. This compound's low water solubility complicates treatment.
Step 2: Accumulation and Containment

All waste containing this compound must be collected in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]

Protocol for Waste Accumulation:

  • Select a Compatible Container: Use a chemically resistant container (e.g., borosilicate glass or high-density polyethylene for solutions) with a tightly sealing screw cap. The container must be in good condition and not leak.[8][9]

  • Label Correctly: The moment the first drop of waste enters the container, it must be labeled. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any solvents present.

    • The specific hazard characteristics (e.g., "Toxic," "Irritant").

    • The date of initial accumulation.

  • Keep Containers Closed: Except when adding waste, the container must remain sealed to prevent the release of vapors and to avoid spills.[6] This is a common and critical regulatory violation.

  • Segregate Solids and Liquids: Collect solid waste (e.g., pure compound, contaminated gloves, weigh paper) separately from liquid waste (e.g., reaction solutions, rinsate).[10]

Step 3: Disposal and Decontamination

For the researcher, "disposal" means the safe transfer of waste to the institution's Environmental Health & Safety (EHS) department. Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [1]

Protocol for Waste Transfer and Decontamination:

  • Request Pickup: Contact your EHS office for a hazardous waste pickup once your container is nearly full (leave ~10% headspace for liquids) or as required by your institution's policy.[10]

  • Decontaminate Empty Containers: "Empty" containers that held the pure compound are also considered hazardous waste. They must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).

    • Crucially, the rinsate from these washes must be collected as hazardous liquid waste. [9]

    • After triple-rinsing, the container can often be disposed of as non-hazardous solid waste, but confirm this with your EHS plan.

  • Spill Cleanup:

    • For small spills of solid material, carefully sweep up the material, avoiding dust generation.[11]

    • For liquid spills, absorb with an inert material like vermiculite or sand.

    • All spill cleanup materials must be placed in a sealed, labeled hazardous waste container for disposal.[12]

    • Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat, during cleanup.[1]

Diagram 2: Institutional Disposal Logistics Workflow Illustrates the complete lifecycle of the chemical waste within an organization.

G cluster_0 Laboratory Responsibility cluster_1 EHS / Waste Management Responsibility gen 1. Waste Generation (Synthesis, analysis) seg 2. Segregation (Avoid mixing incompatibles) gen->seg acc 3. Accumulation (Labeled, sealed container in SAA) seg->acc req 4. Request Pickup (Contact EHS) acc->req collect 5. Collection (Trained EHS personnel) req->collect transport 6. Transport to Central Facility (On-site consolidation) collect->transport manifest 7. Manifest & Off-site Shipment (Licensed transporter) transport->manifest dispose 8. Final Disposal (Permitted TSDF) manifest->dispose final High-Temperature Incineration dispose->final

Final Disposition: The Role of the Treatment, Storage, and Disposal Facility (TSDF)

Once the waste leaves your facility, it is transported to a permitted TSDF. For chlorinated aromatic compounds like this compound, the required and most environmentally sound disposal method is high-temperature incineration.[10][13]

  • Why Incineration? This method uses extremely high temperatures (typically >850°C) and advanced scrubbing systems to ensure the complete destruction of the organic molecule into simpler, less harmful components like carbon dioxide, water, and hydrogen chloride. The HCl is then neutralized in the scrubber system. This process prevents the release of the hazardous compound or toxic byproducts into the environment.[14]

By adhering to this comprehensive disposal plan, you fulfill your professional and regulatory obligations, ensuring that your innovative research does not come at the cost of safety or environmental integrity.

References

A Senior Application Scientist's Guide to the Safe Handling of 4-(6-Chloropyridazin-3-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, field-proven safety and logistical information for handling 4-(6-Chloropyridazin-3-yl)benzaldehyde (CAS No. 914349-19-2). The following protocols are designed to be a self-validating system, ensuring that every step, from preparation to disposal, is grounded in established safety principles.

Hazard Identification and Risk Assessment: Understanding the Compound

Before any handling, a thorough understanding of the compound's hazard profile is critical. This compound is a combustible liquid that is harmful if swallowed or in contact with skin. It is also known to cause skin irritation and may lead to an allergic skin reaction or breathing difficulties if inhaled.[1] This substance is also toxic to aquatic life.[1]

A comprehensive risk assessment should be conducted before commencing any work. This involves evaluating the quantities being used, the nature of the experimental procedures (e.g., heating, aerosol generation), and the existing engineering controls.

Table 1: GHS Hazard Identification for this compound [1]

Hazard ClassCategoryHazard Statement
Flammable Liquids4H227: Combustible liquid
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Dermal4H312: Harmful in contact with skin
Skin Irritation2H315: Causes skin irritation
Respiratory Sensitization1H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled
Skin Sensitization1H317: May cause an allergic skin reaction
Acute Aquatic Toxicity2H401: Toxic to aquatic life

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate Personal Protective Equipment (PPE) is paramount to minimize exposure. The following PPE is mandatory when handling this compound.

  • Eye and Face Protection : Safety glasses with side shields or chemical safety goggles are required to protect against splashes.[2] A face shield should be worn in situations with a higher risk of splashing.

  • Skin Protection :

    • Gloves : Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[3][4] Always inspect gloves for any signs of degradation or puncture before use.

    • Lab Coat : A flame-retardant and anti-static lab coat or chemical-resistant apron should be worn to protect against skin contact.[3][5]

  • Respiratory Protection : In cases of inadequate ventilation or when there is a potential for generating dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter is necessary.[1][2]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict operational plan minimizes the risk of exposure and ensures a safe working environment.

Engineering Controls and Preparation
  • Ventilation : All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]

  • Emergency Equipment : Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[2][4]

  • Ignition Sources : Keep the work area free of all potential ignition sources, such as open flames, hot plates, and spark-producing equipment, as the compound is a combustible liquid.[1][3]

Chemical Handling Workflow

The following diagram outlines the logical flow for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep1 Verify Fume Hood Functionality Prep2 Don Appropriate PPE Prep1->Prep2 Prep3 Prepare Spill Kit Prep2->Prep3 Handle1 Transfer Compound in Fume Hood Prep3->Handle1 Handle2 Keep Container Tightly Closed Handle1->Handle2 Handle3 Avoid Inhalation of Vapors Handle2->Handle3 Clean1 Decontaminate Work Surface Handle3->Clean1 Clean2 Dispose of Waste in Labeled Container Clean1->Clean2 Clean3 Doff and Dispose of PPE Correctly Clean2->Clean3

Caption: Workflow for handling this compound.

First Aid Measures

In the event of an exposure, immediate action is crucial.

  • If Swallowed : Call a poison center or doctor immediately if you feel unwell.[1] Rinse your mouth.[1]

  • If on Skin : Wash the affected area with plenty of soap and water.[1] If skin irritation or a rash occurs, seek medical advice.[1]

  • If Inhaled : If breathing is difficult, remove the person to fresh air and keep them in a comfortable position for breathing.[1]

  • If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.

Spill and Disposal Plan: Environmental Responsibility

Proper management of spills and waste is a critical component of laboratory safety and environmental stewardship.

Spill Response

In the event of a spill:

  • Evacuate non-essential personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Collect the absorbed material using an electrically protected vacuum cleaner or by wet-brushing and place it into a suitable, closed container for disposal.[1]

Waste Disposal
  • Chemical Waste : Dispose of this compound and any contaminated materials in a designated and properly labeled hazardous waste container.[3] Discharge into the environment must be avoided.[1]

  • Container Disposal : Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Dispose of the rinsed containers in accordance with local, state, and federal regulations.

Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.

Storage and Incompatibility

  • Storage : Store in a tightly closed container in a dry and well-ventilated place.[1] It is recommended to store under an inert atmosphere, such as nitrogen.[1] Keep away from heat and sources of ignition.[1]

  • Incompatible Materials : Avoid contact with strong oxidizing agents.

By adhering to these protocols, you contribute to a culture of safety and ensure the integrity of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(6-Chloropyridazin-3-yl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
4-(6-Chloropyridazin-3-yl)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.